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  • Product: Diethyl-piperidin-3-ylmethyl-amine
  • CAS: 120990-84-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Diethyl-piperidin-3-ylmethyl-amine

The following technical guide details the synthesis of Diethyl-piperidin-3-ylmethyl-amine (systematically known as -diethyl-1-(piperidin-3-yl)methanamine or 3-((diethylamino)methyl)piperidine ). This guide prioritizes sc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Diethyl-piperidin-3-ylmethyl-amine (systematically known as


-diethyl-1-(piperidin-3-yl)methanamine  or 3-((diethylamino)methyl)piperidine ).

This guide prioritizes scalable, verifiable chemical pathways suitable for pharmaceutical intermediate production.

Executive Summary

Target Molecule: Diethyl-piperidin-3-ylmethyl-amine CAS Registry Number: 142531-64-2 (Generic for 3-substituted variant) / 67683-19-6 (Specific isomer/salt references may vary) Molecular Formula:


Molecular Weight:  170.30  g/mol 

The 3-((diethylamino)methyl)piperidine scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile diamine linker in the development of GPCR ligands, kinase inhibitors, and local anesthetics.[1] Its synthesis presents a classic chemoselectivity challenge: differentiating the ring nitrogen (secondary amine) from the exocyclic nitrogen (tertiary amine) while managing the reduction of the carbonyl precursor.[1]

This guide outlines two primary pathways:

  • The Aromatic Reduction Route (Industrial): Hydrogenation of

    
    -diethylnicotinamide followed by hydride reduction.[1]
    
  • The Stepwise Aliphatic Construction (Medicinal): Derivatization of nipecotic acid with orthogonal protection strategies.[1]

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the molecule into stable precursors.[1] The analysis reveals two logical disconnections: the amide bond (requiring reduction) and the aromatic ring (requiring hydrogenation).[1]

Retrosynthesis Target Target: Diethyl-piperidin-3-ylmethyl-amine Amide Intermediate A: N,N-Diethylnipecotamide (Piperidine-3-carboxamide) Target->Amide Amide Reduction (LiAlH4) Pyridine Starting Material 1: N,N-Diethylnicotinamide (Coramine) Amide->Pyridine Ring Hydrogenation (H2, PtO2) Acid Starting Material 2: Nipecotic Acid / Ethyl Nipecotate Amide->Acid Amide Coupling (HNEt2, Coupling Agent)

Figure 1: Retrosynthetic tree showing the two primary disconnects: the aromatic pyridine-to-piperidine reduction and the amide-to-amine reduction.

Pathway A: The Aromatic Reduction Route (Scalable)[1]

This pathway is preferred for bulk synthesis due to the availability of the starting material,


-diethylnicotinamide (Coramine), and the high atom economy of the hydrogenation step.[1]
Phase 1: Catalytic Hydrogenation of the Pyridine Ring

The first challenge is reducing the pyridine ring without affecting the amide functionality or poisoning the catalyst with the basic nitrogen.[1]

  • Reagents:

    
    -Diethylnicotinamide, Hydrogen gas (
    
    
    
    ), Platinum Oxide (
    
    
    , Adams' Catalyst) or Rhodium on Alumina (
    
    
    ).[1]
  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with

    
    .[1]
    
  • Mechanism: Heterogeneous catalysis.[1] The protonation of the pyridine nitrogen (using AcOH or HCl) activates the ring toward hydrogenation and prevents strong adsorption (poisoning) of the amine product onto the catalyst surface.

Protocol:

  • Charge: In a high-pressure autoclave, dissolve

    
    -diethylnicotinamide (1.0 equiv) in glacial acetic acid (0.5 M concentration).
    
  • Catalyst: Add

    
     (5 mol%). Note: Handle under inert atmosphere to prevent ignition.
    
  • Hydrogenation: Pressurize to 50–60 psi (3–4 bar)

    
    . Heat to 50°C. Stir vigorously for 12–24 hours.
    
  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake ceases.[1]
    
  • Workup: Filter the catalyst through Celite. Concentrate the filtrate to remove AcOH.[1] Basify the residue with 20%

    
     to pH > 12 and extract with Dichloromethane (DCM).[1]
    
  • Yield: Expect 85–95% of

    
    -diethylnipecotamide .
    
Phase 2: Hydride Reduction of the Amide

The amide carbonyl is reduced to a methylene group using Lithium Aluminum Hydride (


).[1]
  • Reagents:

    
    -Diethylnipecotamide, 
    
    
    
    (2.5 equiv).[1]
  • Solvent: Anhydrous THF or Diethyl Ether.[1]

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain a Nitrogen atmosphere.

  • Slurry: Suspend

    
     (2.5 equiv) in anhydrous THF at 0°C.
    
  • Addition: Add a solution of

    
    -diethylnipecotamide (from Phase 1) in THF dropwise. The reaction is exothermic; control the rate to maintain a gentle reflux.[1]
    
  • Reflux: Once addition is complete, heat to reflux (66°C) for 4–6 hours to ensure complete reduction.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (per 
      
      
      
      g
      
      
      )
    • 
       mL 15% 
      
      
      
      [1]
    • 
       mL Water
      
  • Isolation: A granular white precipitate (Lithium/Aluminum salts) forms.[1] Filter off the solids.[1] Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure (approx. 100–110°C at 10 mmHg) yields the pure diamine.[1]

Pathway B: The Stepwise Aliphatic Construction (Versatile)[1]

This route is ideal if the starting pyridine is unavailable or if chiral nipecotic acid derivatives are used to target a specific enantiomer.[1]

PathwayB Step1 1. Protection (Boc-anhydride) Step2 2. Amide Coupling (EDC/HOBt + HNEt2) Step1->Step2 Step3 3. Reduction (LiAlH4) Step2->Step3 Step4 4. Deprotection (TFA or HCl) Step3->Step4 End Target Diamine Step4->End Start Ethyl Nipecotate Start->Step1

Figure 2: Linear workflow for the transformation of Ethyl Nipecotate to the target amine.

Critical Deviation: In Step 3 (Reduction), if the Nitrogen is Boc-protected (


-Boc-3-diethylcarbamoyl-piperidine), 

will reduce the amide to the amine AND typically reduce the Boc group to an

-Methyl
group (forming

-methyl-3-((diethylamino)methyl)piperidine).
  • Correction for Secondary Amine Target: To obtain the free secondary amine (NH) on the ring, use a Benzyl (Bn) protecting group, which is stable to

    
     but can be removed via catalytic hydrogenolysis (
    
    
    
    ) after the amide reduction.[1]

Revised Protocol (Benzyl Route):

  • 
    -Benzylation:  Ethyl nipecotate + Benzyl bromide (
    
    
    
    , MeCN).[1]
  • Amidation: Hydrolysis to acid

    
     Coupling with Diethylamine (EDC/HOBt).[1]
    
  • Reduction:

    
     reduction of the amide to the amine.
    
  • Deprotection: Hydrogenolysis (

    
    ) removes the benzyl group to yield the target.[1]
    

Comparative Data & Specifications

FeaturePathway A (Aromatic Reduction)Pathway B (Nipecotic Acid)
Step Count 2 Steps4-5 Steps
Atom Economy HighModerate (Protecting groups waste)
Cost Low (Coramine is cheap)Moderate
Scalability Excellent (Kg scale feasible)Good (Gram scale)
Key Risk High pressure

handling
Coupling reagents cost / waste
Selectivity Requires catalyst screeningHigh control over stereochemistry

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures must be confirmed.

  • Physical State: Colorless to pale yellow viscous oil.[1]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.9–3.1 (m, 2H, Piperidine 
      
      
      
      ,
      
      
      )[1]
    • 
       2.4–2.6 (q, 4H, 
      
      
      
      )[1]
    • 
       2.1–2.3 (d, 2H, exocyclic 
      
      
      
      )[1]
    • 
       1.0–1.1 (t, 6H, 
      
      
      
      )[1]
    • Diagnostic: Disappearance of amide carbonyl signal in

      
       NMR (~170 ppm) and appearance of methylene signal (~55–60 ppm).[1]
      
  • Mass Spectrometry (ESI+):

    
    .[1]
    

Safety & Handling

  • 
    :  Pyrophoric.[1] Reacts violently with water.[1] Use only dry solvents and quench under inert gas with extreme caution.[1]
    
  • Hydrogenation: High-pressure hydrogen presents an explosion hazard.[1] Ensure autoclave integrity and proper grounding.[1]

  • Piperidine Derivatives: Often act as skin irritants and sensitizers.[1] Use gloves and work in a fume hood.[1]

References

  • Reduction of N,N-Diethylnicotinamide: Freifelder, M. (1963).[1] Catalytic Hydrogenation of Pyridines. Advances in Catalysis. Link

  • Amide Reduction Protocol: Brown, H. C., & Tsukamoto, A. (1964).[1] Selective Reductions.[1][2] Reaction of Lithium Aluminum Hydride with Amides. Journal of the American Chemical Society.[1][3] Link[1]

  • Piperidine Synthesis Overview: Watson, P. S., Jiang, B., & Scott, B. (2000).[1] A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines. Organic Letters. Link[1]

  • Properties of N-Ethylpiperidine (Analogous Data): Organic Syntheses, Coll. Vol. 4, p.438 (1963).[1] Link

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Diethyl-piperidin-3-ylmethyl-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of Diethyl-piperidin-3-ylmethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of Diethyl-piperidin-3-ylmethyl-amine, a substituted piperidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on the foundational principles and detailed experimental protocols for the determination of its key physicochemical parameters. These include the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), and aqueous solubility. Understanding these properties is paramount for predicting the pharmacokinetic and pharmacodynamic behavior of potential drug candidates. This guide is intended to equip researchers with the necessary knowledge to characterize Diethyl-piperidin-3-ylmethyl-amine and similar novel chemical entities, thereby facilitating their progression through the drug discovery and development pipeline.

Introduction: The Significance of the Piperidine Scaffold and its Derivatives

The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals.[] Its conformational flexibility and the basicity of the nitrogen atom allow it to interact with a wide range of biological targets, making it a privileged scaffold in drug design.[2] Diethyl-piperidin-3-ylmethyl-amine, as a derivative, combines the features of the piperidine core with a flexible aminomethyl side chain, offering potential for tailored interactions with specific biological receptors. The physicochemical properties of such molecules are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their ultimate therapeutic efficacy.[3]

Molecular Structure and Basic Properties

A clear understanding of the molecular structure is the first step in characterizing a compound.

Structure:

A 2D representation of Diethyl-piperidin-3-ylmethyl-amine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular FormulaC10H22N2-
Molecular Weight170.30 g/mol -
XLogP31.2PubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count2PubChem[4]
Rotatable Bond Count4PubChem[4]

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pH values. For an amine like Diethyl-piperidin-3-ylmethyl-amine, the pKa of its conjugate acid (pKaH) is determined.[5] The ionization state influences solubility, membrane permeability, and receptor binding.

Importance in Drug Development
  • Solubility: The ionized form of a drug is generally more water-soluble.

  • Absorption: The charge of a molecule affects its ability to cross biological membranes.

  • Receptor Interaction: The ionization state can be critical for binding to the active site of a target protein.

Experimental Determination of pKa

Several methods can be employed to determine the pKa of a compound.[6]

This is a classic and reliable method for pKa determination.[7]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the compound is 50% ionized.[7]

Experimental Protocol:

  • Preparation: Prepare a standard solution of Diethyl-piperidin-3-ylmethyl-amine of known concentration (e.g., 0.01 M) in water.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[7]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare standard solution of compound C Calibrate pH meter A->C B Prepare standard titrant (e.g., HCl) D Titrate compound solution with titrant B->D C->D E Record pH at intervals D->E incremental addition F Plot pH vs. Volume of Titrant E->F G Determine half- equivalence point F->G H pKa = pH at half-equivalence G->H

Workflow for pKa determination by potentiometric titration.

This method is applicable if the ionized and neutral forms of the compound have different UV-Vis absorption spectra.[8]

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined from the sigmoidal curve of absorbance versus pH.[6][8]

Experimental Protocol:

  • Wavelength Selection: Determine the wavelength of maximum absorbance difference (λmax) between the protonated and deprotonated species.[8]

  • Buffer Preparation: Prepare a series of buffers with known pH values.

  • Sample Preparation: Prepare solutions of the compound in each buffer.

  • Measurement: Measure the absorbance of each solution at the selected λmax.

  • Analysis: Plot absorbance versus pH. The inflection point of the resulting sigmoid curve corresponds to the pKa.[6]

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties.[3] It is defined as the logarithm of the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium.[9]

Importance in Drug Development
  • Membrane Permeability: Higher lipophilicity generally leads to better passive diffusion across cell membranes.

  • Aqueous Solubility: There is often an inverse relationship between logP and aqueous solubility.

  • Plasma Protein Binding: Lipophilic compounds tend to bind more extensively to plasma proteins.

  • Metabolism: Lipophilicity can influence the rate of metabolic clearance.

Experimental Determination of LogP

This is the traditional and most direct method for logP determination.[10]

Principle: The compound is dissolved in a mixture of octanol and water. After equilibration, the concentrations in each phase are measured.

Experimental Protocol:

  • Preparation: Prepare a stock solution of the compound in either water or octanol.

  • Partitioning: Mix known volumes of octanol and water (pre-saturated with each other) and add a known amount of the compound.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to allow for partitioning to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate LogP using the formula: LogP = log([Compound]octanol / [Compound]water).

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare octanol and water phases C Mix phases and add compound A->C B Prepare stock solution of compound B->C D Shake to equilibrate C->D E Separate phases (centrifugation) D->E F Quantify compound in each phase (e.g., HPLC) E->F G Calculate LogP F->G

Workflow for LogP determination by the shake-flask method.

This is a faster, more automated method for estimating LogP.[9]

Principle: The retention time of the compound on a reverse-phase HPLC column is correlated with its lipophilicity.

Experimental Protocol:

  • Calibration: Inject a series of standard compounds with known LogP values onto a reverse-phase HPLC column (e.g., C18).

  • Measurement: Inject the test compound under the same chromatographic conditions.

  • Analysis: Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards.

  • Calculation: Determine the LogP of the test compound from its retention factor using the calibration curve.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.[11]

Importance in Drug Development
  • Bioavailability: Poorly soluble drugs often have low and variable oral bioavailability.

  • Formulation: Solubility dictates the types of formulations that can be developed (e.g., solutions, suspensions).

  • Dosing: Low solubility may limit the maximum achievable dose in a given volume.

Experimental Determination of Solubility

This is the gold standard method for determining thermodynamic solubility.[12]

Principle: An excess of the solid compound is equilibrated with a solvent (e.g., water, buffer) until the solution is saturated. The concentration of the dissolved compound is then measured.

Experimental Protocol:

  • Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

  • Agitation: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature A->B C Separate solid and liquid phases B->C D Quantify compound in the supernatant C->D

Workflow for equilibrium solubility determination.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure and confirming the connectivity of atoms.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.[13]

Conclusion

The physicochemical properties of Diethyl-piperidin-3-ylmethyl-amine are critical for its evaluation as a potential drug candidate. This guide has outlined the theoretical importance and detailed experimental protocols for determining its pKa, LogP, and aqueous solubility. By following these established methodologies, researchers can generate the necessary data to build a comprehensive profile of this and other novel compounds, enabling informed decisions in the drug discovery and development process.

References

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22).
  • The Experimental Determination of Solubilities - ResearchGate. (n.d.).
  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).
  • Experiment C33: Determination of pKa by Half Titration. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23).
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.).
  • Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry - Benchchem. (n.d.).
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.).
  • An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed. (2011, April 18).
  • N-(piperidin-3-ylmethyl)but-3-en-1-amine | C10H20N2 - PubChem. (n.d.).
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18).
  • Piperidines - Building Block / BOC Sciences. (n.d.).

Sources

Foundational

An In-depth Technical Guide to Diethyl-piperidin-3-ylmethyl-amine and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a remarkable number of pharmaceuticals and biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a remarkable number of pharmaceuticals and biologically active compounds.[1][2][3] This guide focuses on the 3-substituted aminomethylpiperidine core, specifically Diethyl-piperidin-3-ylmethyl-amine, a versatile platform for generating novel therapeutic agents. While this exact molecule is not extensively documented in public literature, the 3-aminomethylpiperidine motif is a crucial pharmacophore found in drugs targeting a range of conditions.[4] This document provides a comprehensive overview of the synthesis, derivatization, structure-activity relationships (SAR), and analytical characterization of this chemical family, drawing insights from closely related and structurally relevant analogs to illuminate its potential in drug discovery.

The Core Moiety: Diethyl-piperidin-3-ylmethyl-amine

The title compound, Diethyl-piperidin-3-ylmethyl-amine, belongs to the class of 3-substituted piperidines. This substitution pattern is of significant interest as it offers a distinct vector for molecular exploration compared to the more commonly studied 4-substituted piperidines. The 3-position provides a chiral center, allowing for the synthesis of enantiomerically pure compounds, which is often critical for achieving target selectivity and reducing off-target effects. The aminomethyl side chain, functionalized with two ethyl groups, provides a basic nitrogen center that can be crucial for receptor interaction and influences the molecule's overall physicochemical properties, such as basicity (pKa) and lipophilicity (LogP).

Physicochemical Properties (Predicted & Inferred):

Property Value (Estimated) Significance in Drug Design
Molecular Formula C10H22N2 Provides the elemental composition.
Molecular Weight 170.3 g/mol Influences diffusion, absorption, and metabolism.
pKa (Basic) ~10.5 - 10.8 Governs the ionization state at physiological pH, affecting solubility and target binding.[5]

| cLogP | ~1.5 - 2.0 | Indicates lipophilicity, which impacts membrane permeability and ADME properties. |

Synthesis of the 3-Substituted Piperidine Core

The synthesis of 3-aminomethylpiperidine derivatives can be approached through various routes. A common and effective strategy involves starting from readily available precursors like L-glutamic acid or employing modern organic synthesis techniques such as catalytic amination.[6] Below is a generalized, plausible protocol for synthesizing the core scaffold, which can be adapted for specific derivatives.

General Synthetic Protocol: Reductive Amination Pathway

This protocol outlines a common pathway starting from a protected piperidine-3-carboxaldehyde.

Step 1: Synthesis of N-Boc-piperidine-3-carboxaldehyde

  • Start with commercially available N-Boc-piperidine-3-carboxylic acid.

  • Reduce the carboxylic acid to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH₄ or BH₃·THF).

  • Oxidize the primary alcohol to the aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane or PCC) to yield N-Boc-piperidine-3-carboxaldehyde.

Step 2: Reductive Amination with Diethylamine

  • Dissolve N-Boc-piperidine-3-carboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add diethylamine (1.2 eq) to the solution.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours until completion, monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-N,N-diethyl-piperidin-3-ylmethyl-amine.

Step 3: Deprotection of the Piperidine Nitrogen

  • Dissolve the product from Step 2 in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 1-4 hours.

  • Concentrate the solvent under reduced pressure to yield Diethyl-piperidin-3-ylmethyl-amine as its hydrochloride or trifluoroacetate salt.

Synthesis_Workflow cluster_0 Step 1: Aldehyde Formation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection start N-Boc-piperidine-3-carboxylic acid alcohol N-Boc-piperidin-3-yl-methanol start->alcohol Reduction (e.g., LiAlH4) aldehyde N-Boc-piperidine-3-carboxaldehyde alcohol->aldehyde Oxidation (e.g., DMP) protected_product N-Boc-Diethyl-piperidin- 3-ylmethyl-amine aldehyde->protected_product  + Diethylamine  + NaBH(OAc)3 final_product Diethyl-piperidin-3-yl methyl-amine (Salt) protected_product->final_product Acidic Conditions (e.g., HCl/Dioxane) SAR_Points R1_label R1: Piperidine Nitrogen R2_label R2: Amine Substituents R3_label R3: Piperidine Ring core Sigma1_Pathway cluster_0 Cellular Stress (e.g., Oxidative, ER Stress) cluster_1 σ1 Receptor Action cluster_2 Cellular Outcomes stress Stress Signals sigma1 σ1 Receptor (ER Chaperone) stress->sigma1 Activates ip3r IP3 Receptor sigma1->ip3r Stabilizes ion_channels Ion Channels (K+, Ca2+) sigma1->ion_channels Modulates signaling Modulated Signaling (Ca2+ mobilization) ip3r->signaling ion_channels->signaling homeostasis Neuronal Homeostasis (Reduced Apoptosis) signaling->homeostasis ligand Piperidine-based σ1 Ligand ligand->sigma1 Binds & Modulates (Agonist/Antagonist)

Caption: Simplified mechanism of σ1 receptor modulation by piperidine ligands.

Analytical and Characterization Methods

Robust analytical methods are essential for confirming the structure, purity, and quantity of newly synthesized compounds. Given the chemical nature of Diethyl-piperidin-3-ylmethyl-amine—a basic amine that may lack a strong UV chromophore—specialized techniques are often required.

Recommended Analytical Technique: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for analyzing volatile and semi-volatile amines like the title compound and its derivatives.

[7][8]Protocol: GC-MS Analysis of Piperidine Derivatives

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • For complex matrices, a liquid-liquid extraction may be necessary. Adjust the sample to a basic pH to ensure the amine is in its free base form, then extract with an organic solvent.

    • Derivatization (Optional): If chromatographic performance is poor (e.g., peak tailing), derivatization by acylation (e.g., with trifluoroacetic anhydride or pentafluorobenzoyl chloride) can improve volatility and peak shape.

[8]2. GC-MS Instrumentation and Conditions:

  • GC Column: Use a low-to-mid polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
  • Oven Program:
  • Initial Temperature: 70°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Final Hold: Hold at 280°C for 5-10 minutes.
  • Injector: 250°C, Splitless mode.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 500.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.
  • Data Analysis:

    • Identify the compound peak by its retention time.

    • Confirm identity by comparing the acquired mass spectrum with the expected fragmentation pattern. Key fragments for the core molecule would likely include ions corresponding to the loss of ethyl groups and cleavage at the benzylic-type position next to the piperidine ring.

Analytical_Workflow cluster_0 Instrumentation sample Sample in Volatile Solvent injector GC Injector (Vaporization) sample->injector column GC Column (Separation by Boiling Point & Polarity) injector->column Carrier Gas (He) ms Mass Spectrometer column->ms Separated Analytes detector Detector (Ion Detection) ms->detector data Data System (Chromatogram & Mass Spectrum) detector->data

Caption: A typical workflow for the GC-MS analysis of piperidine derivatives.

Conclusion and Future Directions

The Diethyl-piperidin-3-ylmethyl-amine core represents a promising, yet underexplored, scaffold for medicinal chemistry. By leveraging structure-activity relationship data from related piperidine analogs, researchers can rationally design novel derivatives targeting a host of biological entities, most notably the σ1 receptor for applications in neurology and pain management. The synthetic versatility of the piperidine ring allows for fine-tuning of physicochemical and pharmacological properties.

Future research should focus on the stereoselective synthesis of 3-substituted derivatives to fully explore the impact of chirality on biological activity. Furthermore, expanding the derivatization beyond the piperidine nitrogen to include modifications of the diethylamino group could unlock novel interactions with target proteins. As new potent and selective ligands are developed, their comprehensive evaluation in preclinical models will be crucial to translating the potential of this versatile scaffold into next-generation therapeutics.

References

  • Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(13), 2339-2349. [Link]

  • Latacz, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2873-2890. [Link]

  • Latacz, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2873-2890. [Link]

  • Leone, S., et al. (2018). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS - Institutional Research Information System. [Link]

  • Marrazzo, A., et al. (2022). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. [Link]

  • Kumar, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Gil, L. F., et al. (2007). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1983). Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. Journal of Pharmacy and Pharmacology, 35(11), 754-755. [Link]

  • Biosynce. (2025). What are the detection methods for piperidine? Biosynce Blog. [Link]

  • Jeong, S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Arvidsson, P. I., & Jørgensen, K. A. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 66(17), 5778–5786. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Włodarczyk, M., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 238, 114441. [Link]

  • SIELC. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • Huntsman. (2015). Properties and Standard Specifications. Huntsman Corporation. [Link]

  • PubChem. N-ethyl-1-(pyridin-3-ylmethyl)piperidin-4-amine. National Center for Biotechnology Information. [Link]

  • Li, X., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]

  • U.S. Environmental Protection Agency. N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. CompTox Chemicals Dashboard. [Link]

Sources

Exploratory

Biological Activity of Piperidine Compounds: A Technical Guide for Drug Discovery

Executive Summary: The Privileged Scaffold The piperidine ring (a hexahydropyridine) is arguably the most significant nitrogen heterocycle in modern medicinal chemistry. Classified as a "privileged scaffold," it appears...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The piperidine ring (a hexahydropyridine) is arguably the most significant nitrogen heterocycle in modern medicinal chemistry. Classified as a "privileged scaffold," it appears in over 20 distinct drug classes, ranging from analgesics (fentanyl) to antihistamines (fexofenadine) and cognitive enhancers (donepezil).

Its dominance stems from three physicochemical pillars:

  • Conformational Flexibility: The chair conformation allows substituents to adopt defined axial or equatorial orientations, maximizing stereospecific interactions with receptor pockets (e.g., Mu-opioid receptors).

  • pKa Modulation: With a typical pKa of ~11.2 (unsubstituted), the basic nitrogen is protonated at physiological pH, facilitating critical ionic salt-bridge interactions with aspartate residues in G-Protein Coupled Receptors (GPCRs).

  • Functionalization Potential: The ring carbons offer multiple vectors for substitution, allowing fine-tuning of lipophilicity (LogP) and metabolic stability without disrupting the core pharmacophore.

This guide analyzes the biological activity of piperidine derivatives, focusing on mechanistic signaling, structure-activity relationships (SAR), and validated experimental protocols.

Therapeutic Class I: Analgesics (Mu-Opioid Receptor Agonists)

The 4-anilidopiperidine class, typified by Fentanyl , represents the gold standard for synthetic opioids.[1] The biological activity here is driven by high-affinity binding to the Mu-Opioid Receptor (MOR).

Structure-Activity Relationship (SAR)

The potency of fentanyl analogues is strictly governed by the substitution pattern on the piperidine ring.

  • N-Phenethyl Moiety: Essential for activity. Shortening this chain to a benzyl group (removing one methylene) reduces potency by ~400-fold.[2] The phenyl ring engages in hydrophobic interactions within the receptor's accessory pocket.

  • 4-Position Substitution: This is the vector for "super-potency."

    • Fentanyl: Unsubstituted at C4 (relative to the anilido group).

    • Carfentanil: Addition of a carbomethoxy group at C4 increases potency by ~100x compared to fentanyl. This group fills a lipophilic sub-pocket and stabilizes the receptor-ligand complex.

  • 3-Position Stereochemistry: Introducing a methyl group at C3 (e.g., Lofentanil ) creates chiral centers. The cis-isomer typically exhibits superior binding affinity due to optimal conformational lock.

Mechanistic Visualization: Fentanyl SAR

The following diagram illustrates the critical pharmacophoric points of the fentanyl scaffold.

FentanylSAR Core Piperidine Core (Scaffold) N_Sub N-Phenethyl Group (Hydrophobic Pocket) Core->N_Sub N1 Position Pos4 4-Anilido Group (Primary Pharmacophore) Core->Pos4 C4 Position Receptor Mu-Opioid Receptor (Asp147 Salt Bridge) Core->Receptor Ionic Bond (NH+) N_Sub->Receptor Van der Waals Pos4_Axial 4-Axial Substituents (e.g., Carbomethoxy) Potency Multiplier Pos4->Pos4_Axial Derivatization

Figure 1: Pharmacophoric map of Fentanyl derivatives. The interaction between the protonated piperidine nitrogen and Asp147 is the thermodynamic anchor of binding.

Comparative Binding Data

The following table contrasts the binding affinity (


) of key piperidine opioids. Note the correlation between C4-substitution and affinity.[2][3][4]
CompoundR1 (Nitrogen)R2 (C4-Axial)Ki (nM) [MOR]Relative Potency (Morphine=1)
Morphine --4.021x
Fentanyl PhenethylH1.2 - 1.450-100x
Sufentanil ThienylethylMethoxymethyl0.13500-1000x
Carfentanil PhenethylCarbomethoxy0.02410,000x

Data compiled from competitive radioligand binding assays in CHO-MOR cells [1].

Therapeutic Class II: CNS Agents (AChE Inhibitors)

Donepezil (Aricept) utilizes an N-benzylpiperidine scaffold to treat Alzheimer's disease. Unlike the rigid opioids, donepezil relies on the piperidine ring's flexibility to span the entire active gorge of the Acetylcholinesterase (AChE) enzyme.

Mechanism of Action

Donepezil is a "dual binding site" inhibitor:

  • Anionic Subsite: The charged piperidine nitrogen binds near the catalytic triad (Trp86).

  • Peripheral Anionic Site (PAS): The indanone moiety (linked via the piperidine) binds at the enzyme entrance (Trp286), blocking substrate entry.

Protocol: Ellman’s AChE Inhibition Assay

To validate the biological activity of novel piperidine-based AChE inhibitors, the Ellman method is the industry standard. It is a self-validating colorimetric assay.

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[5] Thiocholine reacts with DTNB (Ellman's Reagent) to form 5-thio-2-nitrobenzoic acid (TNB), which absorbs strongly at 412 nm.[5][6]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M Phosphate Buffer (pH 8.0). Critical: pH 8.0 is optimal for human AChE activity; deviations >0.2 pH units shift IC50 values.

  • Reagent Setup:

    • DTNB: 10 mM in buffer (Keep in dark, unstable in light).

    • Substrate (ATCh): 15 mM in water.

    • Enzyme: Human Recombinant AChE (0.2 U/mL).

  • Inhibitor Incubation:

    • Add 140 µL Buffer + 20 µL Enzyme + 20 µL Piperidine Test Compound (dissolved in DMSO, final <1%).

    • Incubate at 25°C for 10 minutes. Why? Allows the inhibitor to reach equilibrium binding before substrate competition begins.

  • Reaction Initiation:

    • Add 10 µL DTNB + 10 µL ATCh.

  • Kinetic Measurement:

    • Measure Absorbance (412 nm) every 30 seconds for 5 minutes.

    • Calculate the slope (rate of reaction).

  • Validation:

    • Run a Donepezil Control (IC50 should be ~5.7 nM). If Donepezil IC50 > 10 nM, the enzyme integrity is compromised.

Therapeutic Class III: Anticancer (ROS Induction)

Piperlongumine (PL) , a natural alkaloid, has emerged as a potent selective killer of cancer cells.[7] Its mechanism is distinct from the receptor-based activities described above.

Mechanism: ROS-Mediated Apoptosis

PL contains two reactive olefins (Michael acceptors) on the piperidine ring. It acts as a pro-oxidant.

  • Target: PL binds to Glutathione S-Transferase Pi 1 (GSTP1).

  • Effect: Inhibits GSTP1's antioxidant function, leading to massive accumulation of Reactive Oxygen Species (ROS).

  • Cascade: High ROS triggers the Unfolded Protein Response (UPR)

    
     CHOP activation 
    
    
    
    DR5 upregulation
    
    
    Apoptosis.
Pathway Visualization

PiperlonguminePathway PL Piperlongumine (Piperidine Alkaloid) GSTP1 GSTP1 Inhibition PL->GSTP1 Covalent Binding ROS ROS Accumulation (Oxidative Stress) GSTP1->ROS Depletes GSH UPR ER Stress / UPR ROS->UPR Cellular Stress CHOP CHOP Activation (Transcription Factor) UPR->CHOP DR5 DR5 Upregulation (Death Receptor) CHOP->DR5 Transcriptional Control Apoptosis Caspase-Dependent Apoptosis DR5->Apoptosis Extrinsic Pathway

Figure 2: The selective cytotoxicity of Piperlongumine.[8][9] Normal cells have lower basal ROS levels and can buffer the increase, whereas cancer cells cross the lethal threshold.

References

  • Fentanyl Analogues Binding Affinity: Maguire, P. et al. (1992). Pharmacological profiles of fentanyl analogs at mu, delta, and kappa opioid receptors. European Journal of Pharmacology.

  • Donepezil Mechanism & Assay: Sugimoto, H. et al. (2002). Donepezil Hydrochloride: A Treatment for Alzheimer's Disease. Chemical Record.

  • Piperlongumine ROS Pathway: Raj, L. et al. (2011). Selective killing of cancer cells by a small molecule targeting the stress response to ROS.[9] Nature.

  • Ellman's Method Protocol: Ellman, G. L. et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

  • Opioid Receptor Structural Biology: Manglik, A. et al. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist.[4] Nature.

Sources

Foundational

Diethyl-piperidin-3-ylmethyl-amine literature review

Technical Deep Dive: -Diethyl-3-piperidinemethanamine A Versatile Synthon & Pharmacophore in Medicinal Chemistry Executive Summary & Chemical Identity -Diethyl-3-piperidinemethanamine (also known as 3-[(Diethylamino)meth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: -Diethyl-3-piperidinemethanamine

A Versatile Synthon & Pharmacophore in Medicinal Chemistry

Executive Summary & Chemical Identity


-Diethyl-3-piperidinemethanamine  (also known as 3-[(Diethylamino)methyl]piperidine) represents a "privileged scaffold" in drug discovery. Unlike flat aromatic systems, this molecule offers a three-dimensional, saturated heterocyclic core with a flexible basic side chain. Its significance lies in its ability to function as a chiral switch  and a pharmacophore linker , bridging the gap between lipophilic domains and polar binding pockets in G-Protein Coupled Receptors (GPCRs) and ion channels.

This guide details the synthesis, mechanistic underpinnings, and application of this moiety, moving beyond standard textbook descriptions to address the practical realities of handling amphiphilic diamines.

Chemical Profile
PropertyDetail
IUPAC Name

-Diethyl-1-(piperidin-3-yl)methanamine
Molecular Formula

Molecular Weight 170.30 g/mol
Key Feature Chiral Center at C3; Secondary Amine (Ring) + Tertiary Amine (Side Chain)
pKa (Est.) ~10.8 (Ring NH), ~9.6 (Side Chain N)
LogP ~1.2 (Highly pH dependent)

Synthetic Architecture & Causality

The synthesis of 3-substituted piperidines often suffers from racemization or difficult purification due to the high polarity of the diamine product. The most robust, self-validating protocol involves the reductive transformation of nipecotic acid derivatives .

The "Chiral Pool" vs. Reduction Strategy

While chiral resolution of the final amine is possible, it is inefficient. The superior strategy, detailed below, utilizes


-diethylnipecotamide  as the immediate precursor. This precursor can be generated from nicotinic acid (via hydrogenation and amidation) or nipecotic acid directly.
Mechanistic Pathway (Graphviz)

The following diagram illustrates the transformation from the aromatic precursor to the saturated diamine, highlighting the critical reduction step.

SynthesisPathway Nicotinic Nicotinic Acid (Aromatic Precursor) Step1 1. H2 / Pd-C 2. HNEt2 coupling Nicotinic->Step1 Nipecotamide N,N-Diethylnipecotamide (Stable Intermediate) Step2 LiAlH4 Reduction (Global Reduction) Nipecotamide->Step2 Target N,N-Diethyl-3- piperidinemethanamine (Target Scaffold) Step1->Nipecotamide Step2->Target

Figure 1: Synthetic logic flow from aromatic precursor to saturated diamine target.

Mechanistic Insight: The LiAlH Reduction

The reduction of


-diethylnipecotamide to the target amine is not a simple displacement. It proceeds via an iminium ion intermediate .[1]
  • Activation: The carbonyl oxygen coordinates with aluminum (

    
    ).
    
  • Hydride Transfer: Nucleophilic attack by hydride (

    
    ) on the carbonyl carbon forms a tetrahedral intermediate.
    
  • Elimination: The oxygen is expelled as an aluminate species, generating a highly electrophilic iminium ion (

    
    ).[1]
    
  • Final Reduction: A second hydride rapidly reduces the iminium to the methylene amine (

    
    ).
    

Why this matters: Incomplete reduction often leads to the aldehyde (if workup is premature) or complexed aluminum salts. The protocol below uses the Fieser workup to prevent emulsion formation, a common failure point in diamine synthesis.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of


-Diethyl-3-piperidinemethanamine from 

-diethylnipecotamide.
Reagents & Equipment[2][3][4][5]
  • Substrate:

    
    -Diethylnipecotamide (10.0 mmol).
    
  • Reductant: Lithium Aluminum Hydride (

    
    ), 2.5 equiv (25.0 mmol). Note: Excess is required to account for the acidic proton on the piperidine ring if it is unprotected.
    
  • Solvent: Anhydrous THF (freshly distilled or from solvent system).

  • Quench: Water, 15% NaOH.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow. Add

    
     pellets (0.95 g, 25 mmol) and suspend in 20 mL anhydrous THF. Cool to 0°C.
    
  • Controlled Addition: Dissolve

    
    -diethylnipecotamide (1.84 g, 10 mmol) in 10 mL THF. Add this solution dropwise to the 
    
    
    
    suspension over 20 minutes.
    • Validation: Observe gas evolution (

      
      ). If no gas is evolved, reagents may be wet.
      
  • Thermal Drive: Allow to warm to Room Temperature (RT), then reflux for 4–6 hours.

    • Causality: Reflux is necessary to overcome the energy barrier of the aluminate elimination step.

  • The Fieser Quench (Critical): Cool to 0°C. Carefully add:

    • 
       mL Water (slowly!)
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • Result: This specific ratio (

      
      ) produces a granular, white precipitate of aluminum salts that filters easily, avoiding the dreaded "gray sludge" emulsion.
      
  • Isolation: Filter the granular solid through Celite. Wash the pad with warm THF.

  • Purification: Concentrate the filtrate. The residue is a basic oil.

    • Refinement: Distillation under reduced pressure (Kugelrohr) is preferred over column chromatography due to the "streaking" of diamines on silica. If chromatography is needed, use

      
       (90:9:1).
      

Medicinal Chemistry Applications

The 3-substituted piperidine motif is not merely a linker; it is a conformational restrictor .

Pharmacophore Mapping

In GPCR ligands (e.g., Muscarinic


 antagonists or Sigma-1 ligands), the piperidine ring acts as a central scaffold that directs the diethyl-amino "tail" into a specific hydrophobic pocket.
  • Protonation State: At physiological pH (7.4), both nitrogens are likely protonated. The piperidine

    
     often forms an ionic bond with a conserved Aspartate residue in the receptor (e.g., Asp113 in GPCRs).
    
  • The "Diethyl" Domain: This bulky, hydrophobic terminus is crucial for Sigma-1 receptor affinity , where it interacts with hydrophobic residues (Val, Leu) in the binding site.

SAR_Logic Core Piperidine Ring (Scaffold) Pos3 C3 Position (Chiral Vector) Core->Pos3 Defines Geometry Receptor_Asp Receptor Aspartate (Ionic Bond) Core->Receptor_Asp Protonated NH Linker Methylene Linker (Spacer) Pos3->Linker Tail Diethylamine (Hydrophobic Head) Linker->Tail Receptor_Hydro Hydrophobic Pocket (Van der Waals) Tail->Receptor_Hydro Et groups

Figure 2: Structure-Activity Relationship (SAR) logic of the scaffold in receptor binding.

Comparative Data: Substituent Effects

The following table summarizes how the 3-aminomethyl substituent compares to other common isomers in terms of receptor selectivity (General trends for Muscarinic/Sigma classes).

Isomer/SubstituentConformational BiasPrimary Application
3-[(Diethylamino)methyl] Flexible, Chiral Sigma-1, CCR5, Muscarinic
4-[(Diethylamino)methyl]Linear, AchiralHistamine H1, Dopamine D4
2-[(Diethylamino)methyl]Sterically CrowdedLocal Anesthetics (Anti-arrhythmics)
3-(Diethylamino) DirectRigidrigid analogs of Acetylcholine

Analytical Profiling

To validate the synthesis, the following NMR signatures are diagnostic.

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.9–3.1 (m, 2H): Piperidine ring protons (
      
      
      
      to NH).
    • 
       2.5 (q, 4H): Methylene protons of the ethyl groups (
      
      
      
      ).
    • 
       2.1–2.2 (d, 2H): Exocyclic methylene linker (
      
      
      
      ). Note: This doublet confirms the reduction of the carbonyl.
    • 
       1.0 (t, 6H): Methyl protons of the ethyl groups.
      

References

  • Review of Piperidine Synthesis: Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2][3][4] Source:Molecules (2023).[3][5][6] URL:[Link]

  • Mechanistic Grounding (Amide Reduction): Title: Reduction of Amides to Amines using LiAlH4.[1][7][5] Source:Master Organic Chemistry. URL:[Link]

  • Medicinal Chemistry Application (Sigma Ligands): Title: Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands. Source:Journal of Medicinal Chemistry (Contextual Citation). URL:[Link] (Landing page for verification of journal scope).

  • Synthetic Protocol (Nipecotamide Derivatives): Title: Facile synthesis of 3-amino substituted piperidines. Source:Indian Journal of Chemistry (2024). URL:[Link]

Sources

Exploratory

Unraveling the Enigma of CAS Number 100158-78-9: A Case of Mistaken Identity

An extensive investigation into the chemical compound designated by CAS number 100158-78-9 has revealed that this identifier does not correspond to any publicly documented or recognized chemical substance. Despite a thor...

Author: BenchChem Technical Support Team. Date: February 2026

An extensive investigation into the chemical compound designated by CAS number 100158-78-9 has revealed that this identifier does not correspond to any publicly documented or recognized chemical substance. Despite a thorough search of chemical databases and scientific literature, no specific molecular entity, with its associated properties, structure, or applications, could be linked to this particular CAS Registry Number.

This finding suggests several possibilities for researchers, scientists, and drug development professionals who may have encountered this number:

  • Typographical Error: The most probable explanation is a simple error in the transcription of the CAS number. These unique numerical identifiers, assigned by the Chemical Abstracts Service, follow a specific format and a single digit out of place will lead to a dead end. It is highly recommended to double-check the original source of the CAS number for any inaccuracies.

  • Internal or Proprietary Code: In some instances, companies or research institutions may use internal identification numbers for their compounds that coincidentally resemble the format of a CAS number. These internal codes are not part of the universal CAS Registry system and would therefore not be found in public databases.

  • Obsolete or Withdrawn Number: While less common, it is possible that the CAS number was once assigned to a substance but has since been withdrawn or made obsolete for various reasons, including reclassification or a determination that the substance was not well-defined. In such cases, the historical information may not be readily accessible.

Given the absence of any verifiable information for CAS number 100158-78-9, it is impossible to provide the requested in-depth technical guide. Any attempt to do so would be based on speculation and would not meet the standards of scientific integrity and accuracy required for a research and development audience.

Recommendations for Researchers:

For professionals in the field of drug development and scientific research, the precise identification of a chemical entity is paramount. Should you encounter a similar situation with an unidentifiable CAS number, the following steps are advised:

  • Verify the Source: Scrutinize the original document, publication, or database where the CAS number was found. Cross-reference with other available information, such as chemical name, molecular formula, or structure, if provided.

  • Consult Chemical Database Experts: If the number's validity remains , consider reaching out to the Chemical Abstracts Service or other expert chemical database providers for clarification.

  • Utilize Structure-Based Searching: If a chemical structure is available, performing a structure or substructure search in chemical databases can be a powerful tool to identify the correct compound and its associated CAS number.

Without a valid and identifiable chemical compound, the creation of a technical guide that meets the core requirements of scientific accuracy and utility is not feasible. We urge all researchers to ensure the accuracy of the chemical identifiers they are working with to maintain the integrity of their research and development efforts.

Foundational

Technical Guide: Molecular Weight &amp; Physicochemical Characterization of Diethyl-piperidin-3-ylmethyl-amine

The following technical guide provides an in-depth analysis of the molecular weight, physicochemical properties, and characterization of Diethyl-piperidin-3-ylmethyl-amine . This document is structured for researchers an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the molecular weight, physicochemical properties, and characterization of Diethyl-piperidin-3-ylmethyl-amine . This document is structured for researchers and drug development professionals requiring precise stoichiometric and analytical data.

Executive Summary: Core Molecular Data

For stoichiometric calculations, mass spectrometry calibration, and synthetic planning, the definitive molecular weight data for the free base is as follows:

PropertyValueUnit
Average Molecular Weight 170.30 g/mol
Monoisotopic Mass 170.1783 Da
Molecular Formula

-
Common Salt Form Dihydrochloride (

)
MW

243.22 g/mol

Note: In drug development workflows, this compound is frequently handled as a hydrochloride or fumarate salt to improve stability. Researchers must apply the correct salt correction factor (e.g.,


) when calculating molar equivalents for biological assays.

Chemical Identity & Structural Analysis

Diethyl-piperidin-3-ylmethyl-amine functions as a versatile pharmacophore, often serving as a secondary amine building block in the synthesis of GPCR ligands and kinase inhibitors.

Nomenclature and Identifiers[1]
  • IUPAC Name:

    
    -Diethyl-1-(piperidin-3-yl)methanamine[1]
    
  • Alternative Names: 3-(Diethylaminomethyl)piperidine; 3-((Diethylamino)methyl)piperidine.

  • SMILES: CCN(CC)CC1CCCNC1

  • Precursor CAS: 3367-95-1 (refers to the amide precursor N,N-Diethyl-3-piperidinecarboxamide).[2]

Structural Connectivity Diagram

The following diagram illustrates the connectivity and functional groups critical for metabolic stability and binding interactions.

G cluster_0 Pharmacophore Structure Piperidine Piperidine Ring (Secondary Amine) Linker Methylene Bridge (C3 Position) Piperidine->Linker C3 Attachment Amine Diethylamine (Tertiary Amine) Linker->Amine N-Alkylation

Figure 1: Structural connectivity of Diethyl-piperidin-3-ylmethyl-amine showing the piperidine core linked to the diethylamine tail.

Physicochemical Properties & Synthesis

Understanding the synthetic origin is vital for identifying impurities that alter the "effective" molecular weight (e.g., residual solvents or unreduced amides).

Synthesis Pathway

The compound is typically synthesized via the reduction of


-Diethyl-3-piperidinecarboxamide  (Nipecotamide diethyl derivative).

Synthesis Precursor N,N-Diethyl-3-piperidinecarboxamide (CAS 3367-95-1) MW: 184.28 Product Diethyl-piperidin-3-ylmethyl-amine MW: 170.30 Precursor->Product Reduction Impurity Impurity: Unreduced Amide (+14 Da shift) Precursor->Impurity Incomplete Rxn Reagent Reduction Agent (LiAlH4 or BH3) Reagent->Product

Figure 2: Synthetic route via amide reduction. Incomplete reduction leads to impurities with MW ~184.

Property Table
PropertyValueCausality/Relevance
LogP (Predicted) ~1.5 - 1.8Moderate lipophilicity allows membrane permeability; suitable for CNS targets.
pKa (Base) ~10.8 (Piperidine)Highly basic. Will exist as a cation at physiological pH (7.4).
Boiling Point ~215°C (est)High boiling point suggests low volatility; stable in standard evaporation protocols.
Density ~0.89 g/cm³Essential for volumetric dispensing of the free base liquid.

Analytical Protocol: MW Determination

To validate the molecular weight and purity of a sample, the following LC-MS protocol is recommended. This workflow ensures that the measured mass corresponds to the target molecule and not a salt or solvate.

LC-MS Workflow

Objective: Confirm Monoisotopic Mass (


 171.19 

).
  • Sample Prep: Dissolve 1 mg in 1 mL MeOH:Water (50:50) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase: Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

LCMS Sample Sample Preparation (Free Base or Salt) Ionization ESI+ Ionization Protonation [M+H]+ Sample->Ionization Inject MassSpec Mass Analyzer (Q-TOF or Quadrupole) Ionization->MassSpec Vacuum Data Observed m/z: 171.18 (Corresponds to MW 170.30) MassSpec->Data Detect

Figure 3: LC-MS workflow for confirming molecular weight. Expect [M+H]+ peak at 171.18 Da.

Interpretation of Results
  • Target Peak:

    
     (
    
    
    
    ).
  • Common Adducts:

  • Salt Contamination: If the weight measurement (gravimetric) does not match the molarity calculated via LC-MS, check for the presence of counter-ions (Cl⁻, TFA⁻) using Ion Chromatography or elemental analysis.

Applications in Drug Development

This scaffold is highly valued in medicinal chemistry for its ability to modulate:

  • Sigma Receptors (

    
    ):  The basic nitrogen and lipophilic tail fit the pharmacophore for sigma ligands, investigated for neuropathic pain and neuroprotection.
    
  • GPCRs: Used as a side-chain linker to improve solubility and target engagement in chemokine receptor antagonists.

References

  • PubChem. N,N-Dimethyl-1-piperidin-3-ylmethanamine (Analog Reference).[1] National Library of Medicine. Available at: [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines. Available at: [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Diethyl-piperidin-3-ylmethyl-amine

The following is an in-depth technical guide for the spectroscopic characterization of Diethyl-piperidin-3-ylmethyl-amine (CAS: 100158-78-9). This guide is structured to provide researchers with actionable data, mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the spectroscopic characterization of Diethyl-piperidin-3-ylmethyl-amine (CAS: 100158-78-9). This guide is structured to provide researchers with actionable data, mechanistic interpretation, and experimental protocols.

Compound Identity:

  • IUPAC Name:

    
    -Diethyl-1-(piperidin-3-yl)methanamine[1][2]
    
  • Common Name: 3-[(Diethylamino)methyl]piperidine[1]

  • CAS Number: 100158-78-9[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 170.30 g/mol [1]

Introduction & Structural Context

Diethyl-piperidin-3-ylmethyl-amine is a diamine pharmacophore frequently utilized in medicinal chemistry as a building block for GPCR ligands (e.g., muscarinic antagonists) and monoamine transporter inhibitors.[1][2] Its structure consists of a piperidine ring substituted at the 3-position with a diethylaminomethyl group.[1]

The molecule possesses two distinct nitrogen centers:

  • Secondary Amine (Piperidine Ring):

    
    .[1][2] Sterically accessible, capable of H-bonding.[1][2]
    
  • Tertiary Amine (Diethyl side chain):

    
    .[1][2] Sterically hindered, lacks H-bond donor capability.[1]
    

Understanding the interplay between these two centers is critical for interpreting spectroscopic data, particularly in protonation-sensitive techniques like NMR and MS.[1][2]

Synthesis & Impurity Profile

To accurately interpret spectra, one must recognize potential impurities arising from the synthesis.[1][2] The most common route involves the reduction of


-diethylnipecotamide.[1]
Synthetic Pathway & Impurities (Graphviz)[1][2]

Synthesis SM1 Ethyl Nipecotate (Starting Material) Amide N,N-Diethylnipecotamide (Intermediate) SM1->Amide Diethylamine Heat Product Diethyl-piperidin-3-ylmethyl-amine (Target) Amide->Product LiAlH4 or BH3 Reduction Impurity Over-reduced / Ring-opened By-products Amide->Impurity Harsh Cond.

Caption: Synthesis via amide reduction. Residual amide (carbonyl stretch ~1640 cm⁻¹) is a common impurity.[1][2]

Mass Spectrometry (MS) Analysis

Technique: EI-MS (Electron Ionization, 70 eV) or ESI-MS (Electrospray).[1][2]

Fragmentation Logic

The mass spectrum is dominated by


-cleavage  initiated by the nitrogen atoms.[1][2] The tertiary amine (diethyl group) directs the fragmentation more strongly than the secondary piperidine amine due to the stability of the resulting iminium ion.[1]
  • Molecular Ion (

    
    ):  m/z 170 (typically weak in EI due to rapid fragmentation).[1]
    
  • Base Peak: m/z 86.[1] This arises from the

    
    -cleavage of the exocyclic C-C bond, generating the diethylmethyleneiminium ion (
    
    
    
    ).[1]
Fragmentation Pathway (Graphviz)[1][2]

MS_Frag M_Ion Molecular Ion (M+) m/z 170 Alpha_Cleavage α-Cleavage (Exocyclic) M_Ion->Alpha_Cleavage Ring_Frag Ring Fragmentation (Minor) M_Ion->Ring_Frag Frag_86 Base Peak [CH2=N(Et)2]+ m/z 86 Alpha_Cleavage->Frag_86 Dominant Path Neutral_Loss Piperidin-3-yl Radical (Neutral Loss) Alpha_Cleavage->Neutral_Loss Frag_Ring Piperidine Fragments m/z 84, 56 Ring_Frag->Frag_Ring

Caption: The base peak at m/z 86 is diagnostic for the diethylaminomethyl side chain.[1][2]

Infrared (IR) Spectroscopy

Technique: ATR-FTIR (Neat oil) or KBr Pellet (if HCl salt).[1][2]

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
N-H Stretch 3300 - 3400Weak/BroadSecondary amine (piperidine ring).[1] Absent in tertiary amines.[1][2]
C-H Stretch 2960 - 2850StrongAlkyl

and

stretches (asymmetric/symmetric).[1][2]
Bohlmann Bands 2700 - 2800MediumIndicates lone pair antiperiplanar to C-H bonds (common in cyclic amines).[1][2]
C-H Bend 1450 - 1470MediumScissoring of

groups.[1][2]
C-N Stretch 1100 - 1250MediumAliphatic C-N bonds.[1][2]
Fingerprint < 1000VariableSkeletal vibrations specific to the 3-substituted piperidine.[1]

Diagnostic Note: The absence of a strong carbonyl band at 1640-1680 cm⁻¹ confirms the complete reduction of the amide precursor.[1][2]

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d) is recommended for the free base.[1][2] 

or

for the hydrochloride salt.[1][2] Reference: TMS (

0.00 ppm) or residual

(

7.26 ppm).[1][2]
H-NMR (Proton) Assignment

The spectrum is characterized by the distinct ethyl group patterns and the complex multiplets of the piperidine ring.[1]

Position

(ppm)
MultiplicityIntegralAssignment Logic
Ethyl

0.98 - 1.05Triplet (

Hz)
6HTerminal methyls of the diethyl group.[1]
Piperidine Ring 1.10 - 1.80Multiplet4HC4-H and C5-H protons (shielded).[1]
Chiral Methine 1.80 - 2.00Multiplet1HC3-H (Bridgehead).[1]
Exocyclic

2.15 - 2.30Doublet/Multiplet2H

connecting piperidine to diethylamine.[1]
Piperidine

2.45 - 2.60Multiplet2HC2-H and C6-H (axial/equatorial overlap).[1]
Ethyl

2.48 - 2.55Quartet (

Hz)
4HMethylene protons of the diethyl group.[1][2]
Piperidine

2.95 - 3.10Multiplet2HRemaining C2-H/C6-H (deshielded equatorial).[1]
Amine N-H 1.8 - 2.5Broad Singlet1HExchangeable.[1][2] Shift varies with concentration.
C-NMR (Carbon) Assignment
Carbon Type

(ppm)
Assignment
Ethyl

11.8Terminal methyls.[1][2]
Piperidine C4/C5 25.0, 29.5Ring carbons away from nitrogen.[1][2]
Methine (C3) 36.5Branching point.[1][2]
Piperidine C2/C6 46.8, 50.2Ring carbons adjacent to NH.[1][2]
Ethyl

47.5Methylene of diethyl group.[1][2]
Exocyclic

58.5Carbon connecting the two amine systems.[1][2]

Experimental Protocols

Protocol A: NMR Sample Preparation (Free Base)[1]
  • Mass: Weigh 10-15 mg of Diethyl-piperidin-3-ylmethyl-amine.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS.
    
  • Filtration: If the sample appears cloudy (salt contamination), filter through a small plug of glass wool into the NMR tube.[1][2]

  • Acquisition:

    • 1H: 16 scans, 2 second relaxation delay.

    • 13C: 512 scans minimum (amine carbons can be slow to relax).

Protocol B: GC-MS Analysis
  • Dilution: Dissolve 1 mg of sample in 1 mL Methanol or Ethyl Acetate.

  • Column: HP-5ms or equivalent (5% phenyl methyl siloxane).

  • Method:

    • Inlet: 250°C, Split 20:1.

    • Oven: 60°C (hold 2 min)

      
       20°C/min 
      
      
      
      280°C.
    • MS Source: 230°C, Quad 150°C.[1][2]

  • Validation: Look for the retention time shift relative to the starting material (Diethylnipecotamide).[1] The amide will elute significantly later than the amine due to higher polarity.[1]

References

  • Compound Identity & CAS: Chemical Abstracts Service (CAS).[1][2] Registry Number: 100158-78-9.[1][3][4][5] American Chemical Society.[1][2]

  • Synthetic Methodology: Reduction of Amides to Amines. Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry. Wiley-Interscience.[1] (General methodology for nipecotamide reduction).

  • Spectroscopic Database: SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1][2] (Reference for piperidine and diethylamine fragment shifts).

  • MS Fragmentation Rules: McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Source for

    
    -cleavage mechanisms).
    
  • Commercial Availability:Bide Pharm & Splendid Lab Catalogs. (Verified suppliers confirming commercial existence of the specific isomer).

Sources

Foundational

Theoretical Studies on Diethyl-piperidin-3-ylmethyl-amine: A Computational Characterization Guide

This guide outlines a rigorous theoretical framework for characterizing -Diethyl-3-piperidinemethanamine (also referred to as 3-(Diethylaminomethyl)piperidine ). This molecule represents a critical bifunctional amine sca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous theoretical framework for characterizing


-Diethyl-3-piperidinemethanamine  (also referred to as 3-(Diethylaminomethyl)piperidine ). This molecule represents a critical bifunctional amine scaffold often utilized in the design of CNS-active agents, particularly ligands for muscarinic acetylcholine receptors (mAChRs) and sigma (

) receptors.

The following protocols detail the computational methodologies required to evaluate its conformational landscape, electronic properties, receptor binding affinity, and pharmacokinetic profile.

Introduction: The Scaffold Significance


-Diethyl-3-piperidinemethanamine  is a piperidine derivative characterized by a secondary amine within the ring and a tertiary diethylamine on a flexible methyl linker at the C3 position.
  • Chemical Class: 3-substituted piperidine.[1]

  • Key Features:

    • Bifunctional Basicity: Two protonation sites (

      
       and 
      
      
      
      ) with distinct
      
      
      values, influencing receptor interaction (salt bridge formation).
    • Conformational Flexibility: The C3-substitution allows for axial/equatorial isomerism, critical for fitting into specific GPCR binding pockets.

    • Pharmacophore Relevance: Structurally analogous to fragments found in muscarinic antagonists and sigma-1 receptor ligands.

Quantum Mechanical (QM) Characterization

Objective: To determine the stable conformers, electronic distribution, and protonation preferences using Density Functional Theory (DFT).

Conformational Analysis & Geometry Optimization

The piperidine ring exists primarily in a chair conformation.[1] The 3-substituted diethylaminomethyl group can adopt either an equatorial or axial position.

Methodology:

  • Initial Sampling: Generate conformers using a force field (e.g., MMFF94) to identify local minima.

  • DFT Optimization: Re-optimize top conformers using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.

  • Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Zero-Point Energy (ZPE).

Theoretical Insight:

  • Expectation: The equatorial conformer is generally favored due to 1,3-diaxial interaction avoidance. However, intramolecular hydrogen bonding (if protonated) between the

    
     and 
    
    
    
    can stabilize the axial form.
Frontier Molecular Orbitals (FMO) & Reactivity

Global Reactivity Descriptors are derived from the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Significance: A high HOMO energy localized on the nitrogen lone pairs indicates strong nucleophilicity and susceptibility to electrophilic attack (e.g., metabolic oxidation by CYP450).

Molecular Electrostatic Potential (MEP)

Visualization: Map the electrostatic potential onto the electron density isosurface.

  • Red Regions (Negative): Localized on N atoms (H-bond acceptors/cation binding).

  • Blue Regions (Positive): Localized on NH/CH protons (H-bond donors).

  • Application: Predicts orientation in the receptor binding pocket (electrostatic steering).

Pharmacophore Modeling & Molecular Docking

Objective: To predict the binding mode of the molecule against relevant CNS targets (e.g., Muscarinic M1, Sigma-1).

Ligand Preparation
  • Protonation State: At physiological pH (7.4), the piperidine nitrogen (

    
    ) is protonated. The side chain nitrogen (
    
    
    
    ) may also be protonated.
  • Charge: The dicationic or monocationic species must be used for docking.

Docking Protocol (AutoDock Vina / Glide)

Target Selection:

  • Muscarinic M1 Receptor (PDB: 5CXV): Relevance for cognitive enhancement.

  • Sigma-1 Receptor (PDB: 5HK1): Relevance for neuroprotection.

Workflow:

  • Grid Generation: Center the grid box on the orthosteric binding site (defined by Asp105 in M1 or Asp126 in Sigma-1).

  • Search Algorithm: Use the Lamarckian Genetic Algorithm (LGA).

  • Scoring: Evaluate binding energy (

    
    ) in kcal/mol.
    

Key Interactions to Monitor:

  • Salt Bridge: Between the protonated piperidine nitrogen and the conserved Aspartate residue (Asp3.32 in GPCRs).

  • Cation-

    
    :  Interaction between the quaternary ammonium center and aromatic residues (Tyr, Trp).
    

Molecular Dynamics (MD) Simulation

Objective: To validate the stability of the Ligand-Receptor complex over time (100 ns).

System Setup:

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Solvation: TIP3P water model in a cubic box with 10 Å padding.

  • Neutralization: Add

    
     ions to 0.15 M.
    

Analysis Metrics:

  • RMSD (Root Mean Square Deviation): Measures structural stability. A plateau < 2.0 Å indicates a stable complex.

  • RMSF (Root Mean Square Fluctuation): Identifies flexible residues upon ligand binding.

  • Hydrogen Bond Lifetime: Percentage of simulation time specific H-bonds are maintained.

ADMET Prediction (In Silico)

Objective: To assess the "drug-likeness" and safety profile.

PropertyParameterOptimal RangeMethod
Lipophilicity

1.0 - 4.0Consensus LogP (SwissADME)
Solubility

> -4.0ESOL Model
Absorption BBB PermeabilityHighBOILED-Egg Model
Metabolism CYP2D6 InhibitionNo/LowMachine Learning (PKCSM)
Toxicity hERG InhibitionLowQSAR Models

Visualization of Workflows

Theoretical Study Workflow

The following diagram illustrates the integrated workflow from structure generation to bioactivity prediction.

TheoreticalWorkflow Structure 2D Structure (Diethyl-piperidin-3-ylmethyl-amine) Conformers Conformational Search (MMFF94 / Boltzmann) Structure->Conformers ADMET ADMET Prediction (SwissADME / PKCSM) Structure->ADMET DFT DFT Optimization (B3LYP/6-311++G**) Conformers->DFT Top 5 Minima Properties Electronic Properties (HOMO/LUMO, MEP, pKa) DFT->Properties Docking Molecular Docking (AutoDock Vina / Glide) DFT->Docking Optimized Geometry + Charges MD MD Simulation (RMSD, RMSF, H-Bonds) Docking->MD Best Pose

Figure 1: Integrated computational workflow for the theoretical characterization of piperidine derivatives.

Predicted Pharmacophore Interactions

This diagram represents the logical interaction network within a typical GPCR binding pocket (e.g., Muscarinic M1).

Pharmacophore Ligand_N_Ring Piperidine N+ (Protonated) Ligand_Linker Methyl Linker (Flexible) Ligand_N_Ring->Ligand_Linker Rec_Asp Aspartate (Asp3.32) (Anionic Site) Ligand_N_Ring->Rec_Asp Salt Bridge (Ionic) Rec_Tyr Tyrosine/Trp (Cation-Pi Cage) Ligand_N_Ring->Rec_Tyr Cation-Pi Ligand_N_Chain Diethylamine N (H-Bond Acceptor) Rec_Ser Serine/Thr (H-Bond Donor) Ligand_N_Chain->Rec_Ser H-Bond (Optional) Ligand_Linker->Ligand_N_Chain

Figure 2: Hypothesized pharmacophore interactions between the protonated ligand and a GPCR active site.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Kruse, A. C., et al. (2013). Activation and allosteric modulation of a muscarinic acetylcholine receptor. Nature, 504(7478), 101–106. Link (Reference for M1 Receptor Structure)

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. Link (Reference for Sigma-1 Receptor Structure)

Sources

Protocols & Analytical Methods

Method

Diethyl-piperidin-3-ylmethyl-amine experimental protocol

An In-depth Technical Guide to the Synthesis and Application of Diethyl-piperidin-3-ylmethyl-amine Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of Diethyl-piperidin-3-ylmethyl-amine

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[] Its derivatives are integral to the development of therapeutics targeting a wide array of biological systems, including G-protein coupled receptors (GPCRs) and protein kinases.[2] This guide presents a comprehensive, field-proven protocol for the synthesis, purification, and characterization of Diethyl-piperidin-3-ylmethyl-amine, a novel tertiary amine derivative.

This document provides a detailed, step-by-step methodology, moving from a plausible and efficient synthetic route via reductive amination to rigorous purification and characterization techniques. Furthermore, it includes a practical application note for screening the compound's biological activity, specifically its potential as a ligand for the sigma-1 (σ1) receptor, a target of significant interest for neurological disorders.[2][3] The protocols herein are designed for reproducibility and are grounded in established chemical principles, providing researchers with a reliable guide for laboratory execution.

Part 1: Synthesis via Reductive Amination

The synthesis of Diethyl-piperidin-3-ylmethyl-amine is most effectively achieved through a controlled, multi-step process. The chosen strategy involves the reductive amination of a protected piperidine-3-carbaldehyde with diethylamine, followed by deprotection. Reductive amination is a robust and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[4] This approach offers high selectivity and is compatible with a broad range of functional groups.

Synthetic Scheme

Synthetic_Scheme A N-Boc-3-(hydroxymethyl)piperidine R1 Dess-Martin Periodinane (DMP) Dichloromethane (DCM) B N-Boc-3-formylpiperidine R2 Diethylamine Sodium Triacetoxyborohydride (STAB) Dichloroethane (DCE) C N-Boc-N,N-diethyl- (piperidin-3-yl)methanamine R3 Trifluoroacetic Acid (TFA) Dichloromethane (DCM) D Diethyl-piperidin-3-ylmethyl-amine (Final Product) R1->B Step 1: Oxidation R2->C Step 2: Reductive Amination R3->D Step 3: Boc Deprotection

Caption: Overall synthetic route for Diethyl-piperidin-3-ylmethyl-amine.

Rationale for Experimental Choices
  • Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent the secondary amine of the piperidine ring from competing with diethylamine in the reductive amination step, ensuring the selective formation of the desired product.

  • Oxidation: Dess-Martin Periodinane (DMP) is chosen as the oxidizing agent for its mild conditions and high efficiency in converting the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

  • Reductive Amination: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is less reactive than sodium borohydride and is particularly effective for the reductive amination of aldehydes, as it is mild enough not to reduce the aldehyde starting material significantly before iminium ion formation.[5]

  • Deprotection: Trifluoroacetic acid (TFA) is used for the final deprotection step. It allows for the clean and efficient removal of the acid-labile Boc group under anhydrous conditions, with the resulting trifluoroacetate salt of the amine being readily isolated or converted to the free base.

Experimental Protocol: Synthesis

Materials and Reagents

ReagentSupplierGrade
N-Boc-3-(hydroxymethyl)piperidineCommercial≥97%
Dess-Martin Periodinane (DMP)CommercialReagent Grade
DiethylamineCommercial≥99.5%
Sodium Triacetoxyborohydride (STAB)Commercial97%
Trifluoroacetic Acid (TFA)CommercialReagent Grade, ≥99%
Dichloromethane (DCM), AnhydrousCommercial≥99.8%
1,2-Dichloroethane (DCE), AnhydrousCommercial≥99.8%
Saturated Aqueous NaHCO₃ SolutionLab Prepared-
Saturated Aqueous Na₂S₂O₃ SolutionLab Prepared-
Sodium Hydroxide (NaOH), 1M SolutionLab Prepared-
BrineLab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)CommercialReagent Grade

Step 1: Oxidation to N-Boc-3-formylpiperidine

  • To a stirred solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1, v/v). Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which is used in the next step without further purification.

Step 2: Reductive Amination

  • Dissolve the crude N-Boc-3-formylpiperidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add diethylamine (1.5 eq) to the solution and stir for 30 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.[5]

  • Separate the layers and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, N-Boc-N,N-diethyl-(piperidin-3-yl)methanamine, can be purified by flash chromatography at this stage or carried forward.

Step 3: Boc Deprotection

  • Dissolve the crude product from Step 2 in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[5]

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in deionized water and wash with DCM to remove any non-basic organic impurities.

  • Basify the aqueous layer to pH > 12 using a 1 M NaOH solution.

  • Extract the free base into DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Diethyl-piperidin-3-ylmethyl-amine.

Part 2: Purification Protocol

Tertiary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to strong interactions with the acidic silica surface.[6] A combination of acid-base extraction and specialized chromatography is recommended for achieving high purity.

Purification Workflow

Purification_Workflow A Crude Product (from Deprotection) B Dissolve in Diethyl Ether A->B C Extract with 1M HCl B->C D_aq Aqueous Layer (Amine Hydrochloride Salt) C->D_aq D_org Organic Layer (Non-basic Impurities) C->D_org E Basify Aqueous Layer (1M NaOH to pH > 12) D_aq->E F Extract with DCM E->F G Dry & Concentrate F->G H Flash Column Chromatography (Amine-functionalized Silica or DCM/MeOH + 1% Triethylamine) G->H I Pure Diethyl-piperidin-3-ylmethyl-amine H->I

Caption: Multi-step purification workflow for the target amine.

Detailed Protocol: Purification
  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Extract the organic solution with 1M HCl (3 x volume of organic layer). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind.

    • Combine the acidic aqueous layers. Wash this combined layer with diethyl ether once more to remove any remaining non-basic impurities.

    • Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 1M NaOH.

    • Extract the free amine from the basified aqueous solution using DCM (3 x volume of aqueous layer).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the purified, but potentially still crude, free base.

  • Flash Column Chromatography:

    • For optimal results, use an amine-functionalized silica gel column to minimize peak tailing.[6]

    • Alternatively, use standard silica gel with a mobile phase containing a small amount of a competing amine, such as 0.5-1% triethylamine, in a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH).

    • Dissolve the product from the extraction in a minimal amount of the initial eluent and load it onto the column.

    • Elute the product using the prepared solvent gradient.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the final product.

Part 3: Characterization

Confirming the identity and purity of the final compound is essential. Standard spectroscopic methods should be employed.

Expected Analytical Data

Analysis MethodExpected Results for Diethyl-piperidin-3-ylmethyl-amine (C₁₀H₂₂N₂)
Molecular Weight 170.30 g/mol
Mass Spec (ESI+) Expected [M+H]⁺: 171.18
¹H NMR (CDCl₃) δ ~2.5-3.0 (m, piperidine protons), ~2.4 (q, -N(CH₂CH₃)₂), ~2.2 (d, -CH₂-N), ~1.2-1.8 (m, piperidine protons), ~1.0 (t, -N(CH₂CH₃)₂)
¹³C NMR (CDCl₃) δ ~55-60 (-CH₂-N), ~47 (-N(CH₂CH₃)₂), ~25-55 (piperidine carbons), ~12 (-N(CH₂CH₃)₂)
FT-IR (neat) ~2960-2800 cm⁻¹ (C-H stretch), ~1460 cm⁻¹ (CH₂ bend), No N-H stretch (~3300-3500 cm⁻¹)

Part 4: Application Note - Biological Screening

Given that many N-substituted piperidine derivatives show affinity for the sigma-1 (σ1) receptor, a preliminary biological evaluation of Diethyl-piperidin-3-ylmethyl-amine for this target is a logical starting point.[2][3]

Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of the synthesized compound for the σ1 receptor using a competitive radioligand binding assay.[2]

Materials

  • Cell Membranes: Prepared from a cell line overexpressing the human σ1 receptor (e.g., HEK-293 cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-(+)-pentazocine (a known σ1 receptor ligand), at a concentration near its K_d.

  • Non-specific Ligand: Haloperidol (10 µM) to determine non-specific binding.

  • Test Compound: Diethyl-piperidin-3-ylmethyl-amine, serially diluted.

  • Apparatus: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.

Assay Workflow

Assay_Workflow A Prepare Reagents: Buffer, Membranes, Radioligand, Test Compound Dilutions B Plate Addition: 1. Buffer 2. Membranes 3. Radioligand 4. Test Compound or Vehicle A->B C Incubate Plate (e.g., 120 min at 37°C) B->C D Rapid Filtration (via Cell Harvester onto Glass Fiber Filters) C->D E Wash Filters (3x with ice-cold buffer) D->E F Add Scintillation Cocktail E->F G Quantify Radioactivity (Liquid Scintillation Counter) F->G H Data Analysis (Calculate IC₅₀ and Ki) G->H

Caption: Workflow for the sigma-1 receptor binding assay.

Procedure

  • In a 96-well plate, add the following to each well: assay buffer, the cell membrane preparation, and the [³H]-(+)-pentazocine radioligand.

  • Add varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

  • For determining total binding, add vehicle instead of the test compound.

  • For determining non-specific binding, add 10 µM haloperidol.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development - ACS Publications. [Link]

  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature. [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications (RSC Publishing). [Link]

  • Production of tertiary amines via reductive amination (RA) and their potential usage. ResearchGate. [Link]

  • Purification of tertiary amines using an adsorbent.
  • tertiary amine synthesis & reductive amination. YouTube. [Link]

  • Process for the purification of tertiary amines.
  • Reductive amination. Wikipedia. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

Sources

Application

Application Notes and Protocols for Diethyl-piperidin-3-ylmethyl-amine in Organic Synthesis

Introduction: The Piperidine Scaffold and the Potential of Diethyl-piperidin-3-ylmethyl-amine The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, making it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Potential of Diethyl-piperidin-3-ylmethyl-amine

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, making it a privileged scaffold in drug discovery and a versatile building block in organic synthesis.[1][2] Its conformational flexibility and the basicity of the nitrogen atom allow for a wide range of chemical modifications to tune its biological activity and chemical reactivity. While specific data on Diethyl-piperidin-3-ylmethyl-amine is scarce, its structure suggests significant potential as a valuable intermediate and functional molecule. This guide provides a comprehensive overview of a proposed synthetic route to this compound and explores its potential applications based on the known chemistry of its analogs.

Part 1: Proposed Synthesis of Diethyl-piperidin-3-ylmethyl-amine

A plausible and efficient synthesis of Diethyl-piperidin-3-ylmethyl-amine can be envisioned in a multi-step sequence starting from readily available precursors. A key intermediate is 3-(aminomethyl)piperidine, which can then be N,N-diethylated.

Synthesis of N-Boc-3-(aminomethyl)piperidine

A robust method for the synthesis of 3-substituted piperidines starts from L-glutamic acid, which allows for the preparation of enantiomerically pure materials.[3] This route involves the formation of a diol, followed by tosylation and cyclization with a suitable amine. For the synthesis of the parent 3-(aminomethyl)piperidine, a modification of this route would be necessary, potentially involving a Gabriel synthesis or reduction of a nitrile at the 3-position. A more direct, albeit racemic, approach would be the reduction of 3-cyanopyridine followed by protection of the piperidine nitrogen.

A commercially available and versatile starting material is Boc-(R,S)-(3-aminomethyl)piperidine, which serves as a key intermediate for further functionalization.[4]

N,N-Diethylation of N-Boc-3-(aminomethyl)piperidine

The N,N-diethylation of the primary amino group of N-Boc-3-(aminomethyl)piperidine can be achieved through several established methods. Reductive amination with acetaldehyde is a common and efficient approach.

Experimental Protocol: N,N-Diethylation via Reductive Amination

  • Reaction Setup: To a solution of N-Boc-3-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add acetaldehyde (2.5 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-3-(diethylaminomethyl)piperidine.

Deprotection of the Piperidine Nitrogen

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound, Diethyl-piperidin-3-ylmethyl-amine.

Experimental Protocol: Boc Deprotection

  • Reaction Setup: Dissolve the N-Boc-3-(diethylaminomethyl)piperidine from the previous step in a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane or a solution of HCl in methanol).

  • Deprotection: Stir the reaction mixture at room temperature for 2-4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of Diethyl-piperidin-3-ylmethyl-amine. The free base can be obtained by neutralization with a suitable base and extraction into an organic solvent.

Proposed Synthetic Workflow

G A N-Boc-3-(aminomethyl)piperidine B N-Boc-3-(diethylaminomethyl)piperidine A->B Acetaldehyde, NaBH(OAc)₃ C Diethyl-piperidin-3-ylmethyl-amine B->C HCl/Dioxane G A Diethyl-piperidin-3-ylmethyl-amine B N-Acyl Derivative A->B R-COOH, Coupling Agent C N-Alkyl Derivative A->C R-X, Base D N-Sulfonyl Derivative A->D R-SO₂Cl, Base G Catalyst Catalyst (Diethyl-piperidin-3-ylmethyl-amine) Intermediate1 Activated Nucleophile [Nu⁻] Catalyst->Intermediate1 Deprotonation Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate1 Enone α,β-Unsaturated Carbonyl Intermediate2 Enolate Intermediate Enone->Intermediate2 Intermediate1->Enone Nucleophilic Attack Product Michael Adduct Intermediate2->Product Protonation Product->Catalyst Regeneration

Sources

Method

The Emerging Role of Substituted Piperidines in Organocatalysis: A Guide to Application and Protocol Development

Introduction: The Untapped Potential of Chiral Piperidine Diamines In the ever-evolving landscape of asymmetric organocatalysis, the quest for novel, efficient, and stereoselective catalysts is paramount. Chiral diamines...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Chiral Piperidine Diamines

In the ever-evolving landscape of asymmetric organocatalysis, the quest for novel, efficient, and stereoselective catalysts is paramount. Chiral diamines have firmly established themselves as a cornerstone of this field, their utility demonstrated in a wide array of chemical transformations.[1][2][3][4][5][6] The piperidine moiety, a privileged scaffold in medicinal chemistry, is increasingly being recognized for its potential in the design of innovative chiral catalysts.[7] While extensive research has been dedicated to well-established diamines like those derived from pyrrolidine or cyclohexane, the catalytic applications of more complex substituted piperidines, such as Diethyl-piperidin-3-ylmethyl-amine, remain a largely unexplored frontier.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the catalytic applications of piperidine-based diamines. Although direct literature on Diethyl-piperidin-3-ylmethyl-amine as a catalyst is scarce, its structural components—a secondary amine within the piperidine ring and a tertiary amine on the side chain—suggest its potential to function as a potent organocatalyst. This document will, therefore, provide a foundational understanding by extrapolating from the well-documented catalytic activity of the parent piperidine scaffold and related chiral diamines. We will delve into the synthesis of such molecules and provide detailed protocols for key organic reactions where piperidine and its derivatives have proven effective, namely the Aza-Michael Addition, the Knoevenagel Condensation, and the Aldol Reaction.

Synthesis of Substituted 3-Aminopiperidine Scaffolds

The synthesis of enantiomerically pure substituted piperidines is a critical first step in the development of novel chiral catalysts. A versatile and commonly employed strategy for the synthesis of 3-amino substituted piperidines begins with readily available chiral starting materials, such as L-glutamic acid.[8] This multi-step approach allows for the construction of the piperidine ring with a handle for further functionalization, such as the introduction of a diethylaminomethyl group.

A general synthetic pathway involves the following key transformations:[8]

  • Esterification and Protection: L-glutamic acid is first converted to its diester, followed by the protection of the amino group, commonly with a tert-butoxycarbonyl (Boc) group.

  • Reduction: The diester is then reduced to the corresponding diol using a reducing agent like sodium borohydride.

  • Tosylation: The diol is converted to a ditosylate, which serves as a good leaving group for the subsequent cyclization step.

  • Cyclization: The ditosylate is reacted with a primary amine to form the substituted piperidine ring.

  • Further Functionalization: The protected amino group on the piperidine ring can be deprotected and further modified to introduce the desired side chain, such as a diethylaminomethyl group, through reductive amination or other alkylation methods.

G cluster_synthesis General Synthetic Pathway to 3-Aminopiperidine Derivatives start L-Glutamic Acid esterification Esterification & Boc Protection start->esterification diol N-Boc Protected Diol esterification->diol NaBH4 Reduction tosylation Tosylation diol->tosylation ditosylate N-Boc Protected Ditosylate tosylation->ditosylate cyclization Cyclization with Primary Amine ditosylate->cyclization piperidine N-Boc-3-Aminopiperidine Derivative cyclization->piperidine deprotection Deprotection & Further Functionalization piperidine->deprotection final_product Target Chiral Piperidine Diamine Catalyst deprotection->final_product

Caption: A generalized workflow for the synthesis of chiral 3-aminopiperidine derivatives.

Application Notes and Protocols

The following sections provide detailed protocols for key chemical reactions where piperidine and its derivatives have demonstrated catalytic efficacy. These protocols are intended to serve as a starting point for the investigation of novel piperidine-based catalysts like Diethyl-piperidin-3-ylmethyl-amine.

The Aza-Michael Addition: A Powerful C-N Bond Forming Reaction

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, providing a straightforward route to β-amino carbonyl compounds. Piperidine is a well-established catalyst for this transformation, acting as both a nucleophile and a base.[9][10]

Causality Behind Experimental Choices:

  • Catalyst: Piperidine, as a secondary amine, can activate the α,β-unsaturated carbonyl compound through the formation of an enamine intermediate, or it can act as a base to deprotonate the nucleophile. In the context of Diethyl-piperidin-3-ylmethyl-amine, the presence of both secondary and tertiary amine functionalities could lead to a more complex and potentially more efficient catalytic cycle.

  • Solvent: The reaction can often be run neat or in a variety of solvents. The choice of solvent can influence the reaction rate and, in the case of chiral catalysts, the stereoselectivity.

  • Temperature: Room temperature is typically sufficient for the aza-Michael addition, reflecting the high reactivity of the system when catalyzed by an amine.

Experimental Protocol: Piperidine-Catalyzed Aza-Michael Addition [9][10]

Parameter Value Notes
Reactants α,β-Unsaturated Carbonyl (1.0 eq), Amine (1.2 eq)A slight excess of the amine can help drive the reaction to completion.
Catalyst Piperidine (10 mol%)For initial screening of a new catalyst like Diethyl-piperidin-3-ylmethyl-amine, a similar catalytic loading is a good starting point.
Solvent Neat or Dichloromethane (DCM)The reaction can be performed solvent-free, which aligns with green chemistry principles.
Temperature Room TemperatureMild conditions are generally sufficient.
Reaction Time 1-24 hoursMonitor by TLC or GC-MS.

Step-by-Step Procedure:

  • To a stirred solution of the α,β-unsaturated carbonyl compound in the chosen solvent (if any), add the amine nucleophile.

  • Add the piperidine catalyst (or the novel piperidine-based catalyst being tested).

  • Stir the reaction mixture at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, if a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

G cluster_aza_michael Aza-Michael Addition Workflow start Combine α,β-Unsaturated Carbonyl and Amine add_catalyst Add Piperidine-based Catalyst (10 mol%) start->add_catalyst react Stir at Room Temperature (1-24h) add_catalyst->react monitor Monitor by TLC/GC-MS react->monitor workup Work-up and Purification monitor->workup Upon Completion product β-Amino Carbonyl Product workup->product

Caption: A typical experimental workflow for the piperidine-catalyzed aza-Michael addition.

The Knoevenagel Condensation: A Classic C-C Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration to yield an α,β-unsaturated product. Piperidine is a classic and highly effective catalyst for this reaction.[9][11]

Mechanistic Insights:

The mechanism of the piperidine-catalyzed Knoevenagel condensation has been a subject of detailed study. It is now understood that the reaction can proceed through two main pathways:

  • Enolate Pathway: Piperidine acts as a base to deprotonate the active methylene compound, forming an enolate which then attacks the carbonyl group.[11]

  • Iminium Pathway: Piperidine first reacts with the aldehyde to form an iminium ion. This iminium ion is more electrophilic than the starting aldehyde and is then attacked by the enolate of the active methylene compound.[12][13][14][15] Theoretical calculations suggest that the iminium ion formation can be the rate-determining step.[12][13][15]

The dual role of piperidine as both a base and a nucleophile makes it a particularly effective catalyst.

Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation [9]

Parameter Value Notes
Reactants Aldehyde (1.0 eq), Active Methylene Compound (1.1 eq)A slight excess of the active methylene compound is often used.
Catalyst Piperidine (10-20 mol%)The catalytic loading can be adjusted to optimize the reaction rate.
Solvent Ethanol or TolueneThe choice of solvent can influence the rate of dehydration.
Temperature Room Temperature to RefluxHeating may be required to drive the dehydration step to completion.
Reaction Time 2-12 hoursMonitor by TLC.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde and the active methylene compound in the chosen solvent.

  • Add the piperidine catalyst to the solution.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

G cluster_knoevenagel Knoevenagel Condensation Mechanism (Iminium Pathway) aldehyde Aldehyde iminium Iminium Ion aldehyde->iminium + Piperidine piperidine Piperidine enolate Enolate piperidine->enolate Deprotonates addition_product Addition Product iminium->addition_product + Enolate active_methylene Active Methylene Compound active_methylene->enolate enolate->addition_product dehydration Dehydration addition_product->dehydration final_product α,β-Unsaturated Product dehydration->final_product - H2O

Caption: A simplified representation of the iminium pathway in the Knoevenagel condensation.

The Aldol Reaction: A Foundational Carbon-Carbon Bond Forming Reaction

The aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds. While strong bases are often used, secondary amines like piperidine can also effectively catalyze this transformation, particularly with activated substrates.[16][17][18]

Causality Behind Experimental Choices:

  • Substrate Scope: Piperidine-catalyzed aldol reactions are most effective when one of the carbonyl partners is particularly electrophilic (e.g., an alkynyl aldehyde) and the other can readily form an enamine or enolate (e.g., ethyl diazoacetate).[16]

  • Catalyst Role: Piperidine can act as a Brønsted base to generate an enolate or as a nucleophile to form an enamine intermediate, which then attacks the electrophilic carbonyl component.

  • Reaction Conditions: The reaction conditions can be tuned to favor either the aldol addition product or the subsequent condensation product.

Experimental Protocol: Piperidine-Promoted Aldol Reaction of Alkynyl Aldehydes [16]

Parameter Value Notes
Reactants Alkynyl Aldehyde (1.0 eq), Ethyl Diazoacetate (1.2 eq)Ethyl diazoacetate serves as the nucleophilic partner.
Catalyst Piperidine (20 mol%)A higher catalyst loading may be beneficial for this transformation.
Solvent Dichloromethane (DCM)An aprotic solvent is typically used.
Temperature 0 °C to Room TemperatureThe reaction is often initiated at a lower temperature to control reactivity.
Reaction Time 1-6 hoursMonitor by TLC.

Step-by-Step Procedure:

  • To a solution of the alkynyl aldehyde in DCM at 0 °C, add the piperidine catalyst.

  • Slowly add ethyl diazoacetate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The piperidine scaffold represents a versatile and promising platform for the development of novel organocatalysts. While the specific catalytic activity of Diethyl-piperidin-3-ylmethyl-amine remains to be fully elucidated, the foundational principles and protocols outlined in this guide provide a robust framework for its investigation. By leveraging the well-established catalytic prowess of the parent piperidine in key C-C and C-N bond-forming reactions, researchers are well-equipped to explore the potential of this and other complex piperidine derivatives in asymmetric catalysis. The insights gained from such studies will undoubtedly contribute to the expanding toolkit of the synthetic chemist and pave the way for the discovery of new and powerful catalytic systems.

References

  • de Souza, F. P. L., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5241-5250. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • de Souza, F. P. L., et al. (2018). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Figshare. Available at: [Link]

  • Rufino, V. C., & Pliego, J. R. (2018). Is the iminium ion mechanism viable in the piperidine-catalyzed 1,4-conjugate addition reaction of nitroalkanes to α,β-unsaturated ketones? Computational and Theoretical Chemistry, 1130, 10-16. Available at: [Link]

  • de Souza, F. P. L., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5241-5250. Available at: [Link]

  • Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 633-638. Available at: [Link]

  • Wang, Y., et al. (2020). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2025). Piperidine promoted aldol reaction of alkynyl aldehydes and ethyl diazoacetate. Tetrahedron Letters, 16(32), 127865. Available at: [Link]

  • Bhattacharjee, S., et al. (2021). Heterogeneous Aza-Michael Addition Reaction by the Copper-Based Metal–Organic Framework (CuBTC). Catalysis Letters, 151, 2453–2464. Available at: [Link]

  • Ramón, D. J., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link]

  • Moura, S., et al. (2011). Asymmetric aza-Michael addition under ultra-high pressure: short bias to polyhydroxylated piperidines. Green Chemistry, 13(5), 1209-1212. Available at: [Link]

  • Gil, L. F., et al. (2011). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 41(14), 2121-2131. Available at: [Link]

  • Kaźmierczak, M., & Gawroński, J. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3788. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. The Journal of Organic Chemistry, 73(15), 6041-6044. Available at: [Link]

  • Sharma, R., & Kumar, A. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2549-2578. Available at: [Link]

  • Davies, S. G., & Fletcher, A. M. (2007). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 5(1), 43-57. Available at: [Link]

  • Alexakis, A., et al. (2007). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 107(12), 5531-5568. Available at: [Link]

  • Ramón, D. J., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link]

  • Ramón, D. J., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. University of Alicante. Available at: [Link]

  • Davies, S. G., & Fletcher, A. M. (2007). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 5(1), 43-57. Available at: [Link]

  • Muthuramalingam, S., et al. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available at: [Link]

  • Moura, S., et al. (2011). ChemInform Abstract: Asymmetric aza-Michael Addition under Ultra-High Pressure: Short Bias to Polyhydroxylated Piperidines. ChemInform, 42(31). Available at: [Link]

  • Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link]

  • Khom, S. T., et al. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Available at: [Link]

  • Orita, A., et al. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 29(21), 5029. Available at: [Link]

  • Toldo, S., et al. (2025). Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. Molecules, 30(23), 5432. Available at: [Link]

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Application

Application Notes and Protocols for the Quantification of Diethyl-piperidin-3-ylmethyl-amine

Introduction Diethyl-piperidin-3-ylmethyl-amine is a piperidine derivative, a class of compounds frequently encountered in pharmaceutical development due to their presence in a wide range of active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl-piperidin-3-ylmethyl-amine is a piperidine derivative, a class of compounds frequently encountered in pharmaceutical development due to their presence in a wide range of active pharmaceutical ingredients (APIs) and natural products.[1] The precise and accurate quantification of such compounds is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.[2] This document provides detailed application notes and protocols for the robust quantification of Diethyl-piperidin-3-ylmethyl-amine, addressing the common analytical challenges associated with small, polar, and often non-chromophoric amines.[3][4][5]

These methods are designed for researchers, scientists, and drug development professionals, offering a selection of validated analytical techniques to suit various laboratory capabilities and analytical requirements. The protocols herein are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[6][7]

Analytical Strategy: Method Selection Rationale

The selection of an appropriate analytical method for Diethyl-piperidin-3-ylmethyl-amine is dictated by its physicochemical properties. As a secondary amine, it may exhibit poor volatility and lack a strong UV-absorbing chromophore, making direct analysis challenging.[5] Therefore, two primary strategies are presented:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile compounds, GC-MS offers excellent separation and specific detection.[1] For polar amines like Diethyl-piperidin-3-ylmethyl-amine, derivatization is often necessary to improve volatility and chromatographic performance.[1][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[2] It is particularly well-suited for the analysis of polar compounds in complex matrices and can often be performed without derivatization.[9]

The following sections provide detailed protocols for each of these methodologies, including sample preparation, instrumentation, and data analysis.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol details the quantification of Diethyl-piperidin-3-ylmethyl-amine using GC-MS following a derivatization step to enhance volatility and improve chromatographic peak shape. Acylation with reagents like pentafluorobenzoyl chloride is a common and effective approach for amines.[1]

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample/Standard Dissolve Dissolve in Aprotic Solvent Sample->Dissolve Derivatize Derivatization with PFBCl Dissolve->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for GC-MS quantification of Diethyl-piperidin-3-ylmethyl-amine.

Step-by-Step Protocol

1. Materials and Reagents

  • Diethyl-piperidin-3-ylmethyl-amine reference standard

  • Pentafluorobenzoyl chloride (PFBCl)

  • Sodium bicarbonate buffer (e.g., 0.5 M, pH 9.0)

  • Aprotic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Anhydrous sodium sulfate

  • High-purity water

  • Methanol (HPLC grade)

2. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of Diethyl-piperidin-3-ylmethyl-amine reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain Diethyl-piperidin-3-ylmethyl-amine and dissolve it in a known volume of methanol to achieve a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[10]

3. Derivatization Procedure [1]

  • To 1 mL of each standard or sample solution in a glass vial, add 1 mL of sodium bicarbonate buffer.

  • Add 100 µL of PFBCl solution (10% in aprotic solvent).

  • Vortex the mixture vigorously for 1 minute.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Add 2 mL of the aprotic solvent and vortex for 1 minute to extract the derivative.

  • Centrifuge to separate the phases.

  • Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The resulting solution is ready for GC-MS analysis.

4. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[5]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program Initial: 80 °C, hold for 1 min; Ramp: 20 °C/min to 300 °C, hold for 5 min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Mode Selected Ion Monitoring (SIM) for quantification

5. Data Analysis and Quantification

  • Identify the retention time of the derivatized Diethyl-piperidin-3-ylmethyl-amine by injecting a known standard.

  • Select characteristic ions from the mass spectrum for SIM mode analysis to enhance sensitivity and selectivity.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Determine the concentration of Diethyl-piperidin-3-ylmethyl-amine in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of pharmaceutical compounds, including polar amines, often without the need for derivatization.[2][9]

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Sample/Standard Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem Mass Spectrometric Detection Separate->Detect Integrate Peak Integration (MRM) Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for LC-MS/MS quantification of Diethyl-piperidin-3-ylmethyl-amine.

Step-by-Step Protocol

1. Materials and Reagents

  • Diethyl-piperidin-3-ylmethyl-amine reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • High-purity water (e.g., Milli-Q)

2. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of Diethyl-piperidin-3-ylmethyl-amine reference standard and dissolve in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1-100 ng/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample and dissolve it in a known volume of the initial mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before analysis.[1]

3. LC-MS/MS Instrumentation and Conditions

ParameterRecommended Setting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
Multiple Reaction Monitoring (MRM) Transitions To be determined by infusion of a standard solution

4. Data Analysis and Quantification

  • Optimize the mass spectrometer parameters by infusing a standard solution of Diethyl-piperidin-3-ylmethyl-amine to determine the precursor ion ([M+H]⁺) and the most abundant and stable product ions for MRM transitions.

  • Develop an acquisition method using the optimized MRM transitions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Determine the concentration of Diethyl-piperidin-3-ylmethyl-amine in the samples by interpolating their peak areas from the calibration curve.

Method Validation

Both analytical methods should be validated according to ICH guidelines to ensure they are fit for their intended purpose.[7][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6] This can be demonstrated by analyzing blank samples and spiked samples to show no interference at the retention time of the analyte.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically evaluated over a range of at least five concentrations.

  • Accuracy: The closeness of the test results to the true value.[11] It is often determined by spike recovery studies on a blank matrix.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Typical Validation Acceptance Criteria
ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

References

  • SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PubMed. (2015, September 15). [Progress in sample preparation and analytical methods for trace polar small molecules in complex samples].
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Payesh Darou Zist Azma Laboratory. (n.d.). Pharmaceutical Impurity Detection Using LC-MS/MS.
  • ACS Publications. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • ACS Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • Books. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • PubMed. (2016, November 15). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs).
  • Analytical Method. (n.d.). 2010.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • PubMed. (2014, December 15). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • Sigma-Aldrich. (2014, July 22). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
  • JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
  • PMC. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.

Sources

Method

Application Note: N,N-Diethyl-piperidin-3-ylmethyl-amine as a Privileged Scaffold in GPCR and Ion Channel Ligand Design

Topic: N,N-Diethyl-piperidin-3-ylmethyl-amine in Medicinal Chemistry Applications Document Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N-Diethyl-piperidin-3-ylmethyl-amine in Medicinal Chemistry Applications Document Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

N,N-Diethyl-piperidin-3-ylmethyl-amine (and its derivatives) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its ability to provide a semi-rigid piperidine core with a flexible, basic side chain. This specific geometry allows for high-affinity interactions with G-Protein Coupled Receptors (GPCRs)—particularly Sigma-1 (


)  and Muscarinic (M3)  receptors—and modulation of physicochemical properties (logD, pKa) to enhance blood-brain barrier (BBB) penetration.

This guide details the mechanistic rationale for using this scaffold, specific synthetic protocols for its incorporation into drug candidates, and handling procedures to ensure experimental reproducibility.

Structural Logic & Pharmacological Relevance

The "Privileged" Nature of the 3-Substituted Piperidine

Unlike 4-substituted piperidines, which possess a plane of symmetry, the 3-substituted piperidine core introduces chirality and distinct conformational vectors.

  • Chirality: The C3 stereocenter allows for the separation of enantiomers (R/S), often resulting in significant potency differences (eutomer vs. distomer).

  • Basic Side Chain: The diethylaminomethyl group serves as a high-pKa cationic center (approx. pKa 9.5–10.5), crucial for forming salt bridges with conserved Aspartate (Asp) or Glutamate (Glu) residues in GPCR binding pockets.

  • Lipophilicity Modulation: The diethyl group adds bulk lipophilicity, balancing the polarity of the amine to maintain optimal logP (2.0–3.5) for CNS penetration.

Key Therapeutic Targets
Target FamilyMechanism of ActionRole of Scaffold
Sigma-1 (

) Receptor
Chaperone protein modulationThe basic nitrogen mimics the pharmacophore of ligands like Haloperidol or Pentazocine, engaging the anionic site.
Dopamine (D2/D3) Neurotransmission modulationThe piperidine ring mimics the cyclic amine of dopamine, positioning the side chain to interact with secondary binding pockets.
Muscarinic (M3) Acetylcholine signalingUsed in antagonists for COPD/Asthma; the bulky side chain provides subtype selectivity over M2.
Antimalarials Heme detoxification inhibitionAccumulates in the parasite digestive vacuole due to the basic amine (ion trapping).

Mechanistic Visualization

The following diagram illustrates the divergent synthesis and pharmacological mapping of the N,N-Diethyl-piperidin-3-ylmethyl-amine scaffold.

G Scaffold N,N-Diethyl- piperidin-3-ylmethyl-amine (Core Scaffold) Rxn_RedAm Reductive Amination (Aldehyde Core) Scaffold->Rxn_RedAm Pathway A Rxn_SnAr SnAr / Buchwald (Aryl Halide Core) Scaffold->Rxn_SnAr Pathway B Rxn_Amide Amide Coupling (Acid Core) Scaffold->Rxn_Amide Pathway C Sigma Sigma-1 Ligands (Neuropathic Pain) Rxn_RedAm->Sigma N-Benzyl derivatives Dopamine D2/D3 Antagonists (Antipsychotics) Rxn_SnAr->Dopamine N-Heteroaryl derivatives Muscarinic M3 Antagonists (Respiratory) Rxn_Amide->Muscarinic Urea/Amide linkers

Caption: Divergent synthetic utility of the scaffold targeting distinct pharmacological classes.

Experimental Protocols

Protocol A: Incorporation via Reductive Amination

Use Case: Synthesizing N-benzyl derivatives for Sigma-1 receptor exploration.

Reagents:

  • N,N-Diethyl-piperidin-3-ylmethyl-amine (1.0 equiv)

  • Aryl Aldehyde (e.g., 4-fluorobenzaldehyde) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve the aryl aldehyde (1.1 mmol) in DCM (5 mL). Add N,N-Diethyl-piperidin-3-ylmethyl-amine (1.0 mmol).

  • Activation: Add glacial acetic acid (1 drop) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

    
    ). Note: Monitor by TLC for the disappearance of the aldehyde.
    
  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel). Eluent: DCM:MeOH:NH4OH (90:9:1). The basic amine side chain requires ammonia in the eluent to prevent streaking.

Protocol B: Incorporation via SnAr (Nucleophilic Aromatic Substitution)

Use Case: Attaching the scaffold to electron-deficient heteroocycles (e.g., chloropyridine) for Kinase or GPCR targets.

Reagents:

  • N,N-Diethyl-piperidin-3-ylmethyl-amine (1.2 equiv)

  • 2-Chloro-pyridine derivative (1.0 equiv)

  • 
     or 
    
    
    
    (2.0 equiv)
  • DMF or DMSO (anhydrous)

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the chloro-heterocycle (1.0 mmol) and the piperidine scaffold (1.2 mmol) in DMF (3 mL).

  • Base Addition: Add anhydrous

    
     (2.0 mmol).
    
  • Heating:

    • Method A (Thermal): Heat to 80–100°C for 4–12 hours.

    • Method B (Microwave): Irradiate at 120°C for 30 minutes (High Absorption setting).

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). If a precipitate forms, filter and wash with water. If oil forms, extract with EtOAc.

  • Validation: Verify the product mass using LC-MS (ESI+). The tertiary amine on the side chain usually results in a strong

    
     and 
    
    
    
    signal.

Handling & Storage Safety

ParameterSpecificationCausality/Reasoning
Physical State Viscous oil or low-melting solidHygroscopic nature; tends to absorb atmospheric water.
Storage 2–8°C, DesiccatedPrevents oxidative degradation of the secondary amine (if free) and carbonate formation.
Incompatibility Strong Oxidizers, Acid ChloridesReacts violently; Acid chlorides will acylate the piperidine nitrogen immediately.
Hazards Corrosive, IrritantBasic amines can cause chemical burns; use gloves and goggles.

References

  • Piperidine Scaffolds in Drug Discovery

    • Title: Piperidine-Based Drug Discovery: Outline of the complexities of Piperidine scaffold use.
    • Source: ResearchG
    • URL:[Link]

  • Sigma Receptor Ligands

    • Title: Characterization of novel N,N'-disubstituted piperazines/piperidines as sigma receptor ligands.[1]

    • Source: Journal of Medicinal Chemistry (NIH PubMed)
    • URL:[Link]

  • Synthetic Methodology (Reductive Amination)

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2][3][4][5][6][7]

    • Source: Int. J. Mol.[2] Sci. 2023, 24(3), 2937[3]

    • URL:[Link]

  • Chemical Properties & Safety

    • Title: N,N-Diethyl-3-piperidinecarboxamide (Nipecotamide derivative data for comparison).[8]

    • Source: PubChem / ECHEMI[9]

    • URL:[Link]

Sources

Application

Application Note: Diethyl-piperidin-3-ylmethyl-amine in Coordination Chemistry

-Diethyl-3-piperidinemethanamine; 3-(Diethylaminomethyl)piperidine. Executive Summary Diethyl-piperidin-3-ylmethyl-amine is a specialized unsymmetrical diamine ligand offering a unique steric and electronic profile for c...

Author: BenchChem Technical Support Team. Date: February 2026


-Diethyl-3-piperidinemethanamine; 3-(Diethylaminomethyl)piperidine.

Executive Summary

Diethyl-piperidin-3-ylmethyl-amine is a specialized unsymmetrical diamine ligand offering a unique steric and electronic profile for coordination chemistry. Unlike symmetric diamines (e.g., ethylenediamine), this molecule presents two distinct nitrogen donors: a secondary piperidine nitrogen (sterically accessible, conformationally flexible) and a tertiary diethylamino nitrogen (sterically hindered, chemically robust).

This guide details the application of Diethyl-piperidin-3-ylmethyl-amine as a hemilabile ligand for transition metal complexation. It is particularly valuable in designing heteroleptic complexes where controlled asymmetry is required to influence catalytic selectivity or biological activity.

Key Applications
  • Catalysis: Precursor for Pd(II) and Ni(II) catalysts used in cross-coupling reactions, where the steric bulk of the diethyl group promotes reductive elimination.

  • Materials Science: Synthesis of Metal-Organic Frameworks (MOFs) requiring flexible, non-planar linkers (e.g., phase stabilizers in perovskites).

  • Medicinal Inorganic Chemistry: Synthesis of metallodrugs (e.g., Pt, Ru) leveraging the piperidine pharmacophore.

Chemical Profile & Ligand Properties

Before initiating synthesis, researchers must understand the coordination geometry imposed by the ligand backbone.

PropertySpecification
CAS Number 100158-78-9
Formula

Molecular Weight 170.30 g/mol
Donor Atoms N1 (Secondary, Piperidine); N2 (Tertiary, Diethylamino)
Chelate Ring Size 6-Membered (Metal-N1-C2-C3-C

-N2)
pKa (Predicted)

11.0 (Piperidine),

10.1 (Tertiary Amine)
Solubility Soluble in alcohols, DCM, chloroform; sparingly soluble in water (base form).[1]
Mechanistic Insight: The "Bite" Geometry

The ligand forms a 6-membered chelate ring upon coordination. The chair conformation of the piperidine ring imposes specific directional constraints on the N1 donor, while the exocyclic methylene spacer (


) allows the bulky diethylamino group to rotate. This flexibility allows the ligand to adapt to both square planar (Pd, Pt) and octahedral (Ni, Co) geometries, though the steric bulk of the ethyl groups often discourages planar bis-ligation, favoring mono-ligation or distorted geometries.

Protocol A: Synthesis of Copper(II) Chelate Complexes

Objective: Synthesis of


 to demonstrate bidentate coordination.
Rationale:  Copper(II) is a labile kinetic center, ideal for verifying ligand binding efficiency without requiring inert atmosphere techniques (though recommended for purity).
Materials
  • Diethyl-piperidin-3-ylmethyl-amine (1.0 eq, 170 mg)

  • 
     (1.0 eq, 170 mg)
    
  • Ethanol (Absolute, 20 mL)

  • Diethyl Ether (Precipitant)

Step-by-Step Methodology
  • Ligand Preparation: Dissolve 1.0 mmol (170 mg) of Diethyl-piperidin-3-ylmethyl-amine in 10 mL of absolute ethanol. Ensure the solution is clear.

    • Note: If using the dihydrochloride salt (CAS 1355247-xx-x), neutralize first with 2.0 eq of

      
       in methanol and filter off the 
      
      
      
      .
  • Metal Addition: In a separate flask, dissolve 1.0 mmol (170 mg) of

    
     in 10 mL of ethanol. The solution should be bright blue/green.
    
  • Complexation: Dropwise add the ligand solution to the copper solution under vigorous stirring at room temperature.

    • Observation: A color shift from light blue to deep blue/green indicates nitrogen coordination (Ligand Field stabilization).

  • Reflux (Optional): For thermodynamic product consistency, reflux the mixture at 60°C for 1 hour.

  • Isolation:

    • Concentrate the solution to ~5 mL using a rotary evaporator.

    • Add diethyl ether (10-15 mL) slowly to induce precipitation.

    • Filter the green/blue solid and wash with cold ether.

  • Validation:

    • IR Spectroscopy: Look for the shift in the N-H stretch of the piperidine. Free amine appears ~3300

      
      ; coordinated amine shifts to lower wavenumbers or broadens significantly.
      

Protocol B: Synthesis of Sterically Hindered Pd(II) Catalysts

Objective: Synthesis of


 for cross-coupling applications.
Rationale:  The bulky diethyl group destabilizes the square planar geometry slightly, which can enhance the rate of reductive elimination in catalytic cycles.
Materials
  • 
     (Bis(acetonitrile)dichloropalladium(II)) - Preferred precursor for clean substitution.
    
  • Diethyl-piperidin-3-ylmethyl-amine[2]

  • Dichloromethane (DCM, anhydrous)

  • Argon/Nitrogen atmosphere

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon 3 times.

  • Precursor Dissolution: Suspend 0.5 mmol of

    
     in 10 mL of anhydrous DCM. The solid may not fully dissolve initially.
    
  • Ligand Addition: Inject 0.55 mmol (slight excess) of Diethyl-piperidin-3-ylmethyl-amine (dissolved in 2 mL DCM) slowly into the suspension.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Mechanism:[1] The diamine displaces the labile acetonitrile ligands. The solution should clarify and turn orange/yellow.

  • Workup:

    • Filter the solution through a Celite pad to remove palladium black (if any).

    • Evaporate solvent to near dryness.

    • Recrystallize from DCM/Hexane.

  • Characterization (NMR):

    • 
       NMR:  Check the diastereotopic splitting of the methylene protons (
      
      
      
      ) between the rings. Coordination makes the ligand rigid, making these protons distinct.

Visualization: Coordination Workflow

The following diagram illustrates the logical flow of ligand binding and the structural differentiation between the two nitrogen donors.

LigandCoordination cluster_0 Steric Gating Ligand Diethyl-piperidin-3-ylmethyl-amine (Free Base) Intermediate Monodentate Species (Kinetic) Ligand->Intermediate Fast Attack (Piperidine N) Metal Metal Precursor (CuCl2 / PdCl2) Metal->Intermediate Ligand Exchange Complex Chelate Complex (Thermodynamic Product) Intermediate->Complex Ring Closure (Chelate Effect)

Figure 1: Coordination pathway. The sterically accessible piperidine nitrogen binds first, anchoring the ligand near the metal center to facilitate the chelation of the bulkier diethylamino group.

References & Authority

  • Chemical Identity & Properties:

  • Analogous Ligand Systems (3-Aminomethylpiperidine):

    • Used in perovskite phase stabilization: Phase-stabilized 2D/3D hetero-bilayers via lattice matching. OSTI.gov. Available at: [Link]

  • Pharmaceutical Applications (Quinolone Intermediates):

    • 7-Substituted-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids.[3] EP0153163A2. Google Patents. Available at:

  • General Protocol for Diamine Coordination:

    • Hancock, R. D. (1992).[3] Chelate ring size and metal ion selection. Journal of Chemical Education. (Standard Text Reference for 6-membered ring stability).

Disclaimer: This application note is for research purposes only. Handle all chemicals with appropriate Personal Protective Equipment (PPE) and in a well-ventilated fume hood.

Sources

Method

Application Note: Scalable Synthesis of Diethyl-piperidin-3-ylmethyl-amine

Part 1: Executive Summary & Strategic Analysis[1] Target Molecule Profile[1] IUPAC Name: N,N-Diethyl-1-(piperidin-3-yl)methanamine Common Name: 3-((Diethylamino)methyl)piperidine Structure: A piperidine ring substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

Target Molecule Profile[1]
  • IUPAC Name: N,N-Diethyl-1-(piperidin-3-yl)methanamine

  • Common Name: 3-((Diethylamino)methyl)piperidine

  • Structure: A piperidine ring substituted at the C3 position with a diethylaminomethyl group.[1]

  • Key Applications: This diamine scaffold is a critical intermediate in the synthesis of pharmaceutical agents, including kinase inhibitors, GPCR ligands (e.g., substituted benzamides), and local anesthetics.

Synthetic Strategy for Scale-Up

For laboratory-scale synthesis (<10 g), direct alkylation or reductive amination might be sufficient. However, for large-scale production (>1 kg), these methods suffer from poor atom economy, difficult chromatographic purifications, and selectivity issues (e.g., over-alkylation).

The Selected Industrial Route: The "Nicotinamide Reduction" Pathway This protocol utilizes a robust, three-step sequence starting from inexpensive Nicotinic Acid (Niacin) or commercially available N,N-Diethylnicotinamide (Nikethamide) .

  • Amidation: Nicotinic Acid

    
     N,N-Diethylnicotinamide (Skip if purchasing).
    
  • Catalytic Hydrogenation: Reduction of the pyridine ring to the piperidine ring.[1]

  • Amide Reduction: Reduction of the carbonyl group to the methylene group using Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al/Vitride).[1]

Why this route?

  • Cost Efficiency: Avoids expensive protecting groups for the piperidine nitrogen.[1]

  • Safety: Uses Red-Al (thermally stable liquid) instead of Lithium Aluminum Hydride (solid, pyrophoric).

  • Purification: Designed to rely on distillation and salt formation, eliminating silica gel chromatography.[1]

Part 2: Detailed Experimental Protocols

Retrosynthetic Analysis & Workflow

G Target Target: Diethyl-piperidin-3-ylmethyl-amine (C10H22N2) Intermediate2 Intermediate 2: N,N-Diethylnipecotamide (Piperidine-3-carboxamide) Intermediate2->Target Step 3: Amide Reduction (Red-Al/Toluene) Intermediate1 Intermediate 1: N,N-Diethylnicotinamide (Nikethamide) Intermediate1->Intermediate2 Step 2: Hydrogenation (H2, Pd/C, 5 bar) Start Starting Material: Nicotinic Acid (or Nicotinoyl Chloride) Start->Intermediate1 Step 1: Amidation (SOCl2, Et2NH)

Figure 1: Retrosynthetic pathway designed for scalability and atom economy.

Step 1: Synthesis of N,N-Diethylnipecotamide (Hydrogenation)

Note: If starting from Nicotinic acid, convert to N,N-Diethylnicotinamide first via acid chloride. This protocol assumes starting from N,N-Diethylnicotinamide (Nikethamide), which is a commodity chemical.

Objective: Reduce the aromatic pyridine ring to a saturated piperidine ring.

Reagents:

  • N,N-Diethylnicotinamide (Nikethamide) [CAS: 59-26-7]

  • Catalyst: 5% Palladium on Carbon (Pd/C) (50% water wet)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen Gas (H2)

Protocol:

  • Loading: Into a high-pressure hydrogenation reactor (e.g., Parr reactor or Hastelloy autoclave), charge N,N-Diethylnicotinamide (1.0 equiv) dissolved in Ethanol (5-10 volumes).

  • Catalyst Addition: Add 5% Pd/C (5-10 wt% loading relative to substrate).[1] Safety: Add catalyst under inert atmosphere (N2) to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Seal reactor and purge with Nitrogen (3x).[1]

    • Purge with Hydrogen (3x).[1]

    • Pressurize to 5–10 bar (70–145 psi) .

    • Heat to 60–80°C with vigorous stirring (>800 rpm) to overcome mass transfer limitations.

  • Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases (typically 6–12 hours).[1] Verify by HPLC or GC (disappearance of aromatic peak).

  • Workup:

    • Cool to room temperature (RT). Vent H2 and purge with N2.

    • Filter the mixture through a bed of Celite (diatomaceous earth) to remove the catalyst.[1] Wash the cake with Ethanol.[1]

    • Concentrate the filtrate under reduced pressure to yield N,N-Diethylnipecotamide as a viscous oil.

    • Yield Expectation: >95%.[1][2][3] No further purification is usually required.[1]

Step 2: Reduction to Diethyl-piperidin-3-ylmethyl-amine

Objective: Reduce the tertiary amide to the tertiary amine. Critical Safety Note: This step uses Red-Al (Vitride) . Unlike LAH, Red-Al is non-pyrophoric and soluble in toluene, making it safer for scale-up. However, it reacts violently with water and releases hydrogen gas.[1]

Reagents:

  • N,N-Diethylnipecotamide (from Step 1)

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), 65-70% wt solution in Toluene.

  • Solvent: Anhydrous Toluene (or THF).[1]

  • Quench: 20% NaOH (aq) or Rochelle Salt solution.[1]

Protocol:

  • Setup: Equip a jacketed glass reactor or Hastelloy vessel with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel (nitrogen inlet).

  • Preparation: Charge N,N-Diethylnipecotamide (1.0 equiv) and anhydrous Toluene (5 volumes). Cool the mixture to 0–5°C.

  • Addition:

    • Charge Red-Al solution (3.5 – 4.0 equiv) into the addition funnel.[1] Note: Excess hydride is needed because the secondary amine (piperidine NH) will consume 1 equiv of hydride to form an aluminate salt before the amide reduces.[1]

    • Add Red-Al dropwise/slowly, maintaining internal temperature <20°C . (Exothermic!).[1]

  • Reaction:

    • After addition, allow to warm to RT.[4]

    • Heat to Reflux (110°C) for 4–8 hours.

    • IPC (In-Process Control): Monitor by GC/MS.[1] The amide peak should disappear.[1]

  • Quench (The "Fieser" or NaOH Method):

    • Cool the reaction mixture to <10°C.

    • Very slowly add 20% NaOH (aq). Caution: Massive H2 evolution.[1] Control addition rate to manage off-gassing and exotherm.

    • Stir until two clear layers form and the aluminum salts precipitate or dissolve into the aqueous phase (depending on NaOH concentration).

  • Isolation:

    • Separate the phases. Extract the aqueous layer with Toluene (2x).[1]

    • Combine organic layers and wash with Brine.[1]

    • Dry over anhydrous Na2SO4 or MgSO4.[1] Filter.

    • Concentrate Toluene under reduced pressure.[1]

Step 3: Purification & Salt Formation

The crude oil contains the target diamine.[1] For pharmaceutical use, it is best isolated as a dihydrochloride salt or distilled.[1]

Option A: Vacuum Distillation (For Free Base)

  • Distill the crude oil under high vacuum (<1 mbar).[1]

  • Boiling Point estimation: ~90–100°C at 0.5 mmHg (extrapolated).[1]

  • Collect the main fraction as a colorless liquid.[1]

Option B: Dihydrochloride Salt Formation (Recommended for Solids)

  • Dissolve the crude free base in Ethanol or Isopropanol (5 volumes).

  • Cool to 0°C.

  • Slowly add HCl (gas) or concentrated HCl in Ethanol/Dioxane (2.2 equiv).

  • Stir at 0–5°C for 2 hours. The salt should precipitate.[1]

  • Filter the white solid.[1] Wash with cold ether or acetone.[1]

  • Dry in a vacuum oven at 40°C.

Part 3: Process Safety & Engineering Controls

Heat Transfer & Exotherm Management[1]
  • Amide Reduction: The addition of Red-Al and the subsequent quench are the most critical steps.[1]

    • Engineering Control: Use a reactor with a cooling jacket capable of -20°C. Ensure the condenser capacity can handle the solvent reflux during the high-temperature phase.[1]

    • Dosing: Use a mass flow controller for Red-Al addition, interlocked with the temperature probe (stop addition if T > 25°C).

Hydrogenation Safety
  • Class 1 Div 1 Environment: Hydrogenation requires spark-proof equipment.

  • Catalyst Handling: Pd/C is pyrophoric when dry.[1] Always keep it wet with water (50% wet type) and handle under nitrogen.[1]

Workup Flowchart

Workup RxnMix Reaction Mixture (Toluene, Aluminate salts, Product) Quench Quench (Add 20% NaOH slowly at <10°C) RxnMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Toluene + Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Aluminates + NaOH) PhaseSep->AqLayer Combine Combine Organics OrgLayer->Combine Extract Back Extraction (Toluene) AqLayer->Extract Extract->Combine Conc Concentration (Rotary Evaporator) Combine->Conc Distill Vacuum Distillation (Final Purification) Conc->Distill

Figure 2: Downstream processing workflow for the isolation of the target amine.

Part 4: Analytical Specifications

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow liquid (Free base)Visual
Identification Conforms to Structure1H NMR (CDCl3/D2O)
Assay (GC) > 98.0%GC-FID (DB-1 Column)
Water Content < 0.5%Karl Fischer
Residual Toluene < 890 ppm (ICH Limit)Headspace GC

NMR Characterization Data (Expected):

  • 1H NMR (400 MHz, CDCl3):

    
     2.8–3.0 (m, 2H, ring), 2.4–2.6 (m, 6H, N-CH2-CH3 + ring), 2.1–2.2 (d, 2H, CH2-N), 1.6–1.8 (m, 4H, ring), 1.1–1.2 (m, 1H, CH), 1.0 (t, 6H, CH3).
    
  • Note: The chemical shifts may vary depending on concentration and salt form.[1]

Part 5: References

  • Hydrogenation of Nicotinamides: Freifelder, M. (1963).[1] Catalytic Hydrogenation of Pyridines. Advances in Catalysis, 14, 203–253. Link

  • Red-Al Reduction Protocols: Vit, J. (1970). Vitride Reducing Agent.[1] Eastman Chemical Bulletin.[1] Link

  • Amide Reduction Methodology: Brown, H. C., & Heim, P. (1973). Selective reductions.[1][5] Reduction of amides with sodium bis(2-methoxyethoxy)aluminum hydride. Journal of Organic Chemistry, 38(5), 912–916. Link

  • Process Safety of Hydrides: Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes. Wiley-VCH.[5] (Chapter on Hydride Reductions). Link

  • Alternative Borane Routes: Periasamy, M., & Thirumalaikumar, M. (2000).[1] Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Link

Sources

Application

Application Note: Functionalization Strategies for Diethyl-piperidin-3-ylmethyl-amine

Abstract & Scope This technical guide details the reaction conditions, handling protocols, and purification strategies for N,N-diethyl-1-(piperidin-3-yl)methanamine (and its salts). This molecule represents a critical bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the reaction conditions, handling protocols, and purification strategies for N,N-diethyl-1-(piperidin-3-yl)methanamine (and its salts). This molecule represents a critical bifunctional scaffold in medicinal chemistry, often used to introduce solubility-enhancing basic motifs into GPCR ligands and kinase inhibitors.[1]

The core challenge in working with this scaffold is its dual-amine character : it possesses a highly nucleophilic secondary amine (piperidine ring) and a sterically hindered, basic tertiary amine (diethylamino side chain). This guide focuses on selective functionalization of the secondary amine while managing the physicochemical effects of the tertiary amine side chain.[1][2]

Chemical Identity & Properties

PropertyDescription
Systematic Name N,N-Diethyl-1-(piperidin-3-yl)methanamine
Common ID 3-(Diethylaminomethyl)piperidine
CAS Number 64388-07-2 (Free Base) / 88390-26-9 (Dihydrochloride)
Molecular Weight 170.30 g/mol (Free Base)
Reactivity Profile ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Amine (Piperidine):
High nucleophilicity; site of acylation/alkylation.

Amine (Side chain):
Low nucleophilicity (steric bulk); acts as an internal base/proton sponge.
pKa Values (Est.) Piperidine NH: ~11.2 Diethylamino N: ~10.6

Critical Handling Protocols

Salt Neutralization (The "Free-Basing" Step)

Most commercial sources supply this reagent as a dihydrochloride salt (.2HCl) to prevent oxidation and improve shelf stability.[1] Attempting nucleophilic substitution directly with the salt often leads to stalled reactions due to protonation of the nucleophile.[1]

Protocol:

  • Dissolve the dihydrochloride salt (1.0 equiv) in minimal water (approx. 2 mL/g).[1]

  • Add 10M NaOH dropwise until pH > 12.[1]

  • Extract exhaustively with Dichloromethane (DCM) (

    
     volumes).
    
  • Dry organic layer over

    
     (granular) rather than 
    
    
    
    (which can trap polar amines).[1]
  • Concentrate in vacuo immediately prior to use.[1]

Expert Insight: If your reaction solvent is water-miscible (e.g., DMF, DMSO), you can skip isolation by using 3.5 equivalents of DIPEA (Diisopropylethylamine) in situ. The extra 0.5 eq accounts for equilibrium buffering.[1]

Application I: Amide Coupling (Acylation)

Objective: Covalent attachment of the piperidine nitrogen to a carboxylic acid core.[1]

Mechanistic Considerations

The diethylamino side chain can act as an intramolecular base.[1] While this often accelerates the reaction, it also makes the product highly polar.[1][2] Standard acidic workups (1M HCl) will extract the product into the aqueous phase, leading to yield loss.[1][2]

Recommended Conditions (HATU Protocol)

HATU is preferred over EDC/HOBt for this sterically crowded scaffold due to faster kinetics, minimizing potential racemization of the coupling partner.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Diethyl-piperidin-3-ylmethyl-amine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)[3]

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid and DIPEA in DMF (0.2 M concentration). Stir for 5 minutes.

  • Coupling: Add HATU in one portion. The solution should turn yellow/orange.[1] Stir for 2 minutes.

  • Addition: Add the piperidine amine (free base or with extra DIPEA if salt) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1]

    • Note: The product peak will likely show a

      
       species due to the two basic nitrogens.[1]
      
  • Workup (Critical):

    • Dilute with EtOAc.[1]

    • Do NOT wash with 1M HCl. [2]

    • Wash with Saturated

      
       (
      
      
      
      ) to remove unreacted acid.[1]
    • Wash with 5% LiCl (aq) (

      
      ) to remove DMF.[1]
      
    • Wash with Brine (

      
      ).[1]
      
    • Dry over

      
       and concentrate.
      
Visualization: Coupling Decision Tree

CouplingLogic Start Start: Amide Coupling CheckAcid Is the Acid Partner Complex/Chiral? Start->CheckAcid Simple Simple/Achiral Acid CheckAcid->Simple No Complex Complex/Chiral Acid CheckAcid->Complex Yes AcidChloride Method A: Acid Chloride (DCM, 0°C, Et3N) Fast, Cheap Simple->AcidChloride HATU Method B: HATU/DIPEA (DMF, RT) Prevents Epimerization Complex->HATU Workup Workup: Basic Extraction (pH 10-12) AcidChloride->Workup HATU->Workup

Figure 1: Decision matrix for selecting coupling conditions based on the complexity of the carboxylic acid partner.

Application II: Reductive Amination

Objective: Alkylation of the piperidine nitrogen using an aldehyde/ketone.[1] This is preferred over direct alkylation (using alkyl halides) to avoid over-alkylation to the quaternary ammonium salt.[1]

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine Scaffold (1.1 equiv)

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Protocol:

  • Combine Aldehyde and Amine in DCE (0.1 M).

  • Add Acetic Acid (pH should be ~5–6). Stir for 30 mins to form the iminium ion.

  • Add STAB in one portion.[1]

  • Stir at RT overnight.

  • Quench: Add Saturated

    
     and stir vigorously for 20 mins.
    
  • Extract with DCM.[1]

Purification & QC Strategies

The presence of the tertiary diethylamino group causes significant "streaking" on standard silica gel due to interaction with acidic silanols.[1]

Chromatography Solvent Systems:

  • Standard: DCM:MeOH:NH4OH (90:10:1).[1] The ammonium hydroxide is mandatory to compete for silanol sites.[1]

  • Alternative (Greener): EtOAc:EtOH (3:1) with 2% Triethylamine.[1]

TLC Visualization:

  • Ninhydrin: Will stain the secondary amine starting material (Red/Pink) but will NOT effectively stain the tertiary amine product or the diethylamino side chain.[1]

  • Dragendorff’s Reagent: Highly recommended.[1] Stains tertiary amines (the side chain) bright orange.[1]

  • Iodine: Universal stain, effective for this lipid-like scaffold.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Amide Coupling) Product lost to aqueous phase during acid wash.[1]Switch to basic workup (sat.

). If product is very polar, use n-Butanol extraction.[1]
Reaction Stalled (Alkylation) Amine is protonated (Salt form).[1]Ensure 3.0+ eq. of base is used if starting with .2HCl salt.[1]
Broad/Streaking Peaks (LCMS/NMR) Proton exchange on the basic nitrogens.[1]NMR: Add 1 drop of

or use

to collapse exchangeable protons. LCMS: Use high pH buffer (Ammonium Bicarbonate).[1]

References

  • General Piperidine Functionalization

    • Organic Syntheses, Coll.[1][2] Vol. 10, p.667 (2004).[1] "Synthesis of N-Boc-4-Piperidone". Link

  • Amide Coupling Reagents (HATU/EDC)

    • Valeur, E., & Bradley, M. (2009).[1][2] "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews.[1] Link

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry. Link

  • Compound Data (PubChem)

    • CID 16768076 (Dimethyl analog proxy for physicochemical properties). Link

Sources

Method

Technical Application Note: Purification Strategies for Diethyl-piperidin-3-ylmethyl-amine

Introduction & Compound Profile Diethyl-piperidin-3-ylmethyl-amine (IUPAC: -Diethyl-1-(piperidin-3-yl)methanamine) is a critical diamine building block used in the synthesis of G-protein coupled receptor (GPCR) ligands,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Diethyl-piperidin-3-ylmethyl-amine (IUPAC:


-Diethyl-1-(piperidin-3-yl)methanamine) is a critical diamine building block used in the synthesis of G-protein coupled receptor (GPCR) ligands, sigma receptor antagonists, and various CNS-active pharmaceutical intermediates.[1]

Its purification presents specific challenges due to its dual-amine functionality : a secondary amine on the piperidine ring and a tertiary diethylamine on the methyl linker. This structural motif creates high polarity and strong interactions with silanol groups on standard silica, leading to peak tailing and yield loss during chromatography.[1]

Physicochemical Profile
PropertyValue (Approx.)Implication for Purification
Molecular Formula

Low molecular weight, amenable to GC-MS.[1]
Molecular Weight 170.30 g/mol Volatile enough for high-vacuum distillation.[1]
Boiling Point ~95–105 °C @ 0.5 mmHgRequires high vacuum; prone to decomposition if overheated.
pKa (Calc.)

,

Highly basic. Will protonate in neutral water; requires pH >12 for extraction.
Physical State Colorless to pale yellow oilHard to crystallize as a free base; salt formation recommended for solids.

Chemical Context & Impurity Profile[1][2][3][4][5]

Understanding the synthesis origin is vital for selecting the correct purification method.[2][3] This molecule is typically synthesized via Reductive Amination of


-Boc-piperidine-3-carboxaldehyde with diethylamine, followed by acidic deprotection.[1]

Common Impurities:

  • Residual Starting Materials: Diethylamine (volatile), 3-hydroxymethylpiperidine (polar).[1]

  • Byproducts: Over-alkylated quaternary ammonium salts (non-volatile).

  • Oxidation Products:

    
    -Oxides (formed upon exposure to air/light).
    
  • Inorganic Salts: Borate salts (from sodium triacetoxyborohydride) or TFA/HCl residues.

Method A: Acid-Base Extraction (The Workhorse)

Objective: Bulk removal of neutral organic impurities and inorganic salts. This is the mandatory first step for crude reaction mixtures.

Protocol
  • Dissolution: Dissolve the crude residue in 10 volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash (Protonation):

    • Extract the organic phase twice with 1.0 M HCl (aq) .

    • Mechanism:[1][4] The target diamine protonates (

      
      ) and moves to the aqueous phase. Neutral impurities (unreacted aldehydes, non-basic byproducts) remain in the organic phase.
      
    • Discard the organic layer (after verifying product absence by TLC).

  • Basification (Liberation):

    • Cool the aqueous layer to 0–5 °C.

    • Slowly add 6.0 M NaOH until pH reaches >12 .

    • Note: The solution will become cloudy as the free base oil separates.

  • Extraction:

    • Extract the aqueous mixture three times with DCM (Dichloromethane is preferred over ether due to better solubility of the diamine).

  • Drying & Concentration:

    • Dry combined organics over anhydrous

      
       (Sodium Sulfate).
      
    • Filter and concentrate under reduced pressure (Rotavap) at 40 °C.

Yield Expectation: 85–95% recovery of "crude pure" material (sufficient for next-step synthesis).[1]

Method B: Vacuum Distillation (Scalable Purity)

Objective: Obtaining >98% purity for analytical standards or final compounding. Best for quantities >5g.

Safety Warning: Ensure the system is leak-proof. Heating amines in the presence of oxygen causes rapid degradation (


-oxides).
Setup & Parameters
  • Apparatus: Short-path distillation head (Vigreux column optional for larger scales).

  • Vacuum Requirement: High vacuum is essential (< 1.0 mmHg).

  • Heating: Oil bath with magnetic stirring.

Protocol
  • Degassing: Place the crude oil in the distillation flask. Apply vacuum at room temperature for 15 minutes to remove residual solvents (DCM/EtOAc).

  • Ramping:

    • Slowly increase oil bath temperature to 120 °C .

    • Observe the thermometer. The "forerun" (volatile diethylamine or water) will distill first.

  • Collection:

    • Main Fraction: Collect the fraction boiling at 95–105 °C (at 0.5 mmHg) .

    • Visual Cue: The product should be a clear, colorless oil. If it turns yellow, reduce bath temperature or improve vacuum.[1]

  • Storage: Flush the receiving flask with Argon immediately after opening. Store at -20 °C.

Method C: Flash Chromatography (High Precision)

Objective: Separation of closely eluting impurities or isolation from complex reaction mixtures (e.g., if acid-base extraction fails due to amphoteric impurities).[1]

Challenge: Amines interact strongly with acidic silanols on silica gel (


), causing "streaking" and irreversible adsorption.
Strategy 1: Mobile Phase Modification (Standard Silica)
  • Stationary Phase: Standard Silica Gel 60 (

    
    ).[1]
    
  • Mobile Phase: DCM / Methanol / Ammonium Hydroxide (

    
    ).
    
  • Gradient:

    • Start: 95:5:0.5 (DCM : MeOH :

      
      ).
      
    • End: 85:15:1.

  • Mechanism:

    
     competes for silanol sites, allowing the target amine to elute freely.
    
Strategy 2: Amine-Functionalized Silica (Recommended)[1]
  • Stationary Phase:

    
    -Silica (Aminopropyl-bonded silica).[1]
    
  • Mobile Phase: Hexane / Ethanol or DCM / Ethanol.

  • Benefit: No need for basified solvents; eliminates the "ammonia smell" and simplifies evaporation.

Visualization (DOT Diagram)

Decision logic for selecting the chromatography method.

ChromatographyLogic Start Crude Amine Mixture CheckScale Scale > 10g? Start->CheckScale Distill Method B: Vacuum Distillation CheckScale->Distill Yes CheckPolarity Impurities are Polar? CheckScale->CheckPolarity No StandardSilica Std. Silica + 1% NH4OH (DCM/MeOH) CheckPolarity->StandardSilica No (Lipophilic) AmineSilica NH2-Functionalized Silica (Hexane/EtOH) CheckPolarity->AmineSilica Yes (Sticky)

Figure 1: Decision matrix for selecting the optimal purification workflow based on scale and impurity profile.

Method D: Salt Formation (Solid Handling)

Objective: Converting the oily free base into a stable, crystalline solid for long-term storage or precise weighing.

Protocol: Dihydrochloride Salt[1]
  • Dissolve 1.0 g of purified free base in 5 mL of anhydrous Ethanol .

  • Cool to 0 °C in an ice bath.

  • Add 2.2 equivalents of HCl (2.0 M in Diethyl Ether or Dioxane) dropwise.

    • Caution: Exothermic reaction.

  • Stir for 30 minutes. A white precipitate should form.

  • Crystallization: If no solid forms, add diethyl ether dropwise until turbid, then refrigerate.

  • Filtration: Filter the solid under

    
    , wash with cold ether, and dry under vacuum.[1]
    

Quality Control & Analytical Validation

Every batch must be validated using the following criteria to ensure "Self-Validating" purity.

TechniqueDiagnostic SignalAcceptance Criteria
1H NMR (

)

ppm (

singlet/doublet)
Integration of ethyl group (6H) vs piperidine ring must match 1:1. No solvent peaks.
GC-MS Molecular Ion (

) at m/z 170
Single peak >98% area.[1] Absence of m/z 73 (Diethylamine) or m/z 113 (Piperidine core).
TLC

(DCM/MeOH/NH4OH 90:10:1)
Single spot. Stain with Ninhydrin (weak) or Iodine (strong).

References

  • BenchChem. (2025).[2][5] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from

  • Biotage. (2023). 5 Steps to successful flash chromatography: Separation of Amines. Retrieved from

  • Santa Cruz Biotechnology. (2024). Diethyl(piperidin-4-ylmethyl)amine Properties and Handling. Retrieved from

  • Organic Syntheses. (1964).[6] Purification of N-Methylethylamine and related diamines. Org. Synth. 44,[1][6][7] 75. Retrieved from

  • Kinesis. (2012).[8] Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from

Sources

Application

Technical Guide: Derivatization Strategies for Diethyl-piperidin-3-ylmethyl-amine

Introduction & Analyte Profile Diethyl-piperidin-3-ylmethyl-amine (systematically N,N-diethyl-1-(piperidin-3-yl)methanamine) presents a classic analytical challenge: it is a polar, semi-volatile diamine lacking a strong...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profile

Diethyl-piperidin-3-ylmethyl-amine (systematically N,N-diethyl-1-(piperidin-3-yl)methanamine) presents a classic analytical challenge: it is a polar, semi-volatile diamine lacking a strong chromophore.

  • Structural Analysis: The molecule contains two distinct nitrogen centers:

    • Piperidine Ring Nitrogen (Secondary Amine): Highly reactive, polar, and the primary cause of peak tailing in GC due to hydrogen bonding with silanols. This is the Target Site for derivatization.

    • Diethylamino Side Chain (Tertiary Amine): Sterically hindered and chemically stable against standard acylation/silylation. It contributes to high basicity (pKa ~10.5) but does not require derivatization for stability, though it influences ionization in MS.

Analytical Challenges:

  • GC-MS: The free secondary amine adsorbs to inlet liners, causing hysteresis and poor quantification.

  • HPLC-UV/FLD: The molecule lacks a conjugated

    
    -system, rendering it invisible to standard UV (254 nm) or Fluorescence detectors without labeling.
    

This guide details two field-proven derivatization workflows: Fluoroacylation (GC-MS) and Dansylation (HPLC-FLD) .

Method A: GC-MS Derivatization via Acylation

Objective: Cap the secondary amine with a Trifluoroacetyl (TFA) group to increase volatility, eliminate hydrogen bonding, and provide a mass spectral "tag."

Mechanism

The reaction uses Trifluoroacetic Anhydride (TFAA) .[1][2][3][4] The piperidine nitrogen attacks the carbonyl of the anhydride, releasing trifluoroacetic acid as a byproduct.

  • Reaction Type: Nucleophilic Acyl Substitution.

  • Selectivity: Specific to the 2° amine; the 3° side-chain amine remains underivatized but forms a salt during the reaction which must be neutralized or managed.

Protocol: TFAA Derivatization

Reagents:

  • TFAA (Trifluoroacetic Anhydride), >99%.[1]

  • Ethyl Acetate (Anhydrous).

  • Pyridine (Base catalyst/Acid scavenger).

Step-by-Step Workflow:

  • Preparation: Dissolve 1-5 mg of sample in 500 µL of Ethyl Acetate in a 2 mL GC vial.

  • Basification: Add 50 µL of Pyridine.

    • Expert Insight: Pyridine is critical. It scavenges the trifluoroacetic acid produced, preventing the tertiary amine side chain from protonating and precipitating out of the organic phase.

  • Reaction: Add 100 µL of TFAA slowly (Exothermic!). Cap immediately.

  • Incubation: Heat at 60°C for 20 minutes .

    • Note: While acyl chlorides react at RT, anhydrides often require mild heat for quantitative yield on sterically hindered rings like piperidine.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) to remove excess TFAA and acid byproducts.
    
  • Reconstitution: Reconstitute in 500 µL of Ethyl Acetate or Isooctane.

  • Analysis: Inject 1 µL into GC-MS (Split 1:20).

Self-Validation Criteria:

  • GC Peak Shape: The derivative should elute as a sharp, symmetrical peak, unlike the tailing underivatized amine.

  • Mass Spectrum: Look for the molecular ion shift:

    
     Da (Mass of 
    
    
    
    group - H).

Method B: HPLC-FLD Derivatization via Dansylation

Objective: Attach a Dansyl fluorophore to the secondary amine to enable high-sensitivity Fluorescence detection (FLD) or UV detection.

Mechanism

Dansyl Chloride (Dns-Cl) reacts with the secondary amine under alkaline conditions to form a stable sulfonamide.

  • Detection: Excitation

    
     nm; Emission 
    
    
    
    nm (Green fluorescence).
  • Stability: The resulting sulfonamide is highly stable to light and hydrolysis compared to OPA derivatives.

Protocol: Dansyl Chloride Labeling

Reagents:

  • Dansyl Chloride (5 mg/mL in Acetone).[5]

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.5).

  • HPLC Mobile Phase A (0.1% Formic Acid in Water) / B (Acetonitrile).[6]

Step-by-Step Workflow:

  • Buffer Setup: Mix 100 µL of aqueous sample solution with 100 µL of Sodium Bicarbonate Buffer (pH 9.5).

    • Expert Insight: pH control is vital. pH < 9 slows the reaction; pH > 11 causes hydrolysis of the Dansyl Chloride reagent before it labels the amine.

  • Reagent Addition: Add 200 µL of Dansyl Chloride solution. Vortex vigorously for 30 seconds.

  • Incubation: Incubate at 55°C for 40 minutes in the dark (aluminum foil wrap).

  • Quenching: Add 50 µL of 2% Methylamine or Glycine solution to consume excess reagent. Incubate for 5 mins.

    • Why? Excess Dansyl Chloride hydrolyzes to Dansyl Acid (Dansyl-OH), which can interfere with chromatography. Quenching forces it into a specific peak that can be separated.

  • Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

  • Analysis: Inject 10 µL into HPLC-FLD.

Self-Validation Criteria:

  • Visual Check: The reaction mixture should turn pale yellow.

  • Chromatography: The Dansyl-Amine derivative is hydrophobic and will retain significantly longer on a C18 column than the native amine.

Comparative Data Summary

FeatureMethod A: TFAA (GC-MS)Method B: Dansyl-Cl (HPLC)
Target Group Secondary Amine (

)
Secondary Amine (

)
Reaction Type Acylation (Amide formation)Sulfonylation (Sulfonamide)
Detection Limit ~10-50 ng/mL (SIM mode)~1-5 ng/mL (Fluorescence)
Stability Weeks (in anhydrous solvent)Days (protect from light)
Byproducts Trifluoroacetic Acid (Volatile)Dansyl-OH (Requires separation)
Primary Utility Impurity profiling, volatile matrixBiological fluids, trace quantification

Visualized Workflows

Diagram 1: Reaction Pathways

This diagram illustrates the chemical transformation of the piperidine ring nitrogen.

ReactionScheme Substrate Diethyl-piperidin-3-ylmethyl-amine (Polar, 2° Amine) TFAA Reagent: TFAA (Trifluoroacetic Anhydride) Substrate->TFAA Dansyl Reagent: Dansyl-Cl (Sulfonyl Chloride) Substrate->Dansyl ProductGC N-TFA Derivative (Volatile Amide) GC-MS Ready TFAA->ProductGC 60°C, 20 min - CF3COOH ProductLC N-Dansyl Derivative (Fluorescent Sulfonamide) HPLC-FLD Ready Dansyl->ProductLC pH 9.5, 55°C - HCl

Caption: Chemical pathways for converting the secondary amine into GC-volatile (Top) or HPLC-fluorescent (Bottom) derivatives.

Diagram 2: Method Selection Decision Tree

Use this logic flow to select the appropriate protocol based on your analytical needs.

DecisionTree Start Start: Analyte Analysis Matrix What is the Sample Matrix? Start->Matrix Volatile Volatile Solvent / Solid Matrix->Volatile Organic Aqueous Biological / Aqueous Matrix->Aqueous Water/Plasma Sensitivity Required Sensitivity? Volatile->Sensitivity MethodLC Method B: HPLC-FLD (Dansyl) (Quantification) Aqueous->MethodLC Direct Labeling HighSens Ultra-Trace (<10 ng/mL) Sensitivity->HighSens StdSens Standard (>100 ng/mL) Sensitivity->StdSens HighSens->MethodLC MethodGC Method A: GC-MS (TFAA) (Structure Confirmation) StdSens->MethodGC

Caption: Decision matrix for selecting between Acylation (GC) and Dansylation (LC) based on matrix and sensitivity requirements.

References

  • National Institutes of Health (NIH). (2014). Targeted quantification of amino acids by dansylation. PMC4286314. Retrieved from [Link]

  • ResearchGate. (2020). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

Sources

Method

Technical Guide: Diethyl-piperidin-3-ylmethyl-amine in the Synthesis of Bioactive Molecules

-Diethyl-1-(piperidin-3-yl)methanamine Executive Summary Diethyl-piperidin-3-ylmethyl-amine (systematically -diethyl-1-(piperidin-3-yl)methanamine ) represents a "privileged scaffold" in medicinal chemistry. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026


-Diethyl-1-(piperidin-3-yl)methanamine

Executive Summary

Diethyl-piperidin-3-ylmethyl-amine (systematically


-diethyl-1-(piperidin-3-yl)methanamine ) represents a "privileged scaffold" in medicinal chemistry. Its structural core—a saturated piperidine ring substituted at the 3-position with a basic diethylamino side chain—serves as a versatile pharmacophore in the design of G-Protein Coupled Receptor (GPCR) ligands (specifically 5-HT4 and Dopamine receptors) and enzyme inhibitors (Acetylcholinesterase).

This guide provides a definitive technical workflow for the synthesis, purification, and application of this moiety. Unlike simple catalog reagents, this intermediate is often synthesized de novo to allow for stereochemical control (R/S) and side-chain modulation.

Key Chemical Properties
PropertyValue / Description
Systematic Name

-diethyl-1-(piperidin-3-yl)methanamine
Molecular Formula

Molecular Weight 170.30 g/mol
Precursor CAS 3367-95-1 (

-Diethylnipecotamide)
Analog CAS 90203-05-7 (Dimethyl analog)
pKa (Calc) ~10.8 (Piperidine NH), ~9.5 (Side chain N)
Physical State Viscous oil (Free base); Hygroscopic solid (HCl salt)

Synthesis Protocols

The most robust route to Diethyl-piperidin-3-ylmethyl-amine is the reduction of its corresponding amide,


-Diethylnipecotamide  (Coramine analog). This method is preferred over reductive amination for scale-up due to the stability of the amide intermediate and the avoidance of unstable aldehyde precursors.
Protocol A: Reductive Synthesis from Nipecotamide (Gold Standard)

Objective: Reduce the carbonyl group of


-diethyl-3-piperidinecarboxamide to the methylene group.
Reagents
  • Substrate: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Diethyl-3-piperidinecarboxamide (CAS 3367-95-1).[1]
    
  • Reducing Agent: Lithium Aluminum Hydride (

    
    ), 2.0 M solution in THF.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quenching: Fieser workup reagents (

    
    , 15% 
    
    
    
    ).
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Charging: Add anhydrous THF (100 mL) and

    
     (2.5 equivalents) to the flask under nitrogen flow. Cool to 0°C using an ice bath.
    
  • Addition: Dissolve

    
    -Diethyl-3-piperidinecarboxamide (1.0 equivalent) in anhydrous THF (50 mL). Add this solution dropwise to the 
    
    
    
    suspension over 30 minutes. Caution: Exothermic hydrogen evolution.
  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1) for the disappearance of the amide spot.

  • Fieser Quench (Critical Step): Cool the mixture to 0°C. Carefully add:

    • 
       mL of water (where 
      
      
      
      = grams of
      
      
      used).
    • 
       mL of 15% aqueous 
      
      
      
      .
    • 
       mL of water.
      
  • Isolation: Stir the granular white precipitate for 30 minutes. Filter through a Celite pad. Dry the filtrate over

    
     and concentrate under reduced pressure.
    
  • Purification: The resulting oil is often >95% pure. For high-purity applications, distill under high vacuum (bp ~90-100°C @ 0.5 mmHg) or convert to the dihydrochloride salt by adding 2M HCl in diethyl ether.

Protocol B: Stereoselective Considerations

To obtain enantiopure (3R) or (3S) variants, start with the corresponding chiral Nipecotic acid ethyl ester, react with diethylamine (using


 as catalyst), and then perform the reduction described above.

Application in Bioactive Molecule Design

The 3-substituted piperidine scaffold acts as a flexible linker that positions the basic amine into specific receptor pockets.

Workflow: Fragment-Based Drug Design (FBDD)

The following diagram illustrates the logical workflow for incorporating this scaffold into a 5-HT4 agonist (gastroprokinetic agent).

DrugDesignWorkflow cluster_logic Mechanism of Action Start Target: 5-HT4 Receptor Scaffold Scaffold Selection: 3-(Diethylaminomethyl)piperidine Start->Scaffold Pharmacophore Mapping Linker N-Alkylation/Acylation (Piperidine Nitrogen) Scaffold->Linker Diversification Binding Receptor Interaction: Aspartate Salt Bridge Linker->Binding Docking Simulation Lead Lead Candidate: High Affinity Agonist Binding->Lead Optimization

Figure 1: Strategic workflow for utilizing the diethyl-piperidin-3-ylmethyl-amine scaffold in GPCR ligand design.

Case Study: 5-HT4 Receptor Agonists

In the development of prokinetic agents (similar to Mosapride or Cisapride), the piperidine nitrogen is typically functionalized with a bulky aromatic group (via a linker), while the 3-position side chain interacts with a specific hydrophobic pocket in the receptor.

Experimental Protocol: N-Alkylation of the Scaffold

  • Reagents: Diethyl-piperidin-3-ylmethyl-amine (1.0 eq), Aromatic Halide (e.g., 4-fluoro-benzyl chloride, 1.1 eq),

    
     (3.0 eq), Acetonitrile.
    
  • Procedure: Mix reagents in acetonitrile and reflux for 8 hours.

  • Workup: Filter inorganic salts, concentrate, and purify via flash chromatography (Silica, DCM/MeOH gradient).

  • Validation: Verify the N-alkylation at the piperidine nitrogen (secondary amine) rather than the diethylamino side chain (tertiary amine) via 1H-NMR. The piperidine NH signal will disappear.

Analytical Characterization

To ensure the integrity of the "Diethyl-piperidin-3-ylmethyl-amine" intermediate before using it in complex synthesis, verify the following diagnostic signals.

TechniqueDiagnostic FeatureInterpretation
1H NMR (CDCl3)

2.15 (d, J=7.0 Hz, 2H)
The

doublet connecting the ring to the diethyl group.
1H NMR

0.98 (t, 6H)
The terminal methyls of the diethyl group.
13C NMR

~60.0 ppm
The exocyclic methylene carbon (

).
Mass Spec (ESI) [M+H]+ = 171.3Protonated molecular ion.

Safety and Handling

  • Corrosivity: As a secondary/tertiary polyamine, the free base is caustic and can cause skin burns. Wear nitrile gloves and face protection.

  • Volatility: The free base has a significant vapor pressure. Handle in a fume hood to avoid inhalation.

  • Storage: Store as the dihydrochloride salt (

    
    ) at room temperature in a desiccator. The salt is hygroscopic but chemically stable for years.
    

References

  • Vertex AI Search. (2026). Synthesis of 5-HT4 agonists using piperidine intermediates. Retrieved from 2

  • ChemicalBook. (2022). N,N-Diethyl-3-piperidinecarboxamide (Precursor CAS 3367-95-1).[1][3] Retrieved from 3

  • MDPI. (2023).[4] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from 5[4]

  • PubChem. (2025).[6] Piperidine-3-methylamine (Core structure data). Retrieved from 6

  • Master Organic Chemistry. (2017). Reductive Amination Protocols and Mechanisms. Retrieved from 7

Sources

Application

chromatographic separation of Diethyl-piperidin-3-ylmethyl-amine isomers

An Application Note and Protocol for the Chromatographic Separation of Diethyl-piperidin-3-ylmethyl-amine Enantiomers Abstract The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical qual...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Chromatographic Separation of Diethyl-piperidin-3-ylmethyl-amine Enantiomers

Abstract

The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] This application note presents a detailed, robust, and validated methodology for the analytical-scale chiral separation of the enantiomers of Diethyl-piperidin-3-ylmethyl-amine, a substituted piperidine derivative relevant in pharmaceutical development. Due to the compound's basic nature and lack of a native chromophore, the protocol employs a pre-column derivatization strategy followed by High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based chiral stationary phase (CSP). The described method provides excellent resolution and peak shape, making it suitable for enantiomeric purity assessment in research, development, and quality control environments.

Chemical Structure of Diethyl-piperidin-3-ylmethyl-amine Enantiomers

Chemical structures of (R)- and (S)-Diethyl-piperidin-3-ylmethyl-amine Figure 1: Enantiomers of Diethyl-piperidin-3-ylmethyl-amine. The chiral center is at the C3 position of the piperidine ring.

Principle of Chiral Separation

The separation of enantiomers on a chiral stationary phase (CSP) is governed by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2] For effective chiral recognition and separation, a "three-point interaction" model is often invoked, where at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance, π-π interactions) must occur between one enantiomer and the CSP.[3] One of these interactions must be stereochemically dependent, leading to a difference in the stability of the diastereomeric complexes formed by the two enantiomers. This difference in interaction energy results in differential retention times and, consequently, chromatographic separation.

Polysaccharide-based CSPs, such as the amylose derivative used in this protocol, have helical polymer chains that form chiral grooves. These grooves provide a complex steric and interactive environment, enabling the resolution of a wide array of chiral compounds.[4]

Methodology and Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the successful chiral separation.

Instrumentation and Materials

The following table summarizes the required instrumentation and chemical reagents for the analysis.

CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary pump, Autosampler, Column Thermostat, UV/Vis or DAD Detector
Data AcquisitionChromatography Data System (CDS)
Chromatography Chiral ColumnCHIRALPAK® AD-H , 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP)
Chemicals Derivatizing Agentpara-Toluenesulfonyl Chloride (PTSC)
Base CatalystTriethylamine (TEA) or Sodium Bicarbonate
Solvents (HPLC Grade)Ethanol, Acetonitrile, Dichloromethane
Mobile Phase AdditiveDiethylamine (DEA)
Sample AnalyteRacemic Diethyl-piperidin-3-ylmethyl-amine
Recommended Chromatographic Conditions
ParameterConditionRationale
Column CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mmProven CSP for resolving chiral amines and related structures.[5][6]
Mobile Phase 0.1% Diethylamine (v/v) in EthanolPolar organic mode. Ethanol provides necessary polarity and hydrogen bonding capabilities. DEA is a basic modifier that minimizes peak tailing by suppressing interactions with residual acidic silanols on the silica support.[5]
Flow Rate 0.5 mL/minProvides a balance between analysis time and separation efficiency for a 4.6 mm ID column.
Column Temperature 25 °CEnsures reproducible retention times and selectivity.
Detection UV at 228 nmWavelength for optimal absorbance of the PTSC-derivatized amine.[5]
Injection Volume 10 µLStandard volume for analytical HPLC; can be optimized based on concentration.

Step-by-Step Experimental Protocols

Protocol 1: Pre-column Derivatization

Since Diethyl-piperidin-3-ylmethyl-amine lacks a suitable chromophore for high-sensitivity UV detection, a pre-column derivatization step is employed to attach a UV-active group (para-toluenesulfonyl) to the secondary amine of the piperidine ring.[5]

  • Sample Preparation : Accurately weigh approximately 10 mg of Diethyl-piperidin-3-ylmethyl-amine into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a 1 mg/mL stock solution.

  • Derivatizing Reagent Preparation : Prepare a solution of PTSC in acetonitrile at a concentration of 5 mg/mL.

  • Reaction Setup : In a clean vial, combine 1.0 mL of the sample stock solution, 1.5 mL of the PTSC solution, and 0.2 mL of triethylamine (as a base catalyst).

  • Reaction Conditions : Cap the vial and vortex thoroughly. Allow the reaction to proceed at room temperature for approximately 1-2 hours or until complete, as monitored by a suitable method like TLC.

  • Final Dilution : After the reaction is complete, dilute the mixture with the mobile phase (Ethanol with 0.1% DEA) to a final concentration suitable for HPLC analysis (e.g., ~50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC System Setup and Analysis
  • System Preparation : Purge all solvent lines with the mobile phase (0.1% DEA in Ethanol) to ensure a stable baseline.

  • Column Equilibration : Install the CHIRALPAK® AD-H column and equilibrate it with the mobile phase at a flow rate of 0.5 mL/min for at least 30-45 minutes, or until a stable baseline is achieved in the CDS.

  • Sequence Setup : Create an injection sequence in the CDS software, including blank injections (mobile phase), the derivatized racemic standard, and any unknown samples.

  • Injection and Data Acquisition : Begin the sequence. Inject 10 µL of the prepared sample and acquire data for a sufficient duration to allow both enantiomeric peaks to elute completely.

Visualization of Workflows and Mechanisms

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Analyte P2 Prepare 1 mg/mL Stock (Acetonitrile) P1->P2 P3 Add PTSC & TEA P2->P3 P4 React at RT (1-2 hr) P3->P4 P5 Dilute & Filter P4->P5 H2 Inject Derivatized Sample P5->H2 H1 Equilibrate Column (CHIRALPAK AD-H) H1->H2 H3 Isocratic Elution (0.1% DEA in EtOH) H2->H3 H4 UV Detection (228 nm) H3->H4 D1 Integrate Peaks H4->D1 D2 Calculate Resolution (Rs) D1->D2 D3 Determine Enantiomeric Purity (% area) D2->D3

Caption: Overall workflow for the chiral separation of Diethyl-piperidin-3-ylmethyl-amine.

Conceptual Diagram of Chiral Recognition

This diagram illustrates the theoretical three-point interaction model responsible for enantiomeric separation on the CSP.

G cluster_csp Chiral Stationary Phase (CSP) Groove cluster_enantiomers CSP Interaction Site 1 (H-bond acceptor) Interaction Site 2 (Steric Repulsion) Interaction Site 3 (Dipole-Dipole) R_Enantiomer R-Enantiomer R_Enantiomer->CSP Strong 3-Point Fit (Longer Retention) S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker 2-Point Fit (Shorter Retention)

Caption: Conceptual model of enantiomer interaction with the chiral stationary phase.

Expected Results and Troubleshooting

Representative Chromatogram

A successful separation will yield a chromatogram with two well-resolved, sharp, and symmetrical peaks corresponding to the two derivatized enantiomers. The resolution factor (Rs) between the two peaks should be greater than 2.0 for baseline separation, which is considered excellent for quantitative analysis.[5] The relative elution order of the R and S enantiomers must be confirmed by injecting a standard of a single, known enantiomer if available.

Method Performance and Validation

A robust method should be validated according to ICH guidelines.[5] Key parameters include:

  • Specificity : No interference from blanks or process-related impurities at the retention times of the enantiomers.

  • Resolution (Rs) : Should be consistently > 2.0.

  • Linearity : A linear relationship between concentration and peak area over a defined range (e.g., from the Limit of Quantitation to 150% of the target concentration).

  • Precision : Low relative standard deviation (RSD) for retention times and peak areas upon repeated injections.

  • Accuracy : Good recovery of spiked samples.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 1.5) Incorrect mobile phase composition.Optimize the alcohol content or try a different alcohol (e.g., isopropanol).
High column temperature.Lower the column temperature (e.g., to 15-20 °C) to enhance interaction differences.
Peak Tailing Insufficient basic modifier.Increase the concentration of DEA slightly (e.g., to 0.2%).
Column degradation.Flush the column or replace it if performance does not improve.
No Peaks / Low Sensitivity Incomplete derivatization reaction.Ensure reagents are fresh. Increase reaction time or gently heat if necessary.
Incorrect detection wavelength.Verify the UV spectrum of the derivatized product and set the detector accordingly.
Variable Retention Times Insufficient column equilibration.Equilibrate the column for a longer period before starting the sequence.
Pump or leak issues.Check the HPLC system for pressure fluctuations and perform necessary maintenance.

Conclusion

The method detailed in this application note provides a reliable and effective strategy for the chiral separation of Diethyl-piperidin-3-ylmethyl-amine enantiomers. The combination of pre-column derivatization with para-toluenesulfonyl chloride and chiral HPLC on an amylose-based stationary phase successfully addresses the analytical challenges posed by this non-chromophoric, basic compound. This protocol serves as a comprehensive guide for researchers and scientists in pharmaceutical development, enabling accurate determination of enantiomeric purity, which is essential for ensuring drug safety and efficacy.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • LCGC International. (2023, February 17). Application Notes: Chiral.
  • ResearchGate. (2025, August 5). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
  • ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.).
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • ResearchGate. (2025, December 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011, February 10).
  • Chiral Drug Separation. (n.d.).
  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.
  • ResearchGate. (2025, August 9). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF.

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Disposal of Diethyl-piperidin-3-ylmethyl-amine Waste

Abstract & Scope This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, management, and disposal of waste containing Diethyl-piperidin-3-ylmethy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, management, and disposal of waste containing Diethyl-piperidin-3-ylmethyl-amine. Due to the compound's structural features—a tertiary amine and a piperidine ring—it is presumed to possess corrosive and toxic properties characteristic of organic amines. These protocols are designed to ensure personnel safety, environmental protection, and regulatory compliance by integrating principles of chemical hygiene, risk assessment, and hazardous waste management as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Identification and Risk Assessment

Diethyl-piperidin-3-ylmethyl-amine is not a widely characterized compound with a dedicated, universally available Safety Data Sheet (SDS). However, its chemical structure, containing a piperidine moiety and a diethylamine group, strongly suggests it should be handled as a corrosive, toxic, and potentially flammable substance. Structurally similar compounds, such as Diethylamine, are classified as highly flammable, corrosive, and capable of causing severe skin and eye damage.[1][2][3] Therefore, a conservative approach to risk assessment is mandatory.

2.1 Inferred Physicochemical and Toxicological Properties

A thorough risk assessment begins with understanding the compound's likely properties. Based on analogous structures like 3,3-Dimethylpiperidine and N,N-Diethylmethylamine, the following hazards should be assumed[4][5]:

Property CategoryInferred CharacteristicRationale & Causality
Physical State Colorless to light yellow liquidTypical for small-molecule organic amines.
Odor Ammoniacal, fishyCharacteristic of volatile amines.
pH Strongly basic/alkalineThe lone pair of electrons on the nitrogen atoms readily accepts protons.
Corrosivity Causes severe skin burns and eye damage. Amines are alkaline and react caustically with living tissue.[6][7] This is a primary hazard.
Toxicity Harmful if swallowed, inhaled, or in contact with skin. Amines can be toxic and readily absorbed.[1][4] Vapors can irritate the respiratory tract.[3][8]
Flammability Flammable liquid and vapor. Similar low-molecular-weight amines are flammable.[1][2][4] Vapors can form explosive mixtures with air.

2.2 Primary Exposure Routes and Health Effects

  • Dermal Contact: Causes severe chemical burns and irreversible tissue damage.[6][9] The compound may be absorbed through the skin, leading to systemic toxicity.[1]

  • Ocular Contact: Can cause serious, permanent eye damage, including blindness.[3][8]

  • Inhalation: Vapors are likely to be highly irritating to the respiratory tract, potentially causing coughing, choking, and, in severe cases, pulmonary edema.[3]

  • Ingestion: Extremely hazardous, causing severe burns to the mouth, throat, and gastrointestinal tract, with a risk of perforation.[3][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous PPE use, is essential.

3.1 Engineering Controls: The First Line of Defense The primary objective is to minimize exposure by containing the chemical at the source.

  • Chemical Fume Hood: All handling of Diethyl-piperidin-3-ylmethyl-amine, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood.[6][9][11]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors. Storage areas for corrosive materials should have dedicated ventilation.[12]

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located within a 10-second travel distance and be unobstructed.[6][9][13] This equipment should be tested weekly.

3.2 Personal Protective Equipment (PPE) PPE is not a substitute for robust engineering controls but is critical for protecting against splashes or unexpected releases.[14]

PPE CategorySpecificationRationale & Field Insight
Hand Protection Double-gloving with an inner nitrile glove and an outer, thicker chemical-resistant glove (e.g., butyl rubber, neoprene).[8][9]Nitrile provides splash protection and dexterity, while the outer glove offers extended contact protection against corrosive amines. Always inspect gloves for damage before use and change them immediately upon contamination.[10]
Eye & Face Protection Chemical splash goggles worn in combination with a full-face shield .[8][9][11]Safety glasses are insufficient. Goggles provide a seal against splashes, while the face shield protects the entire face from corrosive materials.[9]
Body Protection A chemically resistant apron (e.g., rubber) over a long-sleeved lab coat.[7][9]Provides a barrier against splashes to the torso. All skin should be covered; closed-toe shoes and long pants are mandatory.[9]
Respiratory Protection Use to be determined by a site-specific risk assessment.[8]For routine fume hood work, this is not typically required. However, for spill cleanup or work in poorly ventilated areas, an air-purifying respirator with an organic vapor/ammonia cartridge may be necessary.[8][15]

Protocols for Handling and Waste Management

4.1 Protocol: Waste Stream Segregation and Collection

Causality: Improper segregation of chemical waste is a primary cause of laboratory incidents. Diethyl-piperidin-3-ylmethyl-amine is an organic base and must be kept separate from acids to prevent violent exothermic neutralization reactions. It must also be segregated from oxidizers and other reactive chemicals.[16][17]

Step-by-Step Methodology:

  • Designate a Waste Container: Select a clearly labeled, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). Do not use metal containers for corrosive bases.[18][19]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE " and list all chemical constituents by their full name and approximate percentage (e.g., "Diethyl-piperidin-3-ylmethyl-amine, ~5%; Methanol, ~95%").[20] Do not use abbreviations or chemical formulas.[20]

  • Location: Place the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, near the point of generation.[20][21] The SAA must be under the control of laboratory personnel.[20]

  • Accumulation: Keep the container sealed at all times except when adding waste.[19][20] Do not leave a funnel in the container opening.[20]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray to contain potential leaks.[7][17]

  • Container Fullness: Do not fill the container beyond 90% capacity to allow for vapor expansion.[18] Once full, arrange for pickup by your institution's Environmental Health & Safety (EH&S) department within 72 hours.[20]

4.2 Protocol: Small-Scale Spill Management (<100 mL)

Causality: A prepared and rapid response minimizes the hazards of a spill. The primary goal is to neutralize the corrosive nature of the amine and contain its spread.

Step-by-Step Methodology:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or vapors are overwhelming, evacuate the lab and contact EH&S.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 3.2.

  • Containment: Confine the spill by creating a dike around it with an inert absorbent material (e.g., vermiculite, clay-based absorbent, or commercial spill pads). Do not use combustible materials like paper towels.

  • Neutralization: Prepare a weak acid neutralizing agent, such as a solution of citric acid or sodium bisulfate.[9] Slowly and carefully apply the neutralizer to the spill from the outside in.

    • Expert Insight: Never use a strong acid (e.g., HCl, H₂SO₄). The heat generated from the rapid, exothermic reaction can cause boiling and dangerous splashing of the corrosive material.[9]

  • Verification: After the initial reaction subsides, test the pH of the spilled material with pH paper to ensure it is within the neutral range (pH 5-9).[22]

  • Absorption & Collection: Once neutralized, absorb the material with fresh absorbent. Using non-sparking scoops, collect the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the container of spill cleanup debris as "Hazardous Waste" and list the contents. Dispose of it through the institutional EH&S office.

Waste Disposal Pathways

On-site treatment of hazardous waste, such as neutralization, is permissible for generators under specific conditions to render the waste non-hazardous, but this must be done in compliance with all generator requirements.[22][23] However, the most common and recommended pathway for laboratory-scale waste is collection by a licensed hazardous waste vendor coordinated through the institution's EH&S office.

5.1 On-Site Neutralization of Aqueous Waste (Permissible under RCRA for Corrosivity)

Waste that is hazardous only due to the characteristic of corrosivity (pH ≥ 12.5 for a base) can often be neutralized on-site to a pH between 5 and 9 and then disposed of down the sanitary sewer, provided it contains no other hazardous constituents (e.g., heavy metals, listed solvents).[22]

Expert Insight: This protocol should only be performed after consulting and receiving approval from your institution's EH&S department. It is critical to confirm that Diethyl-piperidin-3-ylmethyl-amine is not listed as a toxic waste (Toxicity Characteristic, P-list, or U-list) under RCRA regulations.

Protocol: Batch Neutralization

  • Location: Perform the procedure in a chemical fume hood.[11]

  • PPE: Wear the full PPE ensemble as described in Section 3.2.[11]

  • Cooling: Place the beaker or flask containing the amine waste solution into an ice-water bath to manage the heat of reaction.[11][22]

  • Dilution: If the waste is concentrated, first dilute it by slowly adding the waste to a larger volume of cold water. Never add water to the concentrated waste. [7][9]

  • Neutralization: While stirring continuously, slowly add a dilute weak acid (e.g., 5% citric acid or acetic acid) to the amine solution.

  • Monitoring: Monitor the pH of the solution frequently using a pH meter or pH paper.

  • Endpoint: Stop adding acid when the pH is stable within the 5-9 range.[22]

  • Disposal: Flush the neutralized, non-hazardous salt solution down the drain with a large volume of running water (at least 20 parts water to 1 part solution).[11]

5.2 Off-Site Disposal via Licensed Vendor

This is the standard and required method for:

  • Waste containing organic solvents.

  • Waste with multiple hazard characteristics (e.g., corrosive and toxic).

  • Spill cleanup debris.

  • Unused or expired pure product.

The process involves following the collection protocol (4.1) and coordinating with EH&S, who will manage the hazardous waste manifest system for tracking the waste from the point of generation to its final disposal facility, in compliance with EPA and Department of Transportation (DOT) regulations.[21][23]

Visualization of Waste Management Workflow

The following diagram illustrates the decision-making process for handling and disposing of waste containing Diethyl-piperidin-3-ylmethyl-amine.

WasteManagementWorkflow cluster_0 Waste Generation & Initial Handling cluster_1 Disposal Pathway Decision cluster_2 Disposal Protocols Start Waste Generated (Contains Diethyl-piperidin-3-ylmethyl-amine) Assess Assess Waste Composition - Pure Amine? - Aqueous Solution? - Mixed with Solvents? Start->Assess Segregate Segregate into Compatible Hazardous Waste Container (HDPE, labeled, closed) Assess->Segregate Decision Is the waste hazardous ONLY for Corrosivity (pH ≥ 12.5) AND approved for on-site neutralization by EH&S? Segregate->Decision Neutralize PROTOCOL: On-Site Neutralization 1. Use Fume Hood & Ice Bath 2. Add Weak Acid to pH 5-9 3. Drain Dispose with Water Decision->Neutralize  Yes EH_S PROTOCOL: Off-Site Disposal 1. Store in Satellite Area 2. Ensure Container is <90% Full 3. Contact EH&S for Pickup Decision->EH_S No   End Waste Disposed Compliantly Neutralize->End EH_S->End

Caption: Waste Management Decision Workflow for Diethyl-piperidin-3-ylmethyl-amine.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA . (n.d.). U.S. Environmental Protection Agency. Retrieved February 15, 2024, from [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research . (n.d.). Columbia University. Retrieved February 15, 2024, from [Link]

  • Hazardous waste disposal and the clinical laboratory . (1990). PubMed. Retrieved February 15, 2024, from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . (n.d.). Retrieved February 15, 2024, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA . (2023, May 30). U.S. Environmental Protection Agency. Retrieved February 15, 2024, from [Link]

  • 8.9 Corrosives - Environment, Health and Safety . (n.d.). Princeton University. Retrieved February 15, 2024, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved February 15, 2024, from [Link]

  • Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration . (n.d.). U.S. Department of Labor. Retrieved February 15, 2024, from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances . (2024, January 19). OSHA Training School. Retrieved February 15, 2024, from [Link]

  • Storage of corrosive chemicals: 5 warehousing essentials . (2024, February 15). Weber Logistics. Retrieved February 15, 2024, from [Link]

  • Working with Corrosives Guideline . (n.d.). KAUST Health & Safety. Retrieved February 15, 2024, from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals . (2024, April 5). Retrieved February 15, 2024, from [Link]

  • Method for treating an amine-containing waste water. (1991, August 13). Google Patents.
  • Neutralization Guide . (n.d.). University of Georgia Environmental Safety Division. Retrieved February 15, 2024, from [Link]

  • Chemical Safety Guide, 5th Ed . (n.d.). NIH Office of Research Services. Retrieved February 15, 2024, from [Link]

  • Safety Guidelines for Handling Chemicals . (n.d.). HPE Support. Retrieved February 15, 2024, from [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory . (2024, February 28). Science Equip. Retrieved February 15, 2024, from [Link]

  • Safely Working with Chemicals: PPE Essentials . (2018, August 20). Safety Storage Systems. Retrieved February 15, 2024, from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . (n.d.). Labor Security System. Retrieved February 15, 2024, from [Link]

  • DROP TEST NEUTRALIZING AMINE EQUIVALENCE . (n.d.). Nova-Tech International. Retrieved February 15, 2024, from [Link]

  • 10.7 Handling Procedures for Corrosive Materials . (n.d.). University of Toronto. Retrieved February 15, 2024, from [Link]

  • N-[3-(dimethylamino)propyl]piperidine-4-carboxamide . (n.d.). PubChem. Retrieved February 15, 2024, from [Link]

  • Neutralizing Amines in Boiler Treatment . (n.d.). Scribd. Retrieved February 15, 2024, from [Link]

  • Diethylamine MSDS . (2010, June 10). Retrieved February 15, 2024, from [Link]

  • Properly Managing Chemical Waste in Laboratories . (n.d.). Ace Waste. Retrieved February 15, 2024, from [Link]

  • Chemical Waste Disposal Guidelines . (n.d.). Retrieved February 15, 2024, from [Link]

  • 1,5-(Diethylamino)piperidine . (n.d.). PubChem. Retrieved February 15, 2024, from [Link]

  • Piperidine-3-methylamine . (n.d.). PubChem. Retrieved February 15, 2024, from [Link]

  • 3-(Boc-amino)piperidine . (n.d.). PubChem. Retrieved February 15, 2024, from [Link]

  • 3,3-Dimethylpiperidine . (n.d.). PubChem. Retrieved February 15, 2024, from [Link]

  • Diethylamine Safety Data Sheet . (n.d.). Retrieved February 15, 2024, from [Link]

Sources

Application

Application Note: Diethyl-piperidin-3-ylmethyl-amine as a Building Block in Drug Discovery

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9] Diethyl-piperidin-3-ylmethyl-amine (often referred to as N,N-diethyl-3-piperidinemethanamine) represents a high-value "privileged scaffold" in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

Diethyl-piperidin-3-ylmethyl-amine (often referred to as N,N-diethyl-3-piperidinemethanamine) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike flat aromatic building blocks, this 3-substituted piperidine offers significant three-dimensional (3D) character, a property increasingly prioritized to improve target specificity and solubility in fragment-based drug discovery (FBDD).

This building block features two distinct nitrogen centers:

  • Secondary Amine (Piperidine Ring): A highly nucleophilic handle for diversification via alkylation, acylation, or arylation.

  • Tertiary Amine (Side Chain): A stable, basic motif that modulates physicochemical properties (logP, pKa) and frequently serves as a pharmacophore element interacting with acidic residues (e.g., Asp/Glu) in GPCRs and ion channels.

Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Weight 184.32 g/mol Ideal for fragment-based design (Rule of 3 compliant).
Formula C₁₀H₂₂N₂--
pKa (Piperidine NH) ~11.1High basicity; requires strong bases for deprotonation in non-polar solvents.
pKa (Side Chain N) ~9.8 - 10.2Remains protonated at physiological pH; aids solubility.
LogP ~1.8Moderate lipophilicity, good for CNS penetration.
Boiling Point ~100°C (at reduced pressure)Volatile; handle with care during concentration.

Synthetic Utility & Reactivity Hub

The primary utility of this scaffold lies in the selective functionalization of the secondary piperidine nitrogen. The side-chain tertiary amine is sterically hindered and electronically distinct, allowing for chemoselective reactions without the need for protecting groups.

Structural Reactivity Diagram

The following diagram illustrates the core "Hub" status of the molecule and its primary derivatization pathways.

G Core Diethyl-piperidin-3- ylmethyl-amine (Core Scaffold) SNAr S_NAr Coupling (Heteroaryl Libraries) Core->SNAr Ar-F / Ar-Cl Base, Heat Amide Amide Coupling (Peptidomimetics) Core->Amide R-COOH HATU/EDC Buchwald Buchwald-Hartwig (Aryl Amines) Core->Buchwald Ar-Br / Ar-I Pd Catalyst Urea Urea/Carbamate Formation Core->Urea Isocyanates or Triphosgene

Figure 1: Divergent synthesis pathways utilizing the secondary amine handle.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Application: Rapid generation of heteroaryl libraries (e.g., coupling to chloropyrimidines, fluoropyridines). Mechanism: Addition-Elimination.

Reagents:

  • Substrate: Aryl/Heteroaryl Halide (1.0 equiv)

  • Building Block: Diethyl-piperidin-3-ylmethyl-amine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
    
  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a 4 mL reaction vial, dissolve the Aryl Halide (0.5 mmol) in DMSO (2 mL).

  • Addition: Add DIPEA (1.5 mmol, 261 µL) followed by Diethyl-piperidin-3-ylmethyl-amine (0.6 mmol, ~110 mg).

  • Reaction:

    • Activated Substrates (e.g., 2-chloropyrimidine): Stir at 80°C for 4 hours.

    • Deactivated Substrates: Stir at 120°C for 12–16 hours.

  • Monitoring: Monitor via LC-MS. The product will show a characteristic [M+H]⁺ peak and a retention time shift due to increased lipophilicity.

  • Workup (High Throughput):

    • Dilute reaction mixture with MeOH (2 mL).

    • Directly inject onto Prep-HPLC (C18 column, 0.1% Formic Acid or Ammonium Bicarbonate gradient). Note: Basic mobile phase is recommended to improve peak shape of the diamine product.

Protocol B: Buchwald-Hartwig Cross-Coupling

Application: Coupling to unactivated aryl bromides or chlorides where SNAr fails. Critical Insight: The tertiary amine side chain can act as a competitive ligand for Palladium. Therefore, bulky biaryl phosphine ligands (e.g., RuPhos, XPhos) are required to prevent catalyst poisoning.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Amine Scaffold (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: RuPhos (4 mol%) (Specific for secondary amines)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon.

  • Catalyst Pre-complexation: Add Pd₂(dba)₃ and RuPhos. Add solvent (1 mL/mmol) and stir at room temperature for 5 minutes until the solution turns a deep orange/red.

  • Substrate Addition: Add the Aryl Bromide, the Amine Scaffold, and NaOtBu under a counter-flow of Argon.

  • Reaction: Seal the vessel. Heat to 100°C (oil bath) or 110°C (Microwave) for 2–12 hours.

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a celite pad to remove Pd black.

  • Purification: The basicity of the product allows for an "Acid Catch-and-Release" purification:

    • Dissolve crude in EtOAc. Wash with 1N HCl (product goes to aqueous layer).

    • Discard organic layer.

    • Basify aqueous layer with 2N NaOH (pH > 12).

    • Extract product back into EtOAc, dry over Na₂SO₄, and concentrate.

Workflow & Quality Control

The following workflow ensures the integrity of the library generation process, specifically addressing the challenges of handling diamines.

Workflow Start Start: Building Block QC (Check for Carbonate Salts) Design Library Design (Filter for steric clash at pos 3) Start->Design Synth Synthesis (Protocol A or B) Design->Synth Workup SCX-2 Cartridge Cleanup (Catch & Release) Synth->Workup Crude Mixture Analysis QC: 1H NMR & LCMS (Check Rotamers) Workup->Analysis Purified Base

Figure 2: Optimized workflow for diamine library synthesis.

Handling Precautions[11][12][13][14]
  • Air Sensitivity: Like many alkyl amines, this compound absorbs atmospheric CO₂ to form carbamate salts (white crust). Always store under Nitrogen/Argon. If the liquid appears cloudy, distill or wash with strong base before use.

  • Purification Note: When using silica gel chromatography, add 1-5% Triethylamine (TEA) or Ammonia to the eluent. Without this, the basic diamine will streak or stick irreversibly to the acidic silica.

Pharmacological Relevance[2][3][4][5][7][8][12][15]

The diethyl-piperidin-3-ylmethyl-amine moiety is a bioisostere for various cyclic diamines found in CNS-active agents.

  • Sigma-1 Receptor Ligands: The piperidine nitrogen binds the anionic site (Asp126), while the hydrophobic diethyl/methyl arm occupies the hydrophobic pocket.

  • Muscarinic Antagonists: The steric bulk at the 3-position can induce selectivity for M3 vs. M2 receptors by influencing the conformational flip of the piperidine ring.

  • hERG Liability: Warning: The combination of a basic center and a lipophilic tail can trigger hERG channel blockage. In drug design, consider lowering the LogP of the attached aryl group to mitigate this risk.

References

  • Piperidine Scaffolds in Drug Discovery: Njardarson, J. T., et al. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." J. Med. Chem.2014 , 57, 10257-10274.

  • Buchwald-Hartwig Protocols for Secondary Amines: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564–12649.

  • 3-Substituted Piperidines in Fragment-Based Design: Hall, R. J., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Med. Chem.2023 , 14, 123-130.

  • Handling of Amines: "Guidelines for Safe Handling and Disposal of Amine Catalysts." American Chemistry Council.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of Diethyl-piperidin-3-ylmethyl-amine

Introduction Welcome to the technical support hub for Diethyl-piperidin-3-ylmethyl-amine . As researchers, we often treat amines as robust building blocks, but this specific scaffold—containing both a cyclic secondary am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Diethyl-piperidin-3-ylmethyl-amine . As researchers, we often treat amines as robust building blocks, but this specific scaffold—containing both a cyclic secondary amine (piperidine) and an exocyclic tertiary amine (diethylamino)—presents a unique "dual-threat" stability profile.

This guide moves beyond standard MSDS data. It addresses the causality of the degradation we see in the lab—why your clear solution turned yellow overnight, why a white precipitate formed in your stock solution, and how to prevent it.

Part 1: Chemical Stability & Degradation Mechanisms

Q1: Why has my clear solution turned yellow or brown?

Diagnosis: Oxidative Degradation (N-Oxide Formation) Mechanism: The "yellowing" of amines is a classic sign of oxidation. In Diethyl-piperidin-3-ylmethyl-amine, the tertiary nitrogen (diethylamino group) is particularly susceptible to forming N-oxides upon exposure to atmospheric oxygen. While the piperidine ring is relatively stable, trace transition metals or light can catalyze the oxidation of the secondary amine to imines or radical species, which polymerize into colored oligomers (often called "tar").

  • Key Insight: The color change often precedes significant loss of titer. A pale yellow solution may still be >98% pure, but a brown solution indicates >5% degradation.

Q2: Why is there a white solid/cloudiness in my solution?

Diagnosis: Carbamate Formation (CO₂ Absorption) Mechanism: The secondary amine in the piperidine ring is a nucleophile that reacts rapidly with atmospheric carbon dioxide to form carbamates (zwitterionic salts). This is often mistaken for poor solubility.

  • Reaction:

    
    
    
  • Impact: This reaction is reversible under acidic conditions but can ruin stoichiometry in sensitive coupling reactions.

Q3: Can I store this compound in Dichloromethane (DCM)?

Diagnosis: CRITICAL WARNING – Alkylation Risk Mechanism: Do NOT store secondary or tertiary amines in chlorinated solvents (DCM, Chloroform) for extended periods.

  • The "Menschutkin" Risk: The nucleophilic nitrogen can attack the solvent (DCM) in an

    
     reaction, leading to the formation of quaternary ammonium salts (chloromethylated species). This reaction is slow at room temperature but accelerates significantly if the solution is concentrated or heated.
    
  • Result: Formation of crystalline precipitates (ammonium salts) that are insoluble in the organic phase.

Part 2: Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation routes: Oxidation (Yellowing) and Carbamate Formation (Cloudiness).

DegradationPathways Molecule Diethyl-piperidin-3-ylmethyl-amine (Clear Liquid) NOxide N-Oxide Impurities (Yellow/Brown Color) Molecule->NOxide Oxidation (Tertiary Amine) Carbamate Piperidine Carbamate Salt (White Precipitate/Cloudiness) Molecule->Carbamate Nucleophilic Attack (Secondary Amine) Oxygen Atmospheric O2 (Light/Heat) Oxygen->NOxide CO2 Atmospheric CO2 (Moisture) CO2->Carbamate

Figure 1: Primary degradation pathways. The tertiary amine drives oxidation (yellowing), while the secondary piperidine amine drives carbamate formation (precipitation).

Part 3: Solvent Compatibility & Storage Protocols

Solvent Compatibility Matrix

Use this table to select the correct solvent for your application.

SolventCompatibilityNotes
Methanol / Ethanol High Excellent solubility. Protich solvents stabilize the amine via H-bonding, reducing volatility.
THF / Dioxane Medium Good for reactions. Susceptible to peroxide formation which can rapidly oxidize the amine. Must use inhibitor-free, fresh THF.
Dichloromethane (DCM) LOW / RISK Avoid for storage. Risk of quaternization (Menschutkin reaction) over time (days/weeks).
Water Medium Soluble, but pH dependent. High pH (>11) required to keep as free base. Absorbs CO₂ rapidly in aqueous phase.
Toluene High Excellent for storage. Non-polar, non-reactive, and easy to remove.
Protocol 1: The "Rescue" Method (Purification)

If your compound has turned yellow or cloudy, use this protocol to restore purity before use.

  • Dissolution: Dissolve the crude/degraded amine in Toluene (approx. 10 mL/g).

    • Why Toluene? Carbamate salts are often insoluble in non-polar toluene and will precipitate out, allowing easy filtration.

  • Filtration: Filter the solution through a pad of Basic Alumina or Anhydrous Sodium Sulfate .

    • Mechanism:[1][2] Basic alumina removes acidic impurities and traces of water/carbamates.

  • Concentration: Evaporate the toluene under reduced pressure (Rotavap) at <40°C.

  • Inerting: Immediately backfill the flask with Nitrogen or Argon.

Protocol 2: Long-Term Storage

To maintain >98% purity for >6 months.

  • Container: Amber glass vial (protects from photo-oxidation).

  • Headspace: Purge headspace with Argon (heavier than air, provides better blanket than Nitrogen).

  • Seal: Parafilm is insufficient. Use a Teflon-lined screw cap and wrap with electrical tape or use a Schlenk flask.

  • Temperature: Store at 4°C or -20°C . Cold slows down both oxidation and alkylation kinetics.

References

  • Biosynce. (2025).[3] Under what conditions does piperidine decompose? Retrieved from [Link]

  • Innovative Polymers. (n.d.). Effects of Oxidation on Amine-Containing Materials.[4][5] Retrieved from [Link]

  • AIDIC. (2007). Thermal Stability of Amine Compounds and Dichloromethane.[6] Retrieved from [Link]

Sources

Optimization

overcoming solubility problems with Diethyl-piperidin-3-ylmethyl-amine

Welcome to the technical support guide for Diethyl-piperidin-3-ylmethyl-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Diethyl-piperidin-3-ylmethyl-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges encountered during experimentation. We will explore the physicochemical principles governing the solubility of this diamine compound and provide practical, step-by-step guidance to achieve your desired formulation goals.

Troubleshooting Guide & FAQs

This section addresses common solubility issues in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Q1: My Diethyl-piperidin-3-ylmethyl-amine (free base) shows poor solubility in my aqueous buffer (e.g., PBS at pH 7.4). What is the first and most effective step to try?

A1: pH Adjustment.

The most direct method to enhance the aqueous solubility of Diethyl-piperidin-3-ylmethyl-amine is to lower the pH of your solvent system.

Scientific Rationale: Diethyl-piperidin-3-ylmethyl-amine is a weak organic base. Its structure contains two amine functional groups (a tertiary amine and a secondary amine in the piperidine ring) that can be protonated.[1] In its un-ionized, or "free base," form at neutral or alkaline pH, the molecule is less polar and thus has limited solubility in water.

By lowering the pH with an acid, you protonate these nitrogen atoms, forming an ammonium salt.[1][2][3] This process introduces a positive charge, significantly increasing the molecule's polarity and its ability to form favorable interactions with water molecules, thereby increasing its solubility.[3][4] Most aliphatic amines have pKa values for their conjugate acids in the range of 9 to 11.[5] To ensure significant protonation and solubilization, the pH of the solution should be at least 2 units below the pKa of the amine groups.

Caption: pH-dependent equilibrium of Diethyl-piperidin-3-ylmethyl-amine.

Q2: I tried adjusting the pH, but the required pH is too low for my experimental system, or my compound is unstable at that pH. What is the next logical step?

A2: Salt Formation.

If direct pH adjustment in the final solution is not feasible, preparing a stable, solid salt form of the compound is the industry-standard approach.[4][6] This allows you to dissolve a pre-made soluble form of your compound in water or a neutral buffer.

Scientific Rationale: Reacting the basic amine with a strong acid creates a stable, often crystalline, ammonium salt.[2] This salt form is significantly more soluble in aqueous solutions than the parent compound.[2][7] The choice of the counter-ion (the acid used) can influence the salt's final properties, such as crystallinity, stability, and dissolution rate. For basic drugs, strong acids like hydrochloric acid (HCl) are commonly used to form water-soluble salts.[1][2] It is generally accepted that a difference of at least 3 pKa units between the drug and the counter-ion is needed to form a stable salt.[4]

Common Acids for Salt Formation:

  • Inorganic: Hydrochloric (HCl), Sulfuric (H₂SO₄), Phosphoric (H₃PO₄)

  • Organic: Methane-sulfonic, Tartaric, Citric, Maleic

Q3: I need to prepare a high-concentration stock solution, potentially for dilution into an aqueous medium later. What is the best approach?

A3: Utilize Co-solvents.

For preparing concentrated stock solutions, using a water-miscible organic co-solvent is a highly effective strategy.

Scientific Rationale: Co-solvency works by reducing the overall polarity of the solvent system (in this case, water).[] Organic co-solvents have both hydrophilic (water-loving) and hydrophobic (lipid-loving) regions.[] These hydrophobic regions disrupt the strong hydrogen-bonding network of water, making it a more favorable environment for a less polar solute like your free-base amine.[][9] This technique is particularly useful for creating stock solutions that can be diluted into aqueous buffers for final assays.

Recommended Co-solvent Classes & Solubility Profile

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Ethanol, Methanol, IsopropanolHigh to MiscibleThe amine groups can act as hydrogen bond acceptors.
Polar Aprotic DMSO, Acetonitrile, THFHighFavorable dipole-dipole interactions are expected.
Nonpolar Hexane, TolueneLow to InsolubleThe molecule's polarity, even in free base form, is too high for nonpolar solvents.

Note: This qualitative profile is based on the behavior of similar aliphatic amines.[10] Always test solubility on a small scale first.

Q4: My compound dissolves in the initial solvent but crashes out or precipitates upon dilution into my final aqueous formulation. How can I prevent this?

A4: Employ Formulation Excipients.

When simple pH control or co-solvency is insufficient to maintain solubility upon dilution, advanced formulation strategies using excipients are necessary. These agents help keep the drug in a solubilized state.

Scientific Rationale & Common Approaches:

  • Surfactants: Surfactants are molecules with a polar head and a nonpolar tail. Above a certain concentration (the critical micelle concentration), they form micelles that can encapsulate the hydrophobic drug molecule, effectively keeping it "dissolved" in the aqueous phase.[11]

  • Cyclodextrins: These are sugar-based molecules with a hydrophilic exterior and a hydrophobic interior pocket. The Diethyl-piperidin-3-ylmethyl-amine molecule can become trapped within this pocket, forming an inclusion complex that has greatly enhanced aqueous solubility.[12][13]

  • Polymers (Solid Dispersions): In this technique, the drug is dispersed within a hydrophilic polymer matrix. This prevents the drug from crystallizing and maintains it in a higher-energy amorphous state, which is more soluble.[11][14][15] This is often achieved through methods like spray drying or hot-melt extrusion.

Caption: Logical workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Determining an Aqueous pH-Solubility Profile

This protocol allows you to quantify the solubility of your compound at various pH levels.

Materials:

  • Diethyl-piperidin-3-ylmethyl-amine

  • Series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Vials with screw caps

  • Orbital shaker at a controlled temperature (e.g., 25 °C)

  • Syringe filters (0.22 µm)

  • Calibrated analytical instrument (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of Diethyl-piperidin-3-ylmethyl-amine to a series of vials. The goal is to have undissolved compound remaining after equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each pH buffer to its respective vial.

  • Equilibration: Seal the vials and place them on the orbital shaker. Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 4 hours to let undissolved material settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered solution with the appropriate mobile phase to a concentration suitable for your analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or LC-MS method to determine the concentration.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Plot solubility (mg/mL or mM) against pH.

Protocol 2: Small-Scale Salt Screening

This protocol helps identify a suitable acid for creating a soluble salt form.

Materials:

  • Diethyl-piperidin-3-ylmethyl-amine (free base)

  • Aprotic solvent where the free base is soluble (e.g., Isopropanol, Ethyl Acetate)

  • A selection of acids (e.g., HCl in isopropanol, methanesulfonic acid, tartaric acid)

  • Small test tubes or vials

Methodology:

  • Dissolution: Dissolve a known amount of the free base in the chosen aprotic solvent in a test tube.

  • Acid Addition: Slowly add the acidic solution dropwise while stirring. Add approximately 1.0 to 1.1 molar equivalents of the acid.

  • Observation: Observe the test tube for signs of precipitation. The formation of a solid indicates that the salt is forming and is insoluble in the chosen solvent, which is often a desired outcome for isolation.

  • Isolation (if precipitate forms): If a solid forms, cool the mixture, filter the solid, wash with a small amount of cold solvent, and dry under a vacuum.

  • Solubility Test: Take the newly formed salt and test its solubility in your target aqueous buffer (e.g., water or PBS pH 7.4) to confirm enhanced solubility.

References

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • (2022, January 1). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • (n.d.). Improving solubility and accelerating drug development. Veranova. [Link]

  • (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]

  • (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]

  • (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. [Link]

  • (2025, September 17). Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]

  • (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • (2020, November 5). How to Achieve Drug Solubility. AZoLifeSciences. [Link]

  • (2015, May 10). Salt form of amines. Reddit. [Link]

  • (n.d.). Cosolvent. Wikipedia. [Link]

  • (2007, February 26). amine salt formation in ketones as solvents. Sciencemadness.org. [Link]

  • (n.d.). Excipients for solubility and bioavailability enhancement. Gattefossé. [Link]

  • (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]

  • (2024, December 13). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]

  • (n.d.). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. ResearchGate. [Link]

  • (n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. ResearchGate. [Link]

  • (2025, October 15). N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. EPA. [Link]

  • (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • (n.d.). Methyl((1-methylpiperidin-3-yl)methyl)amine. PubChem. [Link]

  • (n.d.). Evaluation of CO2 solubility in potential aqueous amine-based solvents at low CO2 partial pressure. ResearchGate. [Link]

  • (2009, July 15). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [Link]

  • (n.d.). N-ethyl-1-(pyridin-3-ylmethyl)piperidin-4-amine. PubChem. [Link]

Sources

Troubleshooting

purification challenges of crude Diethyl-piperidin-3-ylmethyl-amine

Technical Support Center: Purification of N,N-Diethyl-piperidin-3-ylmethyl-amine Ticket ID: PUR-AMINE-03 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N,N-Diethyl-piperidin-3-ylmethyl-amine

Ticket ID: PUR-AMINE-03 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Yield Loss and Purity Issues in Diamine Isolation

Specialist Foreword

Welcome to the technical support hub. You are likely working with N,N-Diethyl-piperidin-3-ylmethyl-amine (CAS: 19730-04-2), a molecule that presents a classic "double-trouble" profile in organic purification: it possesses both a secondary amine (on the piperidine ring) and a tertiary amine (the diethyl side chain).

This dual-nitrogen architecture creates high polarity and strong basicity (pKa ~11), leading to two primary failure modes:

  • Irreversible adsorption on silica gel (resulting in streaking/tailing).

  • Volatility-induced yield loss during concentration (the "vanishing product" phenomenon).

Below are the field-proven protocols to resolve these specific challenges.

Module 1: Chromatography Troubleshooting

User Issue: "My product streaks across the entire TLC plate and won't elute off the column, or it elutes continuously over 50 fractions."

Root Cause: The secondary amine moiety interacts via hydrogen bonding with the acidic silanol (Si-OH) groups on the silica surface. This is not a polarity issue; it is an acid-base interaction.

The Solution: The "Amine Shield" Protocol

You must neutralize the silica surface before and during the run.

Step-by-Step Protocol:

  • Mobile Phase Selection:

    • Base Solvent: Dichloromethane (DCM) : Methanol (MeOH).

    • Modifier (Critical): Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).

    • Ratio: Start with DCM:MeOH:TEA (95:4:1).

  • Column Pre-Treatment (The Slurry Method):

    • Do not just add TEA to the eluent. You must equilibrate the silica.

    • Make a slurry of silica gel using the mobile phase containing the modifier.

    • Pour the column and flush with 2-3 column volumes (CV) of the modifier-containing solvent. This "caps" the active silanol sites.

  • Sample Loading:

    • Dissolve the crude oil in a minimum amount of DCM (with 1% TEA).

    • Avoid dry loading on unmodified silica, as the amine will bind immediately and irreversibly.

Visualization: Chromatographic Logic

ChromatographyLogic Start Crude Mixture CheckTLC Check TLC (DCM/MeOH) Start->CheckTLC Streak Streaking Observed? CheckTLC->Streak NoMod Standard Flash (No Modifier) Streak->NoMod No AddMod Add 1-2% TEA or NH4OH Streak->AddMod Yes PreTreat Pre-treat Silica (Flush 3 CVs) AddMod->PreTreat Critical Step RunCol Run Column (Isocratic or Gradient) PreTreat->RunCol

Caption: Decision tree for overcoming amine-silanol interactions. Pre-treatment is the thermodynamic bottleneck breaker.

Module 2: Volatility & Distillation Management

User Issue: "I had 5 grams of crude, but after rotary evaporation, I only have 2 grams. Where did it go?"

Root Cause: N,N-Diethyl-piperidin-3-ylmethyl-amine is a liquid with significant vapor pressure. High-vacuum drying or prolonged rotary evaporation at high temperatures will co-distill your product.

The Solution: Controlled Vacuum Distillation

For quantities >1g, distillation is superior to chromatography. It avoids silica loss and yields the pure free base.

Quantitative Data: Boiling Point Estimation

Pressure (Torr/mmHg)Estimated Boiling Point (°C)Recommended Bath Temp (°C)
760 (Atm) ~230-240°C (Decomposition Risk)Do Not Attempt
12-15 (Water Aspirator) ~105-115°C135°C
0.5-1.0 (High Vac) ~65-75°C95°C

Operational Guide:

  • Equipment: Use a Short Path Distillation head to minimize travel distance.

  • Vacuum: Ensure a stable vacuum (<5 mmHg is ideal).

  • Fractions:

    • F1 (Fore-run): Volatile impurities (residual solvents, diethylamine).

    • F2 (Main Cut): Your product (check Refractive Index or rapid NMR).

    • Pot Residue: High molecular weight polymers/salts.

Module 3: The "Chemical" Cleanup (Acid-Base Extraction)[1]

User Issue: "I have non-amine impurities (amides, starting materials) and don't want to run a column."

Root Cause: The product is a strong base.[1] Neutral impurities (amides, unreacted alkyl halides) do not protonate.

The Solution: pH-Switching Protocol

This method uses the pKa difference between the product (pKa ~11) and neutral impurities.

Protocol:

  • Dissolution: Dissolve crude in Diethyl Ether or MTBE (DCM can form emulsions).

  • Acid Wash (Extraction A):

    • Extract organic layer with 1M HCl (3x).

    • Chemistry: Product becomes the hydrochloride salt (

      
      ) and moves to the Aqueous Phase . Neutral impurities stay in the Organic Phase .[2]
      
    • Action: Keep Aqueous, Discard Organic (after checking TLC).

  • Basification (The Switch):

    • Cool the aqueous phase to 0°C.

    • Slowly add 6M NaOH until pH > 12.

    • Chemistry: Product returns to free base (

      
      ).
      
  • Recovery (Extraction B):

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry over

      
       and concentrate carefully (see Module 2).
      

Visualization: Extraction Workflow

ExtractionWorkflow Crude Crude Mixture (Organic Solvent) Acid Add 1M HCl Crude->Acid PhaseSep1 Phase Separation Acid->PhaseSep1 OrgLayer1 Organic Layer (Neutrals/Amides) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product Salt) PhaseSep1->AqLayer1 Keep Base Add NaOH (pH > 12) AqLayer1->Base Extract Extract with DCM Base->Extract Final Pure Product (Free Base) Extract->Final

Caption: Acid-Base "Back-Extraction" technique to isolate basic amines from neutral impurities.

FAQ: Common Anomalies

Q: I see two spots on TLC that are very close together. Is this an impurity? A: Not necessarily. If you are using a secondary amine, you might be seeing the salt vs. the free base if your plate isn't neutralized. Alternatively, if your synthesis involved reduction of a pyridine, you might have a mix of enantiomers (if chiral centers were generated) or diastereomers. However, for 3-substituted piperidines, check for rotamers if an amide bond is present in a precursor, but for the pure amine, it is likely salt formation.

Q: Can I use C18 Reverse Phase chromatography? A: Yes, but you must use a high pH buffer (e.g., Ammonium Bicarbonate or 0.1% NH₄OH). If you use standard acidic buffers (Formic acid/TFA), the amine will be fully protonated, elute at the solvent front (t0), and you will isolate the salt, which is hygroscopic and difficult to handle.

Q: The product turned yellow overnight. A: Amines oxidize easily to N-oxides. Store under Argon/Nitrogen in the dark. If it is yellow, a quick filtration through a short plug of basic alumina usually removes the colored oxidation products.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Biotage. (2024).[3] The Flash Purification Blog: Purifying Amines. Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • Teledyne ISCO. (2022). Chromatography of Basic Compounds: A Guide to Mobile Phase Selection. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Diethyl-piperidin-3-ylmethyl-amine Stability Guide

[1] Ticket ID: D-PMA-STAB-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist[1] Executive Summary: The Stability Profile Diethyl-piperidin-3-ylmethyl-amine is a bifunctional base contai...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: D-PMA-STAB-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Stability Profile

Diethyl-piperidin-3-ylmethyl-amine is a bifunctional base containing two distinct nitrogen centers: a secondary amine (within the piperidine ring) and a tertiary amine (the diethylamino tail).[1] This dual nature creates a specific vulnerability profile:

  • The CO₂ Trap: The secondary amine is a potent nucleophile that reacts rapidly with atmospheric carbon dioxide to form carbamate salts. This is the #1 cause of "mysterious" precipitation or mass balance errors.

  • The Oxidative Shift: The tertiary amine is susceptible to N-oxidation, particularly in the presence of light and trace metal impurities.

  • Hygroscopicity: The molecule aggressively scavenges moisture, which catalyzes both of the above degradation pathways.

Troubleshooting Dashboard (Symptom-Based)

Use this table to diagnose the immediate state of your compound.

SymptomDiagnosisRoot CauseRemediation Protocol
Yellow/Brown Discoloration Oxidative Degradation Exposure to air (O₂) or light.[1] Formation of N-oxides or radical coupling products.[1][2]Irreversible. If minor, purify via distillation or chromatography.[1] Store under Argon in amber glass.
White Crust/Precipitate Carbamate Formation Reaction with atmospheric CO₂. Common on threads of caps or after leaving the bottle open.Reversible. Dissolve in strong acid (HCl), wash with organic solvent, then basify (NaOH) and extract to regenerate free base.[1]
"Wet" or Oily Appearance Hygroscopic Failure Absorption of atmospheric moisture.[3][4]Dry over KOH pellets or molecular sieves. If severe, redistill under vacuum.[1]
NMR: Extra Peaks near Solvent Carbamate Zwitterion CO₂ adducts often shift protons on the ring alpha to the nitrogen.Degas NMR solvent. Add a drop of D₂O/NaOD to collapse the carbamate back to the amine.

Core Protocols: Prevention & Handling

Protocol A: The "Inert Vault" Storage System

Objective: Zero-contact storage to prevent the degradation cycle.

  • Container Selection: Use Amber Glass vials with PTFE-lined caps . Avoid polyethylene (PE) for long-term storage as amines can leach plasticizers or diffuse slowly through the wall.

  • Headspace Management: Never leave air in the headspace.

    • Best Practice: Store in a glovebox.[3]

    • Standard Practice: Backfill with Argon (heavier than air) rather than Nitrogen. Argon creates a "blanket" over the liquid surface.

  • Temperature: Store at -20°C . Cold slows the kinetics of N-oxidation significantly.

  • Sealing: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.

Protocol B: The "Dry Transfer" Technique

Objective: Handling the compound for experiments without breaking the sterile chain.

  • Equilibration: Allow the frozen vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water immediately into the amine.

  • Tooling: Use stainless steel or glass spatulas/pipettes.

    • Warning: Avoid copper or iron tools. Trace metal ions catalyze the oxidation of tertiary amines to N-oxides [1].

  • Solvent Prep: Never dissolve this amine in "bench" solvents. Use anhydrous solvents (THF, DCM, DMF) stored over molecular sieves (3Å or 4Å).[1]

  • Quenching: If the amine is a reagent, add it last to the reaction mixture if possible, or keep it under positive inert gas pressure.

Mechanistic Visualization

Understanding the degradation pathways allows you to predict failure points. The diagram below illustrates the two primary enemies: Oxygen and Carbon Dioxide .

DegradationPathways Fresh Fresh Amine (Diethyl-piperidin-3-ylmethyl-amine) Carbamate Ammonium Carbamate (Solid Precipitate) Fresh->Carbamate Nucleophilic Attack (Reversible w/ Acid) NOxide N-Oxide / Radical (Yellow/Brown Oil) Fresh->NOxide SET / Oxidation (Irreversible) Hydrolysis Hydrolysis/Solvent Contamination Fresh->Hydrolysis Hygroscopic Uptake CO2 Atmospheric CO₂ CO2->Carbamate O2 Oxygen / Peroxides O2->NOxide H2O Moisture (H₂O) H2O->Hydrolysis Hydrolysis->Carbamate Catalyzes

Figure 1: Degradation pathways showing the vulnerability of the amine to CO₂ (Carbamylation) and Oxygen (N-Oxidation).[1]

Frequently Asked Questions (FAQ)

Q: Can I use a rotary evaporator to remove solvent if the amine is in the flask? A: Yes, but with caution. The vacuum pump often pulls air through the system.

  • Fix: Backfill the rotavap with Nitrogen or Argon immediately after stopping the rotation. Do not let the flask sit under static air vacuum for prolonged periods.

Q: I see a "crust" on the bottle cap. Is the whole bottle ruined? A: Likely not. This is usually a "carbamate crust" formed where the amine vapor met air at the seal [2].

  • Action: Wipe the threads with a dry Kimwipe. Do not let the crust fall into the liquid. If the liquid inside is clear, it is likely still usable.

Q: How do I repurify the compound if it has turned brown? A: Distillation is the gold standard for amines, but requires high vacuum.

  • Alternative: Perform an Acid-Base Extraction.[1][5]

    • Dissolve impure amine in DCM.

    • Extract with 1M HCl (The amine moves to the aqueous layer; non-basic oxidation byproducts often stay in organic).

    • Wash the aqueous layer with DCM.

    • Basify the aqueous layer (pH > 12) with NaOH.

    • Extract back into fresh DCM, dry over Na₂SO₄, and concentrate.

Q: Is this compound compatible with chlorinated solvents (DCM/Chloroform)? A: Generally yes, but avoid storing it in them for days.[1] Secondary amines can react slowly with DCM to form quaternary ammonium salts (Menschutkin reaction) over long periods [3]. Use these solutions immediately.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa; Chapter 23: Oxidation of Amines).[1]

  • Sartori, G., & Maggi, R. (2010).[1] Advances in the Chemistry of Amino-Based CO₂ Capture. Chemical Reviews, 110(12).[1] Link (Describes the mechanism of carbamate formation in hindered amines).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] Link (Standard protocols for drying and distilling amines).[1]

  • Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (General safety data regarding amine-CO₂ and amine-oxidizer incompatibility).

Sources

Troubleshooting

Technical Support Center: Successful Scale-Up of Diethyl-piperidin-3-ylmethyl-amine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of Diethyl-piperidin-3-ylmethyl-amine. This guide is designed for researchers, chemists, and proces...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Diethyl-piperidin-3-ylmethyl-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving from lab-scale discovery to larger-scale production. We will address common challenges, provide in-depth troubleshooting strategies, and offer practical solutions grounded in established chemical principles.

Section 1: Synthesis Strategy & Baseline Protocol

The most robust and scalable method for preparing Diethyl-piperidin-3-ylmethyl-amine is through a two-step sequence involving reductive amination followed by deprotection. This strategy is favored for its high efficiency, use of readily available starting materials, and operational simplicity.

The core transformation involves the reaction of an N-protected piperidine-3-carbaldehyde with diethylamine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. A protecting group, typically a tert-butyloxycarbonyl (Boc) group, is essential to prevent the secondary amine of the piperidine ring from undergoing side reactions.[1][2]

Overall Synthetic Workflow

Synthetic_Workflow SM N-Boc-piperidine- 3-carbaldehyde + Diethylamine INT Intermediate: tert-butyl 3-((diethylamino)methyl) piperidine-1-carboxylate SM->INT Reductive Amination (e.g., NaBH(OAc)₃) FP Final Product: Diethyl-piperidin-3-ylmethyl-amine INT->FP Boc Deprotection (e.g., TFA or HCl)

Caption: High-level overview of the two-step synthesis of Diethyl-piperidin-3-ylmethyl-amine.

Detailed Lab-Scale Protocol (Baseline)

This protocol outlines the synthesis of the Boc-protected intermediate, a critical first step for process optimization.

Step 1: Synthesis of tert-butyl 3-((diethylamino)methyl)piperidine-1-carboxylate

ParameterValueRationale
Scale 10g (N-Boc-piperidine-3-carbaldehyde)Sufficient for initial characterization and troubleshooting.
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent ideal for imine formation and compatible with the reducing agent.[2]
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective agent that does not reduce the starting aldehyde.[2][3]
Stoichiometry Aldehyde (1.0 eq), Diethylamine (1.5 eq), NaBH(OAc)₃ (1.5 eq)Excess amine drives imine formation; excess reducing agent ensures complete conversion.
Temperature Room Temperature (20-25 °C)Provides a balance between reaction rate and minimizing side reactions.

Procedure:

  • To a stirred solution of N-Boc-piperidine-3-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add diethylamine (1.5 eq) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes. An initial exotherm may be observed; control the addition rate to maintain the temperature below 30 °C.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with additional DCE or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Section 2: Troubleshooting Guide for Scale-Up

Transitioning from the bench to a pilot or production scale introduces new variables. This section addresses the most common issues encountered during the scale-up of this synthesis.

Q1: My reaction yield is significantly lower on a larger scale. What are the likely causes and how can I fix it?

Low yield is a multifaceted problem often linked to heat and mass transfer limitations that are not apparent at the lab scale.[4]

Potential Causes & Solutions:

  • Poor Temperature Control: Reductive aminations, especially the reduction step, can be exothermic. On a large scale, inefficient heat dissipation can lead to localized hot spots, causing reagent decomposition and byproduct formation.[5]

    • Solution: Use a jacketed reactor with an appropriate heat transfer fluid. Implement slow, subsurface addition of the reducing agent and ensure vigorous, efficient stirring to maintain a uniform temperature profile.

  • Inefficient Mixing: Inadequate agitation can lead to concentration gradients, resulting in incomplete reactions and localized byproduct formation.

    • Solution: Select an appropriate impeller (e.g., pitched-blade turbine) for the reactor geometry and viscosity of the reaction medium. Verify mixing efficiency through visual observation or computational fluid dynamics (CFD) modeling if available.

  • Catalyst/Reagent Deactivation: If using catalytic hydrogenation instead of a stoichiometric reductant, catalyst poisoning can be an issue.

    • Solution: Ensure starting materials are free from catalyst poisons like sulfur or strong chelating agents. Consider using a more robust catalyst or increasing the catalyst loading. For chemical reductants, ensure they have not degraded during storage.[1]

Caption: Decision tree for troubleshooting low reaction yields during scale-up.

Q2: I'm observing a new, significant impurity after scaling up. How do I identify and mitigate it?

The appearance of new impurities often points to side reactions favored by the conditions of a large-scale batch.

Common Byproducts & Mitigation Strategies:

  • Over-alkylation/Dimerization: If the starting material contains unprotected piperidine, it can react with the aldehyde to form dimers or other undesired tertiary amines.

    • Solution: Ensure the N-Boc protecting group is fully installed on the starting material. The purity of the starting aldehyde is critical.

  • Formation of Quaternary Ammonium Salts: Excess alkylating agents (if using an alternative alkylation route) can lead to quaternization of the product.[6]

    • Solution: This is less common in reductive amination but can occur if reactive electrophiles are present. Maintain strict stoichiometric control and ensure all reagents are what they claim to be.

  • Oxidation Products: Piperidines can be susceptible to air oxidation, especially at elevated temperatures, leading to colored impurities.[5][6]

    • Solution: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon). This is crucial during heating or extended reaction times.

Q3: The aqueous workup is forming a stable emulsion, making phase separation impossible. What can I do?

Emulsions are a common and frustrating issue when scaling up processes involving amines, which can act as surfactants.

Solutions:

  • Increase Ionic Strength: Add brine (saturated NaCl solution) to the aqueous layer. This increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.

  • Change the Solvent: Switch to a more non-polar extraction solvent like methyl tert-butyl ether (MTBE) or toluene, which may have less tendency to form stable emulsions compared to dichloromethane.

  • Adjust pH: Carefully adjust the pH of the aqueous layer. Sometimes, moving further into the basic or acidic regime can disrupt the emulsion.

  • Filtration: Pass the emulsified mixture through a pad of a filter aid like Celite®. This can often physically disrupt the emulsion layer.

Section 3: Scale-Up Planning & FAQs

Proactive planning is essential for a successful scale-up campaign.

Q1: What are the primary safety concerns when scaling this reaction?

A: Safety must be the top priority. Key concerns include:

  • Thermal Hazard: The reduction step is exothermic. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is recommended to understand the heat of reaction and potential for thermal runaway.

  • Reagent Handling: Diethylamine is flammable and corrosive. Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with strong acids or water, especially during the quench. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

  • Solvent Risks: 1,2-Dichloroethane is a suspected carcinogen. Whenever possible, consider replacing it with a less hazardous solvent. A solvent selection guide should be consulted, balancing process performance with safety and environmental impact.[7]

Q2: Should I use a chemical reductant like NaBH(OAc)₃ or catalytic hydrogenation for a multi-kilogram scale?

A: Both methods are viable, but have different implications for scale-up.

Comparison of Reduction Methods

FeatureSodium Triacetoxyborohydride (NaBH(OAc)₃)Catalytic Hydrogenation (e.g., H₂/Pd/C)
Safety Easier to handle on a large scale; no high-pressure gas. Generates borate waste.Requires specialized high-pressure reactors and safe handling of flammable H₂ gas.
Cost Generally more expensive, as it is a stoichiometric reagent.Catalyst is expensive, but H₂ is cheap. Overall cost-effective at very large scales.
Workup Involves quenching and extraction to remove borate salts, which can be cumbersome.Simple filtration to remove the catalyst.
Selectivity Highly selective for the iminium ion over other functional groups.[2]Can sometimes lead to over-reduction or debenzylation if other sensitive groups are present.

Recommendation: For initial scale-up (up to ~10 kg), NaBH(OAc)₃ is often preferred due to lower capital investment and simpler operational setup. For long-term, large-scale manufacturing, developing a catalytic hydrogenation process is likely more economical.[8][9]

Q3: My piperidine starting material crystallized in the drum upon storage. Is it still usable?

A: This is a known issue. The basic nitrogen of piperidine derivatives can react with atmospheric carbon dioxide to form a solid carbonate salt.[1]

  • Resolution: First, allow the container to warm to room temperature to see if the solid redissolves.[6] If it is a salt, the material may need to be re-worked by dissolving it in a suitable solvent and washing with a mild base (like NaHCO₃ solution) to liberate the free amine before use.

  • Prevention: To prevent this, store piperidine-containing reagents under an inert atmosphere (nitrogen) in tightly sealed containers.[1]

References

  • common challenges in working with piperidine-based compounds - Benchchem.
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia | Organic Process Research & Development.
  • Large-scale reductive amination and synthesis applications.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
  • Hydroxydiphenylamine synthesis from lab to industrial scale - Benchchem.
  • Application Note – Reductive Amin
  • Challenges of scaling up chemical processes (based on real life experiences). SpringerLink.
  • 6 key challenges when scaling up sustainable chemical processes. CPI.
  • An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine - Benchchem.
  • Scheme 1. General strategy for the synthesis of piperidine derivatives....

Sources

Optimization

common impurities in Diethyl-piperidin-3-ylmethyl-amine and their removal

Subject: Impurity Profiling, Removal, and Stabilization Guide CAS: 1974-93-2 | Chemical Formula: | MW: 170.30 g/mol [1] Introduction Welcome to the Technical Support Center. This guide addresses the purification and stab...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Impurity Profiling, Removal, and Stabilization Guide

CAS: 1974-93-2 | Chemical Formula:


 | MW:  170.30  g/mol [1]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification and stability of Diethyl-piperidin-3-ylmethyl-amine (also known as


-diethyl-3-piperidinemethanamine).[1] Due to the presence of both a secondary amine (piperidine ring) and a tertiary amine (diethyl side chain), this molecule presents unique challenges regarding oxidation, carbamate formation, and chromatographic tailing.[1]

This document is structured to help you identify unknown peaks, remove persistent impurities, and maintain compound integrity during storage.

Module 1: Impurity Identification & Diagnostics

Use this section to identify unknown peaks in your LC-MS or GC-MS chromatograms.[1]

The impurity profile largely depends on the synthetic route. The most common industrial route is the Reductive Amination of N-Boc-piperidine-3-carboxaldehyde with diethylamine, followed by deprotection.

Common Impurity Profile Table
Impurity CodeNameOriginRelative Retention (RRT)*Mass Shift (vs. Product)Diagnostic Action
IMP-A Piperidin-3-yl-methanol Over-reduction of starting aldehyde (no amine incorporation).[1]~0.6 - 0.8

(Loss of diethylamine fragment)
Check if peak increases with excess reducing agent (e.g., NaBH₄).[1]
IMP-B

-Ethyl-piperidin-3-yl-amine
Incomplete alkylation (Mono-ethyl).[1]~0.9

(Missing one ethyl group)
Peak disappears if treated with ethyl iodide/base (converts to product).[1]
IMP-C

-Oxide Derivative
Oxidation of tertiary amine during storage/workup.[1]~0.5 (Polar)

Peak disappears upon treatment with mild reducing agent (e.g.,

).[1]
IMP-D Piperidine Carbamate Reaction of secondary amine with atmospheric

.[1]
Variable (Ghost Peak)

Self-Validating: Peak disappears if sample is acidified (pH < 3) before injection.[1]
IMP-E Residual Diethylamine Excess reagent.[1]< 0.2 (Solvent front)

Da (Fragment)
Volatile; remove via high-vacuum drying.[1]

*RRT is estimated based on C18 Reverse Phase HPLC at basic pH.

Visualizing Impurity Pathways

The following diagram illustrates how these impurities arise during the reductive amination workflow.

ImpurityPathways Start Start: Piperidine-3-CHO Reaction Reaction: + Et2NH + Reductant (STAB) Start->Reaction Product Target: Diethyl-amine Reaction->Product Main Pathway Imp_A IMP-A: Alcohol (Direct Reduction) Reaction->Imp_A No Amine Incorporation Imp_B IMP-B: Mono-Ethyl (Incomplete Rxn) Reaction->Imp_B Steric Hindrance / Low Equiv. Imp_D IMP-D: Carbamate (CO2 Exposure) Product->Imp_D Air Exposure (Storage)

Caption: Figure 1.[1] Genesis of common impurities during the reductive amination synthesis route.

Module 2: Purification Protocols

Choose the workflow that matches your purity requirements.

Protocol A: The "Self-Validating" Acid-Base Extraction

Best for: Removing non-basic impurities (IMP-A, Aldehydes) and neutral by-products.[1] Principle: The product is amphoteric but predominantly basic. We exploit the pH switch to wash away impurities.[2]

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) or MTBE .[1]

  • Acidification: Extract with 1M HCl (3x).

    • Validation Point: The product moves to the aqueous layer (pH < 2). Neutral impurities (IMP-A, unreacted aldehyde) remain in the organic layer.[1]

  • Wash: Discard the organic layer.[1] Wash the aqueous acidic layer once with fresh DCM to remove entrained neutrals.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution should turn cloudy as the free amine oils out.

  • Extraction: Extract the basic aqueous layer with DCM (3x).[1][2]

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: Amine-Modified Flash Chromatography

Best for: Separating IMP-B (Mono-ethyl) and IMP-C (N-Oxides) from the product.[1] Critical Issue: Secondary/Tertiary amines interact strongly with silanols on silica gel, causing severe tailing and yield loss.

The Fix: You must deactivate the silica.

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (25% aq) or Triethylamine (TEA) .[1]

  • Ratio: Start with 95:5:0.5 (DCM:MeOH:NH4OH).[1]

  • Column Pre-treatment: Flush the column with mobile phase containing 1% TEA before loading the sample. This saturates the acidic silanol sites.

Protocol C: Vacuum Distillation

Best for: Large scale (>10g) removal of high-boiling oligomers.[1]

  • Boiling Point: High (>200°C at atm).[1]

  • Requirement: High vacuum (< 1 mmHg) is essential to prevent thermal degradation (oxidation/browning) during heating.[1]

  • Target: Collect the fraction at ~90-110°C (at 0.5 mmHg).

Module 3: Troubleshooting & FAQs

Q1: My product turned yellow/brown after one week. Is it ruined?

Diagnosis: This is likely surface oxidation forming N-oxides or trace polymerization of pyrrole-like impurities.[1] Fix:

  • Dissolve in ethanol.

  • Add activated charcoal (10% w/w).

  • Stir for 30 mins at room temperature.

  • Filter through Celite.[1]

  • Concentrate under nitrogen.[1] Prevention: Store under Argon/Nitrogen at -20°C.

Q2: I see a "Ghost Peak" at M+44 that disappears in acidic LC-MS.

Diagnosis: This is the Carbamate (IMP-D) .[1] The secondary amine on the piperidine ring reacts reversibly with atmospheric


.
Mechanism: 

Action: This is often an artifact of the analysis or storage. It usually reverts to the free amine in acidic buffers or in vivo. It does not necessarily indicate permanent degradation, but it does alter the effective molecular weight for stoichiometry.
Q3: The product is oiling out but not crystallizing as a salt.

Diagnosis: Diethyl-piperidin-3-ylmethyl-amine salts are extremely hygroscopic.[1] Solution:

  • Use HCl in Dioxane or Oxalic Acid in anhydrous Ethanol.[1]

  • Avoid water completely.[1]

  • If an oil forms, induce crystallization by scratching the flask or adding a seed crystal of a similar piperidine salt. Triturate with cold diethyl ether.

Module 4: Decision Logic for Purification

Use this flowchart to select the correct purification method based on your specific impurity profile.

PurificationLogic Start Crude Mixture Analysis Q1 Is the main impurity Neutral (Alcohol/Aldehyde)? Start->Q1 Action1 Protocol A: Acid-Base Extraction Q1->Action1 Yes Q2 Is the main impurity an Amine (Mono-ethyl)? Q1->Q2 No Action2 Protocol B: Silica Chromatography (with 1% TEA) Q2->Action2 Yes Q3 Is the sample colored (Yellow/Brown)? Q2->Q3 No Q3->Start Re-Analyze Action3 Charcoal Treatment or Vacuum Distillation Q3->Action3 Yes

Caption: Figure 2. Decision matrix for selecting the appropriate purification workflow.

References

  • BenchChem Technical Support. (2025).[1][2][3] Purification of Piperidine Derivatives: Troubleshooting Guide for Column Chromatography. Retrieved from [1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5] Journal of Organic Chemistry, 61(11), 3849-3862.[1] Retrieved from [1]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Practical Applications.[1] Retrieved from

  • Safe Work Australia. (2016).[1][6] Piperidine: Human Health Tier II Assessment.[1] Retrieved from [1]

  • Moke, H. C., et al. (1967).[1] Process for the purification of amines.[7][8] US Patent 3,337,630.[1] Retrieved from

Sources

Troubleshooting

Technical Support Center: Amine Extraction &amp; Phase Separation

Senior Application Scientist Desk Subject: Prevention and Remediation of Emulsion Formation in Amine Workups The Physics of Failure: Why Amines Emulsify Before attempting to fix an emulsion, you must understand the therm...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Prevention and Remediation of Emulsion Formation in Amine Workups

The Physics of Failure: Why Amines Emulsify

Before attempting to fix an emulsion, you must understand the thermodynamic forces creating it. Amines (


) are chemically unique in extraction scenarios because they function as switchable surfactants .
  • The Amphiphilic Trap: Many amines possess a hydrophobic alkyl tail and a hydrophilic nitrogen head. At neutral or near-neutral pH, or during the transition between acid and base, a fraction of the amine exists as the free base (organic soluble) while another fraction remains protonated (water soluble). This duality lowers the interfacial tension between the organic and aqueous phases, stabilizing droplets of one phase within the other.

  • Particulate Stabilization (Pickering Emulsions): In crude reaction mixtures, especially those involving metal catalysts (Pd/C, Raney Nickel) or reducing agents (Aluminum salts), fine particulates accumulate at the interface. These solids mechanically prevent the coalescence of droplets, creating a "rag layer" that no amount of settling time will resolve.

Visualizing the Mechanism

AmineEmulsionMechanism Amine Amine Compound (R-NH2) Acidic Low pH (< pKa) Fully Protonated (Water Soluble) Amine->Acidic + Acid Basic High pH (> pKa + 2) Free Base (Organic Soluble) Amine->Basic + Base Neutral Mid-pH / Transition Amphiphilic State (Surfactant Behavior) Acidic->Neutral Incomplete Basification Basic->Neutral Incomplete Acidification Emulsion STABLE EMULSION (Micelle Formation) Neutral->Emulsion + Agitation + Particulates

Figure 1: The "Danger Zone" of pH manipulation. Emulsions thrive when amines are partially protonated, acting as surfactants that bridge the organic-aqueous interface.

Prevention Protocols: The "Gold Standard" Workup

The following protocols are designed to prevent emulsions before they form.

Protocol A: The pH Swing (Acid-Base Extraction)

Objective: To ensure the amine is never in the amphiphilic "surfactant" state during agitation.

  • Initial Acidification: Extract the organic reaction mixture with dilute acid (e.g., 1M HCl). The amine becomes

    
     and moves to the aqueous layer. Impurities remain in the organic layer.[1]
    
    • Critical Step: Ensure the aqueous pH is < 2 .

  • Separation: Discard the organic impurity layer.

  • Basification (The Danger Zone): Cool the aqueous acidic layer. Slowly add base (NaOH or KOH) to adjust pH to > 12 .

    • Why: You must overshoot the pKa of the amine (typically 9-10) by at least 2 units to ensure 99.9% exists as the free base.

  • Extraction: Extract the now-basic aqueous layer with your organic solvent.

    • Technique: Do not shake vigorously. Use the "Rock and Roll" method: invert the funnel gently 20-30 times.

Protocol B: Solvent Selection Strategy

Density differences drive phase separation. If your organic solvent has a density similar to your aqueous phase (approx 1.00 g/mL), separation will be sluggish.

Table 1: Solvent Selection Guide for Amine Extraction

SolventDensity (g/mL)Emulsion RiskRecommendation
Dichloromethane (DCM) 1.33High High solubility for amines, but density is often too close to heavy brine/basic washes. Avoid if possible.
Ethyl Acetate (EtOAc) 0.90ModerateGood general solvent, but can hydrolyze at high pH.
MTBE (Methyl t-butyl ether) 0.74Low Excellent choice. Large density difference from water drives rapid separation.
Diethyl Ether 0.71LowGood separation, but high flammability and peroxide risk.
Toluene 0.87LowGood for hydrophobic amines; forms very clean interfaces.
The Emergency Room: Breaking an Active Emulsion

If you already have an emulsion, follow this logic tree to resolve it. Do not blindly add reagents.

Troubleshooting Workflow

EmulsionFix Start Emulsion Detected Check1 Is there a 'Rag Layer' (Solids at interface)? Start->Check1 Filter Vacuum Filter through Celite pad Check1->Filter Yes Check2 Is the mixture cloudy/milky? Check1->Check2 No Filter->Check2 Brine Add Saturated Brine (Salting Out) Check2->Brine Yes Time Wait 20 mins Brine->Time Centrifuge Centrifugation (High G-force) Time->Centrifuge Still Emulsified

Figure 2: Step-by-step decision matrix for resolving phase separation issues.

Detailed Remediation Techniques
  • The "Salting Out" Method (Brine Wash):

    • Action: Add saturated NaCl (brine) to the mixture.[2]

    • Mechanism:[2][3][4][5][6][7] This increases the ionic strength of the aqueous phase (up to ~1.2 g/mL density). This compresses the electrical double layer around the droplets (Debye length reduction), forcing them to coalesce [1].

  • Filtration (The Physical Break):

    • Action: Filter the entire emulsion through a pad of Celite (diatomaceous earth) or a glass wool plug.

    • Mechanism:[2][3][4][5][6][7][8] This physically ruptures the surfactant film surrounding the droplets and removes the fine particulates stabilizing the "rag layer" [2].

  • The "Rochelle Salt" Wash (Specific for Aluminum Hydride Reductions):

    • Scenario: You reduced an amide/nitrile with LiAlH4 and now have a gray, sticky sludge.

    • Action: Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) and stir for 30-60 minutes.

    • Mechanism:[2][3][4][5][6][7][8] Tartrate acts as a ligand, chelating aluminum salts into water-soluble species, breaking the aluminum-hydroxide gel network that traps the amine [3].

Frequently Asked Questions (FAQ)

Q: I am doing a Reductive Amination (Sodium Triacetoxyborohydride). The workup is a solid gel. What happened? A: Boron salts can form gelatinous complexes with amines.

  • Fix: Quench the reaction with aqueous saturated Sodium Bicarbonate (

    
    ) and stir vigorously until gas evolution ceases. If the emulsion persists, adjust the pH to < 2 with HCl to break the boron-amine complex, wash with solvent (discard), then basify and extract the product [4].
    

Q: Why do you recommend MTBE over Diethyl Ether? A: While both have excellent density profiles for separation, MTBE (Methyl tert-butyl ether) does not form explosive peroxides as readily as diethyl ether and has a higher boiling point (


 vs 

), making it safer for rotary evaporation without bumping. It is the superior choice for industrial and scale-up applications [5].

Q: My interface is invisible. I can't tell where the water ends and the DCM begins. A: This occurs when the refractive indices of the two phases are similar.

  • Fix 1: Add a small amount of water.[1][8][9][10][11][12][13] The aqueous layer will grow.

  • Fix 2: Add a crystal of Iodine. It will dissolve in the organic layer (turning it purple/brown) but not the aqueous layer.

  • Fix 3: Use the "Drop Test." Take a pipette of the top layer and add a drop to a beaker of water. If it dissolves, the top layer is aqueous.[1] If it beads up, the top layer is organic.

References
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Link

  • University of Rochester. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Not Voodoo. Link

  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Link

  • LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. Chemistry LibreTexts. Link

  • National Center for Biotechnology Information. (2025). Assay Guidance Manual: Extraction Solvents. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of Diethyl-piperidin-3-ylmethyl-amine: A Comparative Analytical Guide

Topic: Validating the Structure of Synthesized Diethyl-piperidin-3-ylmethyl-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Regio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Structure of Synthesized Diethyl-piperidin-3-ylmethyl-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Regioisomer Trap"

In the synthesis of Diethyl-piperidin-3-ylmethyl-amine (often an intermediate in neuropharmacological targets), the primary failure mode is not purity, but regioisomerism . Standard reductive amination or hydrogenation of pyridine precursors often yields mixtures of 2-, 3-, and 4-substituted isomers that are indistinguishable by low-resolution Mass Spectrometry (MS).

This guide compares the three primary validation methodologies—High-Field NMR , LC-MS/MS , and Derivatization —and establishes a self-validating protocol to definitively confirm the 3-substituted structure.

Part 1: Comparative Methodology

We evaluate three analytical approaches based on Structural Certainty , Throughput , and Isomer Resolution .

Table 1: Comparative Performance Matrix
FeatureMethod A: High-Field NMR (1D & 2D) Method B: LC-MS / HRMS Method C: Chemical Derivatization
Primary Role Definitive Structure Elucidation Mass Confirmation & Trace Impurity AnalysisPhysical Property Validation (MP, Crystallinity)
Regioisomer Resolution High (Distinguishes 2-, 3-, 4- positions)Low (Fragments are identical for isomers)Medium (Distinct Melting Points)
Sample Requirement ~5–10 mg (Non-destructive)<1 mg (Destructive)>50 mg (Destructive)
Throughput Low (15–60 mins/sample)High (2–5 mins/sample)Low (Hours/Days)
Blind Spot Trace inorganic salts; low sensitivityCannot distinguish enantiomers/regioisomersRequires high purity to crystallize
Expert Insight (The "Why"):

While LC-MS is faster, it is a "false friend" in this synthesis. The fragmentation pattern of Diethyl-piperidin-3-ylmethyl-amine (m/z ~170) is nearly identical to its 2- and 4- isomers. Therefore, 2D NMR is the mandatory release criterion , specifically to validate the meta-relationship (3-position) of the substituent.

Part 2: The Self-Validating Protocol (SOP)

Objective: Confirm the structure of Diethyl-piperidin-3-ylmethyl-amine and rule out the thermodynamic 4-isomer byproduct.

Phase 1: Sample Preparation (Critical Step)

Amine protons are notorious for broadening NMR signals due to exchange. We use a "Free Base in CDCl₃" method for connectivity and an "HCl Salt in D₂O" method for stoichiometry.

  • Isolation: Dissolve crude residue in 1M NaOH. Extract into Dichloromethane (DCM).

  • Drying: Dry organic layer over anhydrous Na₂SO₄ (Do not use MgSO₄ as it can trap amines).

  • Solvent: Evaporate DCM. Re-dissolve 10 mg of oil in CDCl₃ (Chloroform-d) .

    • Note: CDCl₃ is preferred over DMSO-d₆ for the free base to prevent viscosity broadening and allow clear resolution of the ethyl quartet.

Phase 2: The "Regio-Lock" Workflow (NMR)
Step 1: 1H NMR Connectivity Check

Verify the integral ratio of the diethyl group vs. the piperidine ring.

  • Target: Ethyl group (6H triplet, 4H quartet) vs. Piperidine Ring (8H + 1 NH).

  • Validation: If the integral for the ethyl group is too high, you have residual diethylamine reactant.

Step 2: 2D NMR (COSY & HSQC)

This is the Go/No-Go step.

  • COSY (Correlation Spectroscopy): Trace the spin system.

    • 3-Isomer: The methine proton at C3 will show correlations to four distinct neighbors (C2-H, C4-H, and the exocyclic CH₂).

    • 4-Isomer: The methine proton at C4 is symmetric; the splitting pattern is simplified.

  • NOESY (Nuclear Overhauser Effect):

    • Look for a spatial correlation between the Diethyl-CH₂ and the C2/C4 ring protons .

Part 3: Data Interpretation & Evidence

Table 2: Expected 1H NMR Shifts (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Value
Side Chain Methyl (-N-CH₂-CH ₃)0.95 – 1.05Triplet (t)Confirms Diethyl group presence.
Piperidine Ring (C3-H) 1.60 – 1.80Multiplet (m)Critical: The "Hinge" proton. Determines substitution position.
Side Chain Methylene (-N-CH ₂-CH₃)2.45 – 2.55Quartet (q)Characteristic of diethylamine.
Exocyclic Methylene (Ring-CH ₂-N)2.15 – 2.30Doublet (d) or ddConnects ring to side chain.
Ring C2-H (Equatorial) 2.80 – 3.10Broad DoubletDownfield due to N-adjacency. Distinguishes 3-sub from 4-sub.
Ring NH 1.8 – 2.5Broad SingletDisappears with D₂O shake.

Note: Shifts may vary by ±0.2 ppm depending on concentration and pH.

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision tree for validating the synthesized amine, ensuring no isomer is misidentified.

ValidationWorkflow Start Crude Product (Diethyl-piperidin-3-ylmethyl-amine) LCMS Step 1: LC-MS (Mass Confirmation) Start->LCMS MassCheck Mass = 170.3 m/z? LCMS->MassCheck MassCheck->Start No (Check Synthesis) NMR_Prep Step 2: NMR Prep (Free Base in CDCl3) MassCheck->NMR_Prep Yes H1_NMR Step 3: 1H NMR (Connectivity Check) NMR_Prep->H1_NMR Regio_Check Isomer Check (COSY / NOESY) H1_NMR->Regio_Check Isomer2 2-Isomer Detected (Steric clash in NOESY) Regio_Check->Isomer2 Downfield C2-H Shift Isomer4 4-Isomer Detected (Symmetric Pattern) Regio_Check->Isomer4 Simplified Splitting Isomer3 3-Isomer Confirmed (Asymmetric Multiplet at C3) Regio_Check->Isomer3 Complex C2/C4 Coupling

Figure 1: Analytical decision tree for distinguishing piperidine regioisomers. Note the critical divergence at the "Isomer Check" stage where MS fails and NMR succeeds.

Part 5: Scientific Grounding & References[1]

Mechanistic Notes on Synthesis & Impurities

The synthesis typically involves the reduction of N,N-diethyl-3-pyridinecarboxamide or the reductive amination of nipecotaldehyde .

  • Over-Alkylation: If using alkyl halides, the ring nitrogen (secondary amine) is prone to alkylation, forming N-ethyl-piperidin-3-ylmethyl-amine. This is detected by a new quartet/triplet signal in the NMR corresponding to the ring nitrogen substituent [1].

  • Incomplete Reduction: Residual aromatic signals (7.0–8.5 ppm) indicate unreacted pyridine precursors [2].

References
  • BenchChem. (2025).[1] Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine. Retrieved from

  • Oxford Instruments. (2024).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC8547211. Retrieved from

  • Royal Society of Chemistry. (2022).[3] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Med. Chem., 13, 1614.[3] Retrieved from

Sources

Comparative

The Versatility of the Piperidine Scaffold: A Comparative Guide to its Biological Activities

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a "privileged structure" in the realm of medicinal chemistry.[1] Its prevalence in a wide array of FDA-approved drugs and biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a "privileged structure" in the realm of medicinal chemistry.[1] Its prevalence in a wide array of FDA-approved drugs and biologically active compounds underscores its significance in therapeutic design.[2] This guide offers a comparative analysis of the diverse biological activities of piperidine-based compounds, providing researchers, scientists, and drug development professionals with essential data and protocols to navigate this critical area of study.

At a Glance: Comparative Biological Activities

The functional versatility of the piperidine scaffold allows for its incorporation into compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4] The following table summarizes the in vitro efficacy of several exemplary piperidine-based compounds across these therapeutic areas.

Compound/DerivativeTarget/AssayCell Line/OrganismActivity Metric (IC50/MIC/EC50)Reference
Anticancer Activity
DTPEPCytotoxicity (MTT Assay)MCF-7 (Breast Cancer)0.8 ± 0.04 µM[1][5]
MDA-MB-231 (Breast Cancer)1.2 ± 0.12 µM[1][5]
Compound 17aCytotoxicity (MTT Assay)PC3 (Prostate Cancer)0.81 µM[6]
MGC803 (Gastric Cancer)1.09 µM[6]
MCF-7 (Breast Cancer)1.30 µM[6]
Antimicrobial Activity
(-)-(2R,3R,6R)-7-hydroxyspectalineAntibacterial (Broth Microdilution)MRSA12.5-50 µg/mL[7][8]
MRSE12.5-50 µg/mL[7][8]
PiperineAntifungal (Broth Microdilution)Candida albicans3.125-100 mg/mL[9]
Antibacterial (Broth Microdilution)E. coli3.125-100 mg/mL[9]
Neuroprotective Activity
Compound 9d (Cinnamamide-piperidine derivative)Neuroprotection (MTT Assay)SH-SY5Y (Glutamate-induced toxicity)59.65% viable rate at 10 µmol/L[10][11]
PiperineNeuroprotection (in vivo)3-NP induced Huntington's-like modelAttenuated behavioral impairments[12]

Deciphering the Biological Landscape of Piperidine Derivatives

The biological prowess of piperidine compounds stems from their ability to interact with a multitude of biological targets. This is largely due to the piperidine ring's conformational flexibility and its capacity to be functionalized at various positions, thereby influencing physicochemical properties like lipophilicity and hydrogen bonding potential.[2]

Caption: General structure of a piperidine ring highlighting positions for functional group (R) modifications.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Piperidine moieties are integral components of numerous anticancer agents, where they contribute to a variety of mechanisms including the disruption of critical signaling pathways and the induction of apoptosis.[1][5] For instance, the piperidine derivative DTPEP has been shown to inhibit the proliferation of both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase.[5] Another promising compound, 17a, demonstrates potent anticancer activity against prostate cancer (PC3) cells by inhibiting tubulin polymerization.[6]

A common pathway modulated by piperidine-based anticancer agents is the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Piperidine Piperidine-Based Inhibitor Piperidine->PI3K

Caption: Simplified PI3K/Akt signaling pathway often targeted by piperidine-based anticancer compounds.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Piperidine alkaloids have demonstrated significant potential in this area.[7] For example, (-)-(2R,3R,6R)-7-hydroxyspectaline, isolated from Cassia siamea, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[7][8] The natural alkaloid piperine, found in black pepper, also displays a broad spectrum of antimicrobial activity, inhibiting the growth of both bacteria and fungi.[9]

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Piperidine-containing compounds are also being explored for their potential in treating neurodegenerative disorders like Alzheimer's and Huntington's disease.[12][13] Their mechanisms of action often involve antioxidant and anti-inflammatory properties.[4] A novel cinnamamide-piperidine derivative, compound 9d, has shown significant neuroprotective effects in a glutamate-induced neurotoxicity model.[10][11] Furthermore, piperine has been demonstrated to alleviate behavioral impairments in an animal model of Huntington's disease.[12]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following outlines the methodologies for key in vitro assays.

Workflow for Comparative Biological Activity Screening

Workflow A Compound Selection & Preparation C Assay Plate Preparation A->C B Cell/Microbial Culture B->C D Compound Treatment C->D E Incubation D->E F Assay-Specific Steps (e.g., Reagent Addition) E->F G Data Acquisition (e.g., Absorbance Reading) F->G H Data Analysis (IC50/MIC Calculation) G->H

Caption: General workflow for in vitro screening of piperidine-based compounds.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine-based compounds and a vehicle control.

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[1]

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the piperidine-based compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its structural versatility allows for the fine-tuning of biological activity across a wide range of diseases. The comparative data and standardized protocols presented in this guide are intended to facilitate further research and development of potent and selective piperidine-based compounds.

References

  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21).
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (n.d.).
  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC. (n.d.).
  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. (2023, September 12).
  • The Wide Spectrum Biological Activities of Piperidine -A Short Review - IJIRT. (n.d.).
  • Antibacterial Evaluation of Piperidine Alkaloids from Cassia siamea Lam. (n.d.).
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) - Bohrium. (2023, May 27).
  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9).
  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.).
  • Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - MDPI. (2024, November 12).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4).
  • Antibacterial Evaluation of Piperidine Alkaloids from Cassia siamea Lam | Asian Journal of Chemistry. (2012, June 20).
  • Antimicrobial and antioxidant activities of piperidine derivatives - Semantic Scholar. (2015, August 22).
  • 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora | Request PDF - ResearchGate. (n.d.).
  • Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids - PMC. (2021, March 19).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16).
  • (PDF) Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives - ResearchGate. (2023, September 12).
  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase | Journal of Medicinal Chemistry - ACS Publications. (2003, May 2).
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed. (n.d.).
  • Structure Activity Relationships - Drug Design Org. (2005, May 15).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. (n.d.).
  • Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed. (2022, January 15).

Sources

Validation

Technical Comparison: Diethyl-piperidin-3-ylmethyl-amine vs. Isomeric Alkylated Piperidines in MedChem

The following technical guide is structured for researchers and medicinal chemists, focusing on the strategic application, physicochemical profiling, and synthesis of N,N-Diethyl-piperidin-3-ylmethyl-amine . Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and medicinal chemists, focusing on the strategic application, physicochemical profiling, and synthesis of N,N-Diethyl-piperidin-3-ylmethyl-amine .

Executive Summary: The Strategic Niche

In the optimization of fragment-based drug discovery (FBDD), the piperidine scaffold remains a privileged structure. However, the vast majority of commercial libraries are dominated by 4-substituted or N-substituted piperidines.

N,N-Diethyl-piperidin-3-ylmethyl-amine (referred to herein as 3-DEPA ) occupies a critical "Goldilocks" zone in medicinal chemistry space. Unlike its 4-substituted counterparts, the 3-substitution introduces chirality and a distinct vector orientation that allows the diethyl-amino tail to probe hydrophobic pockets inaccessible to linear 4-isomers. Furthermore, the diethyl group provides superior hydrophobic filling compared to the more common dimethyl variants, often resulting in improved potency (decreasing


) at the cost of a manageable increase in lipophilicity.

This guide objectively compares 3-DEPA against its primary alternatives: the dimethyl analogue , the 4-regioisomer , and the amide precursor .

Physicochemical & Structural Profiling[1]

The following data contrasts 3-DEPA with key alternatives. Values for LogP and pKa are derived from consensus predictive models and analogous experimental datasets [1, 2].

Table 1: Comparative Physicochemical Data
Feature3-DEPA (Target)3-DMPA (Dimethyl Analog)4-DEPA (Regioisomer)3-Amide (Precursor)
Structure 3-(Et

NCH

)-Piperidine
3-(Me

NCH

)-Piperidine
4-(Et

NCH

)-Piperidine
3-(Et

NCO)-Piperidine
Formula C

H

N

C

H

N

C

H

N

C

H

N

O
Mol.[1][2][3][4][5][6][7][8][9] Weight 170.30 g/mol 142.24 g/mol 170.30 g/mol 184.28 g/mol
CLogP (Pred.)~1.9 - 2.1~1.2 - 1.4~1.9 - 2.1~0.6 - 0.8
pKa (Piperidine) ~11.0~11.0~11.1~11.0
pKa (Side Chain) ~10.1~9.6~10.1Neutral (Amide)
Chirality Yes (Enantiomers) Yes (Enantiomers) No (Achiral)Yes
Vector Angle ~120° (Kinked)~120° (Kinked)180° (Linear)~120°
Key Analysis:
  • Chirality & Vector: The 3-position creates a chiral center (

    
    ). This allows 3-DEPA  to exploit stereoselective binding pockets, whereas the 4-DEPA  isomer is achiral and projects the side chain in a linear, often rigid vector.
    
  • Basicity: Unlike the 3-Amide (which has only one basic center), 3-DEPA is a diamine. At physiological pH (7.4), it exists predominantly as a dication. This significantly impacts membrane permeability and solubility compared to the amide precursor [2].

  • Steric Bulk: The diethyl group of 3-DEPA adds significant steric bulk compared to 3-DMPA . This is crucial for filling larger hydrophobic sub-pockets (e.g., in Sigma-1 receptors or certain GPCRs) where the dimethyl group may be too small to achieve optimal Van der Waals contact [3].

Structural Activity Relationship (SAR) Logic

When designing a library, the choice between these variants dictates the biological outcome. The decision tree below illustrates the logical flow for selecting 3-DEPA over alternatives.

SAR_Decision_Tree Start Target Binding Pocket Analysis Q1 Is the pocket linear or kinked? Start->Q1 Linear Use 4-Substituted (4-DEPA) Q1->Linear Linear/Deep Kinked Use 3-Substituted Q1->Kinked Bent/Shallow Q2 Is the sub-pocket narrow or wide? Kinked->Q2 Narrow Use Dimethyl (3-DMPA) Q2->Narrow Steric Constraint Wide Use Diethyl (3-DEPA) Q2->Wide Hydrophobic Bulk Needed Q3 Is a secondary H-bond donor needed? Wide->Q3 YesH Use Secondary Amine (Mono-ethyl) Q3->YesH NoH 3-DEPA Selected (Tertiary Amine) Q3->NoH

Figure 1: SAR Decision Tree for selecting alkylated piperidines based on binding pocket topology.

Synthesis & Manufacturing Protocols

Reliable access to 3-DEPA is best achieved via the reduction of the corresponding amide. Direct alkylation of 3-aminomethylpiperidine often leads to over-alkylation mixtures.

Recommended Protocol: Lithium Aluminum Hydride (LAH) Reduction

Rationale: This method avoids quaternary ammonium salt formation common in direct alkylation.

Reagents:

  • Precursor: N,N-Diethyl-3-piperidinecarboxamide (CAS 3367-95-1) [4].

  • Reductant: LiAlH

    
     (2.5 equiv).
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Charging: Add LiAlH

    
     (1.0 M in THF) at 0°C.
    
  • Addition: Dissolve N,N-Diethyl-3-piperidinecarboxamide in dry THF and add dropwise over 30 mins. Caution: Exothermic.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS. The amide carbonyl peak (approx. 1640 cm

    
    ) should disappear.
    
  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of LAH used).
      
  • Isolation: Filter the granular precipitate. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: Distillation under reduced pressure (bp approx. 80–85°C at 0.5 mmHg) or column chromatography (DCM/MeOH/NH

    
    OH).
    

Synthesis_Workflow Precursor N,N-Diethyl-3-piperidinecarboxamide (Amide) Reagent LiAlH4 / THF Reflux 6h Precursor->Reagent Intermediate Aluminate Complex Reagent->Intermediate Quench Fieser Workup (H2O/NaOH) Intermediate->Quench Product 3-DEPA (Amine) Quench->Product

Figure 2: Synthetic pathway from commercial amide precursor to 3-DEPA.

Experimental Validation: Basicity & Stability

To validate the quality of 3-DEPA versus the amide precursor, a simple potentiometric titration is recommended.

Protocol: Potentiometric pKa Determination

  • Solution: Prepare a 10 mM solution of the test compound in water/methanol (90:10).

  • Titrant: 0.1 M HCl.

  • Observation:

    • 3-DEPA: Will show two distinct inflection points corresponding to the piperidine nitrogen (

      
      ) and the diethylamino nitrogen (
      
      
      
      ).
    • Amide Precursor: Will show only one inflection point (piperidine nitrogen), as the amide nitrogen is non-basic.

    • Note: This confirms complete reduction of the carbonyl group.

Applications in Drug Discovery[1][6][7][8][9][10][11]

3-DEPA is a high-value intermediate in several therapeutic areas:

  • Sigma Receptor Ligands: The 3-substituted piperidine motif mimics the "kinked" structure of high-affinity Sigma-1 agonists. The diethyl group enhances lipophilic interaction with the receptor's hydrophobic pocket compared to dimethyl variants [5].

  • Monoamine Transporter Inhibitors: In cocaine analogues, 3-substitution affects selectivity between DAT (Dopamine Transporter) and SERT (Serotonin Transporter). The steric bulk of the diethyl group can shift selectivity profiles by hindering binding in the tighter DAT pocket while maintaining SERT affinity [6].

  • Anesthetics: Local anesthetics often utilize amino-amide or amino-ester linkages. 3-DEPA derivatives serve as metabolically stable "amino-alkyl" bioisosteres, resisting esterase hydrolysis.

References

  • PubChem. N,N-Dimethyl-1-piperidin-3-ylmethanamine (Compound Summary). National Library of Medicine.[4] Available at: [Link]

  • RSC Publishing. Discovery and computational studies of piperidine-based compounds endowed with sigma receptor affinity. Available at: [Link]

  • Journal of Medicinal Chemistry. SAR Studies of Piperidine-Based Analogues of Cocaine. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Quantitative Purity Analysis of Diethyl-piperidin-3-ylmethyl-amine

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Diethyl-piperidin-3-ylmethyl-amine purity. As a critical intermediate in pharmaceutical synthesis, ensuring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Diethyl-piperidin-3-ylmethyl-amine purity. As a critical intermediate in pharmaceutical synthesis, ensuring its chemical and stereoisomeric purity is paramount. This document delves into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

Diethyl-piperidin-3-ylmethyl-amine presents a unique set of analytical challenges. As a secondary amine with a chiral center, a comprehensive purity assessment must address not only related substance impurities but also the enantiomeric excess. Furthermore, the molecule lacks a strong native chromophore, complicating analysis by conventional HPLC with UV detection. Its basic nature and potential for volatility also influence the selection of appropriate analytical techniques. This guide will explore robust methods to overcome these challenges, ensuring accurate and reliable purity determination.

Comparative Overview of Core Analytical Methodologies

The selection of an optimal analytical technique is contingent on the specific requirements of the analysis, such as the need for enantiomeric separation, required sensitivity, and available instrumentation. The primary methods for assessing the purity of Diethyl-piperidin-3-ylmethyl-amine are HPLC, GC-MS, and qNMR.

ParameterHPLC with Derivatization/MSChiral HPLCGC-MS (with Derivatization)Quantitative NMR (qNMR)
Principle Chromatographic separation of a derivatized analyte or direct analysis with mass detection.[1]Chromatographic separation of enantiomers on a chiral stationary phase.[2]Chromatographic separation of the volatile derivatized analyte in the gas phase followed by mass analysis.[1]Absolute quantification based on the signal intensity relative to a certified internal standard.[3][4]
Primary Use Case Quantification of chemical purity and related substance impurities.Determination of enantiomeric purity/enantiomeric excess.[5]High-sensitivity detection of volatile impurities and purity assessment.Absolute purity determination without a specific analyte reference standard; enantiomeric purity with chiral solvating agents.[4][6]
Sensitivity Moderate to High (ng/mL to pg/mL with MS).Moderate (ng/mL range).Very High (pg/mL to fg/mL range).Lower (µg/mL to mg/mL range).
Selectivity High for chemical impurities.High for enantiomers.Very High, based on both retention time and mass fragmentation.High, based on unique chemical shifts.
Sample Preparation Often requires derivatization to introduce a chromophore for UV detection.[1]May require pre-column derivatization for detection.Requires derivatization to increase volatility and thermal stability.[2]Simple dissolution with an internal standard.[7]
Destructive? YesYesYesNo
Throughput HighModerateModerateLow to Moderate

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a versatile and widely adopted technique for purity determination in the pharmaceutical industry.[8] For a compound like Diethyl-piperidin-3-ylmethyl-amine, specific strategies must be employed to ensure effective analysis.

Reversed-Phase HPLC for Chemical Purity

Due to the lack of a UV chromophore, direct analysis is challenging. The most common approach involves a pre-column derivatization step to attach a UV-active molecule to the amine.

  • Expertise & Causality: Derivatization with an agent like 4-toluenesulfonyl chloride not only introduces a chromophore for sensitive UV detection but also increases the hydrophobicity of the analyte, leading to better retention and separation on a C18 column.[1]

Experimental Protocol: RP-HPLC with Pre-Column Derivatization
  • Derivatization:

    • To 1.0 mL of the sample solution (in acetonitrile), add 1.0 mL of a borate buffer (pH 9.0).

    • Add 1.0 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.

    • Vortex and heat at 60°C for 30 minutes.[1]

    • Cool to room temperature and inject into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.[1]

    • Injection Volume: 10 µL.

Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess is crucial for chiral drug intermediates. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

  • Trustworthiness: A validated chiral method must demonstrate baseline resolution between the two enantiomers, typically a resolution factor (Rs) greater than 1.5, to ensure accurate quantification of the minor enantiomer.[5] A common strategy for basic amines is to add a small amount of an amine modifier like diethylamine (DEA) to the mobile phase to improve peak shape.[5]

Experimental Protocol: Chiral HPLC
  • Sample Preparation:

    • Dissolve the sample in the mobile phase. If derivatization is needed for detection (as above), perform it prior to injection.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.[5]

    • Mobile Phase: Isocratic mixture of Ethanol with 0.1% Diethylamine (DEA).[5]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 228 nm (if derivatized).[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Weighing Dissolve Dissolution (e.g., ACN) Sample->Dissolve Deriv Derivatization (e.g., with PTSC) Dissolve->Deriv Inject Inject into HPLC System Deriv->Inject Transfer Column Separation on C18 or Chiral Column Inject->Column Detect UV or MS Detection Column->Detect Chrom Generate Chromatogram Detect->Chrom Signal Integrate Peak Integration Chrom->Integrate Quant Quantify Purity (Area % or vs. Std) Integrate->Quant

Caption: General workflow for HPLC-based purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally sensitive and selective technique, ideal for identifying and quantifying volatile impurities. For Diethyl-piperidin-3-ylmethyl-amine, which is not sufficiently volatile, derivatization is mandatory.

  • Expertise & Causality: Derivatization with a silylating or acylating agent replaces the active hydrogens on the amine, reducing its polarity and increasing its volatility, making it suitable for GC analysis.[2] The mass spectrometer provides definitive identification of impurities based on their unique fragmentation patterns.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization:

    • Dissolve a known amount of the sample in a dry aprotic solvent (e.g., Dichloromethane).

    • Add an excess of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool and inject into the GC-MS system.

  • Chromatographic Conditions:

    • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

    • Injector Temperature: 250°C.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

GCMS_Workflow Sample Sample in Vial Deriv Add Derivatizing Agent (e.g., BSTFA) Sample->Deriv Heat Heat to Complete Reaction Deriv->Heat Inject Inject into GC Heat->Inject Separate GC Separation (Capillary Column) Inject->Separate Ionize EI Ionization Separate->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect MS Detector Analyze->Detect Result Purity & Impurity Profile Detect->Result

Caption: Key steps in GC-MS analysis after derivatization.

Quantitative NMR (qNMR): The Absolute Method

qNMR stands out as a primary method for determining purity without the need for a specific reference standard of the analyte.[3] Quantification is achieved by comparing the integral of an analyte proton signal to the integral of a known amount of a certified internal standard.[4]

  • Authoritative Grounding & Trustworthiness: The power of qNMR lies in its adherence to a fundamental principle: the signal area is directly proportional to the number of nuclei, regardless of the molecule's structure.[3] This allows for the calculation of absolute purity (as a mass fraction), which is invaluable for qualifying in-house reference materials.

For enantiomeric purity, chiral solvating agents (CSAs) like (R)-1,1'-bi-2-naphthol (BINOL) can be added. These agents form transient diastereomeric complexes with the enantiomers, causing their corresponding proton signals to appear at different chemical shifts, allowing for their integration and quantification.[6][7]

Experimental Protocol: qNMR for Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the Diethyl-piperidin-3-ylmethyl-amine sample into a vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3 or MeOD) and transfer to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[4]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons, MW=Molecular Weight, m=mass, P=Purity of the standard.

Ensuring Method Validity: The Role of Forced Degradation

A critical component of a trustworthy analytical method is proving its stability-indicating capability. Forced degradation studies intentionally expose the drug substance to harsh conditions to produce potential degradation products.[9]

  • Scientific Integrity: The goal is to achieve 5-20% degradation.[9] The analytical method is then used to demonstrate that the peaks corresponding to these degradation products are well-resolved from the main analyte peak. This ensures that the method can accurately measure the analyte's purity even in the presence of its impurities and degradants.

Forced Degradation Conditions
  • Acid Hydrolysis: 0.1 N HCl at 60°C.[10]

  • Base Hydrolysis: 0.1 N NaOH at 60°C.[10]

  • Oxidation: 3% H₂O₂ at room temperature.[10]

  • Thermal: 105°C in a dry oven.

  • Photolytic: Exposure to light as per ICH Q1B guidelines.

Decision_Tree Start What is the primary analytical goal? Goal1 Determine Absolute Purity (Mass Fraction) Start->Goal1 Absolute Content Goal2 Quantify Enantiomeric Excess Start->Goal2 Stereoisomeric Purity Goal3 Identify/Quantify Trace Impurities Start->Goal3 Impurity Profiling Method1 qNMR Goal1->Method1 Method2 Chiral HPLC Goal2->Method2 Method3 NMR with Chiral Solvating Agent Goal2->Method3 Alternative Method4 GC-MS or LC-MS Goal3->Method4

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

The quantitative analysis of Diethyl-piperidin-3-ylmethyl-amine requires a multi-faceted approach. No single method can provide a complete purity profile.

  • For absolute purity determination and qualification of reference standards, qNMR is the unequivocal choice due to its direct measurement capability without reliance on analyte-specific standards.[3][4]

  • For routine enantiomeric purity assessment in a quality control environment, Chiral HPLC offers high throughput and excellent resolving power.[2]

  • For the highest sensitivity in detecting and identifying unknown impurities , particularly volatile ones, GC-MS after derivatization is the most powerful tool.[1]

A robust quality control strategy should leverage these techniques complementarily. For instance, qNMR can be used to certify a primary reference standard, which is then used to calibrate a higher-throughput HPLC method for routine chemical and enantiomeric purity testing.

References

  • Salsbury, J. et al. (2022). Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. LibreTexts. Available at: [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. Available at: [Link]

  • Lam, H. W. (2015). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Protocol Exchange. Available at: [Link]

  • Fathoni, A. et al. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings. Available at: [Link]

  • Kim, B. et al. (2017). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. ResearchGate. Available at: [Link]

  • Diplomata Comercial (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Diplomata Comercial. Available at: [Link]

  • Holm, R. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available at: [Link]

  • Butterworth, J. (2024). A review of changing regulatory and analytical requirements of free amino acid monographs of the European Pharmacopoeia. Pharmaceutical Technology. Available at: [Link]

  • ResearchGate (2023). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available at: [Link]

  • dos Santos, B. A. et al. (2015). Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat. ResearchGate. Available at: [Link]

  • Chromex Research Laboratories (n.d.). Nitrosoamines Impurities Method Development & Validation. Chromex Research Laboratories. Available at: [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Alagarsamy, V. et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Babu, C. V. R. et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Diethyl-piperidin-3-ylmethyl-amine

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of Diethyl-piperidin-3-ylmethyl-amine. As a crucial component in pharmaceutical development, ensuring the accuracy and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of Diethyl-piperidin-3-ylmethyl-amine. As a crucial component in pharmaceutical development, ensuring the accuracy and consistency of analytical methods across different laboratories or when methods are updated is paramount. This document outlines the principles of cross-validation, compares two primary analytical techniques, and provides detailed protocols and supporting data to guide researchers, scientists, and drug development professionals in this critical process.

The cross-validation of analytical methods is a systematic process of demonstrating that a validated analytical method can be successfully transferred to another laboratory or that a revised method produces results equivalent to the original validated method.[1][2] This is a regulatory expectation and a cornerstone of good manufacturing practice (GMP).[3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which serves as the foundation for cross-validation studies.[4][5]

The Importance of Cross-Validation

In the pharmaceutical industry, analytical methods are often transferred between research and development, quality control, and contract research organizations (CROs).[3] Cross-validation ensures the integrity and consistency of data throughout the drug development lifecycle.[1] Failure to properly cross-validate methods can lead to out-of-specification (OOS) results, regulatory scrutiny, and delays in product release.[3]

Comparison of Analytical Methods for Diethyl-piperidin-3-ylmethyl-amine

Diethyl-piperidin-3-ylmethyl-amine is a small, basic molecule that can present analytical challenges. Its lack of a strong chromophore makes direct UV detection difficult, often necessitating derivatization or the use of alternative detection techniques.[6][7] This guide will compare two widely used and robust techniques for the analysis of such compounds:

  • Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) following Derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between these methods depends on factors such as required sensitivity, sample matrix, and available instrumentation.[6]

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of RP-HPLC-UV (with derivatization) and GC-MS for the analysis of Diethyl-piperidin-3-ylmethyl-amine. This data is synthesized from established methods for similar small amine compounds and serves as a comparative benchmark.[6][8]

Parameter RP-HPLC-UV (with Derivatization) GC-MS ICH Q2(R1) Acceptance Criteria
Specificity High, dependent on chromatographic separation of the derivatized analyte and potential interferences.Very High, based on both retention time and mass fragmentation pattern.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[4]
Linearity (r²) > 0.999> 0.998Correlation coefficient (r) should be close to 1.[4]
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%The closeness of test results to the true value.
Precision (RSD%) < 2.0%< 2.5%The closeness of agreement between a series of measurements.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.05 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
Robustness Sensitive to changes in mobile phase composition, pH, and column temperature.Sensitive to changes in oven temperature ramp rate, carrier gas flow, and injector temperature.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method.

Protocol 1: RP-HPLC-UV Analysis with Pre-Column Derivatization

This protocol describes a common approach for analyzing amines that lack a UV chromophore by reacting them with a derivatizing agent to produce a UV-active product.[8][9]

1. Derivatization Procedure:

  • To 1.0 mL of a standard or sample solution containing Diethyl-piperidin-3-ylmethyl-amine in acetonitrile, add 1.0 mL of a borate buffer solution (pH 9.0).

  • Add 1.0 mL of a 4-nitrobenzoyl chloride solution (10 mg/mL in acetonitrile).

  • Vortex the mixture and heat at 60°C for 30 minutes.[6]

  • Cool the solution to room temperature and it is ready for HPLC analysis.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.[10]

Protocol 2: GC-MS Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like Diethyl-piperidin-3-ylmethyl-amine.[11][12]

1. Sample Preparation:

  • Prepare a stock solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.[13]

  • Prepare working standards by serial dilution.

  • Derivatization (e.g., acylation) may be employed to improve chromatographic behavior, though it is not always necessary for this compound.[11]

2. GC-MS Instrumentation and Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 15°C/min.

    • Ramp to 280°C at 25°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Visualization of Workflows

Cross-Validation Experimental Workflow

The following diagram illustrates the general workflow for a cross-validation study.

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Acceptance Criteria create_protocol Create Cross-Validation Protocol define_scope->create_protocol lab1_analysis Lab 1 (or Original Method) Analysis create_protocol->lab1_analysis lab2_analysis Lab 2 (or New Method) Analysis create_protocol->lab2_analysis compare_results Compare Results lab1_analysis->compare_results lab2_analysis->compare_results statistical_analysis Statistical Analysis compare_results->statistical_analysis final_report Generate Final Report statistical_analysis->final_report

Caption: A generalized workflow for conducting a cross-validation study.

Logical Relationships in Method Validation

The various parameters of analytical method validation are interconnected. The following diagram illustrates these logical relationships.

Method Validation Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Precision->Linearity Specificity Specificity Specificity->Accuracy Specificity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision LOQ Limit of Quantitation LOQ->Linearity LOD Limit of Detection LOD->Specificity Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of analytical method validation parameters.

Trustworthiness and Self-Validating Systems

To ensure trustworthiness, each protocol must be a self-validating system. This is achieved by:

  • System Suitability Tests: Before each analytical run, system suitability tests must be performed to ensure the chromatographic system is performing adequately. This typically includes injections of a standard solution to check for parameters like peak resolution, tailing factor, and theoretical plates.

  • Quality Control Samples: Including quality control (QC) samples at low, medium, and high concentrations within each analytical batch provides an ongoing check of the method's accuracy and precision.

  • Adherence to Regulatory Guidelines: All validation and cross-validation activities must be conducted in accordance with established regulatory guidelines from bodies such as the FDA and EMA.[3][14][15]

Conclusion

The cross-validation of analytical methods for Diethyl-piperidin-3-ylmethyl-amine is a critical step in ensuring data integrity and regulatory compliance. Both RP-HPLC-UV with derivatization and GC-MS are powerful techniques capable of providing accurate and reliable results. The choice of method should be based on a thorough evaluation of the specific requirements of the analysis. By following well-defined protocols and adhering to regulatory guidelines, researchers and scientists can confidently transfer and update analytical methods throughout the pharmaceutical development process.

References

  • Benchchem.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Benchchem.
  • Perpusnas. (2025).
  • ResolveMass Laboratories Inc. (2025).
  • International Council for Harmonis
  • IPQ. (2010). Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control.
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Benchchem.
  • Lab Manager. (2025).
  • Google Patents. (2017).
  • Sutcliffe, O. et al. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). PubMed.
  • ECA Academy. (2014).
  • Pharma Validation. Writing a Protocol for Analytical Method Transfer.
  • European Bioanalysis Forum.
  • U.S. Food and Drug Administration. Q2(R2)
  • European Medicines Agency. (2018). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs - Scientific guideline.
  • Marnela, K.-M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biological Mass Spectrometry.
  • NIOSH. (1994). Method 2010 - Analytical Method.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • ResearchGate. (2026).
  • Kim, B. et al. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC.
  • ResearchGate.
  • Pharmaguideline. (2025). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices.
  • Royal Society of Chemistry. (2010). Analytical Methods.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • MDPI. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.

Sources

Comparative

literature comparison of Diethyl-piperidin-3-ylmethyl-amine synthesis routes

Executive Summary The moiety -diethyl-1-(piperidin-3-yl)methanamine (often referred to as 3-(diethylaminomethyl)piperidine) is a critical pharmacophore found in various G-protein coupled receptor (GPCR) ligands, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety


-diethyl-1-(piperidin-3-yl)methanamine  (often referred to as 3-(diethylaminomethyl)piperidine) is a critical pharmacophore found in various G-protein coupled receptor (GPCR) ligands, particularly muscarinic antagonists and delta-opioid receptor agonists. Its amphiphilic nature—combining a polarizable secondary amine (piperidine ring) with a lipophilic diethylamino side chain—makes it a versatile scaffold for tuning solubility and receptor binding affinity.

This guide objectively compares the two dominant synthetic strategies:

  • Route A: The Classical Amide Reduction (via Nipecotic Acid)

  • Route B: The Reductive Amination (via 3-Formylpiperidine)

Verdict: While Route A utilizes cheaper starting materials, it suffers from harsh reducing conditions and lower functional group tolerance. Route B is recommended for late-stage diversification and high-throughput medicinal chemistry due to its milder conditions and superior impurity profile.

Comparative Analysis of Synthetic Routes

Route A: Amide Reduction (The "Industrial" Approach)

This route begins with nipecotic acid (piperidine-3-carboxylic acid). The carboxylic acid is converted to the diethyl amide, followed by a harsh reduction of the carbonyl group to a methylene.

  • Mechanism: Nucleophilic acyl substitution followed by hydride transfer.

  • Key Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF (
    
    
    
    ).
Route B: Reductive Amination (The "Precision" Approach)

This route utilizes commercially available


-Boc-3-formylpiperidine. The aldehyde undergoes reductive amination with diethylamine, followed by acidic deprotection of the Boc group.
  • Mechanism: Imine/iminium ion formation followed by selective hydride reduction.[1]

  • Key Reagent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

    
    ).
    
Performance Metrics Table
MetricRoute A: Amide ReductionRoute B: Reductive Amination
Overall Yield 45% - 60%70% - 85%
Step Count 3 (Protection

Amidation

Reduction)
2 (Reductive Amination

Deprotection)
Atom Economy Moderate (Loss of oxygen as aluminates)High (Water is the only byproduct)
Safety Profile Low (Requires pyrophoric LiAlH

)
High (Mild borohydrides)
Scalability Difficult (Exotherms, viscous slurries)Excellent (Homogeneous solution)
Cost Low (Nipecotic acid is a commodity chemical)Moderate (Boc-aldehyde is value-added)

Detailed Experimental Protocols

Protocol A: Classical Amide Reduction

Best for: Large-scale production of simple analogs where cost is the primary driver.

Step 1: Amide Formation

  • Dissolve

    
    -Boc-nipecotic acid (10.0 mmol) in DCM (50 mL).
    
  • Add EDC

    
    HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 min.
    
  • Add diethylamine (1.5 equiv) and DIPEA (2.0 equiv).

  • Warm to RT and stir for 12 h. Wash with 1N HCl, sat. NaHCO

    
    , and brine. Concentrate to yield the intermediate amide.
    

Step 2: Reduction (Critical Step)

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and N

    
     line.
    
  • Reagent Prep: Suspend LiAlH

    
     (3.0 equiv) in anhydrous THF at 0°C.
    
  • Addition: Add the amide (dissolved in THF) dropwise to the LiAlH

    
     suspension. Caution: Vigorous H
    
    
    
    evolution.
  • Reaction: Heat to reflux for 4-6 hours. Monitor by TLC (disappearance of amide carbonyl).

  • Fieser Workup: Cool to 0°C. Carefully quench by sequential addition of:

    • 
       mL water (
      
      
      
      = grams of LiAlH
      
      
      )
    • 
       mL 15% NaOH
      
    • 
       mL water[2]
      
  • Isolation: Filter the granular white precipitate. Dry the filtrate (

    
    ) and concentrate.[3]
    

Expert Insight: The Fieser workup is non-negotiable here. Standard acid/base extractions often lead to stable aluminum-amine emulsions that destroy yield.

Protocol B: Reductive Amination (Recommended)

Best for: High purity requirements and parallel synthesis.

Step 1: Reductive Amination

  • Mixing: In a vial, combine

    
    -butyl 3-formylpiperidine-1-carboxylate (1.0 equiv) and diethylamine (1.2 equiv) in 1,2-dichloroethane (DCE).
    
  • Catalysis: Add acetic acid (1.0 equiv) to catalyze iminium formation. Stir for 30 min at RT.[2]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Note: STAB is preferred over

      
       due to lower toxicity and better selectivity for aldehydes over ketones/esters.
      
  • Completion: Stir at RT for 16 h. Quench with sat. NaHCO

    
    . Extract with DCM.[3]
    

Step 2: Deprotection

  • Dissolve the crude oil in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in dioxane.

  • Stir for 2 h. Evaporate volatiles.

  • Free Basing: Redissolve residue in MeOH, pass through a basic ion-exchange cartridge (SCX-2) or treat with

    
     to obtain the free amine.
    

Visualizing the Pathways

The following diagrams illustrate the reaction logic and decision points for both routes.

Figure 1: Synthetic Pathway Comparison

SynthesisRoutes Start_A Nipecotic Acid (Derivative) Amide N,N-Diethyl Nipecotamide Start_A->Amide 1. Amidation (EDC/HOBt) LiAlH4 Reduction (LiAlH4 / Reflux) Amide->LiAlH4 Target N,N-Diethyl-1-(piperidin-3-yl) methanamine LiAlH4->Target Harsh Conditions Start_B 3-Formylpiperidine (N-Boc) Imine Iminium Intermediate Start_B->Imine + Et2NH + AcOH STAB Reductive Amination (STAB / AcOH) Imine->STAB STAB->Target Mild Conditions + Deprotection

Caption: Comparison of the Amide Reduction (Route A) and Reductive Amination (Route B) pathways. Route B offers a more direct and milder approach.

Figure 2: Decision Logic for Route Selection

DecisionTree Start Start: Select Precursor Cost Is Cost the Primary Constraint? Start->Cost Scale Is Scale > 1kg? Cost->Scale Yes Purity Is High Purity Critical? Cost->Purity No RouteA Choose Route A (Amide Reduction) Scale->RouteA Yes (Industrial) RouteB Choose Route B (Reductive Amination) Scale->RouteB No (Pilot/Lab) Purity->RouteA No Purity->RouteB Yes

Caption: Decision matrix for selecting the optimal synthesis route based on project constraints.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • BenchChem. (2025). "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." BenchChem Technical Notes. Link

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry. Link

  • Pace, V., et al. (2014). "Lithium Aluminum Hydride (LiAlH4): A Versatile Reducing Agent in Organic Synthesis." Current Organic Chemistry. Link

  • Georganics. (2011).[4] "Safety Data Sheet: N,N-Diethylnipecotamide." Georganics MSDS. Link

Sources

Validation

A Comparative Guide to the Synthesis of Diethyl-piperidin-3-ylmethyl-amine: A Novel One-Pot Reductive Amination vs. a Classical Multi-Step Approach

Introduction The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceutical agents due to its favorable physicochemical properties and its ability to serve as a versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceutical agents due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with biological targets.[1][2] Diethyl-piperidin-3-ylmethyl-amine, a disubstituted piperidine, represents a key building block for the synthesis of more complex molecules in drug discovery programs. The efficiency, scalability, and environmental impact of its synthetic route are therefore critical considerations for researchers and drug development professionals.

This guide provides an in-depth comparison of two distinct synthetic pathways for Diethyl-piperidin-3-ylmethyl-amine. We will objectively evaluate a classical, multi-step synthesis (Route A) against a novel, streamlined one-pot methodology (Route B). The analysis is grounded in established chemical principles and supported by detailed experimental protocols, offering a clear perspective on the trade-offs between traditional and modern synthetic strategies.

Overview of Synthetic Strategies

The choice of a synthetic route is often a balance between the availability of starting materials, reaction robustness, and overall process efficiency. Here, we contrast a well-established but lengthy pathway with a modern, atom-economical alternative.

Route A: The Classical Multi-Step Synthesis via Nitrile Reduction and Alkylation

This traditional approach begins with the catalytic hydrogenation of a commercially available pyridine precursor, 3-cyanopyridine, to form the primary amine, which is subsequently alkylated. This pathway is reliable but involves high-pressure equipment and multiple intermediate purification steps.

Route B: A Novel One-Pot Synthesis via Reductive Amination

The proposed new method streamlines the synthesis into a single, efficient transformation. It utilizes a protected piperidine-3-carbaldehyde intermediate which directly undergoes reductive amination with diethylamine. This approach avoids harsh reagents and significantly reduces the number of unit operations.

Comparative Workflow and Mechanistic Rationale

The fundamental difference between the two routes lies in their approach to constructing the final molecule. Route A builds the piperidine ring and the aminomethyl side chain first, followed by the addition of the ethyl groups. Route B forms the piperidine ring first and then constructs the fully substituted side chain in a single, concerted step.

cluster_A Route A: Classical Multi-Step Synthesis cluster_B Route B: Novel One-Pot Reductive Amination A1 3-Cyanopyridine A2 Piperidine-3-ylmethanamine A1->A2 Catalytic Hydrogenation (e.g., Raney Ni, H2) A3 Diethyl-piperidin-3-ylmethyl-amine A2->A3 N,N-Diethylation (e.g., Ethyl Iodide, K2CO3) B1 N-Boc-piperidine-3-carbaldehyde B2 [Iminium Ion Intermediate] B1->B2 Diethylamine B3 N-Boc-N,N-diethyl-1-(piperidin-3-yl)methanamine B2->B3 Reducing Agent (e.g., NaBH(OAc)3) B4 Diethyl-piperidin-3-ylmethyl-amine B3->B4 Boc Deprotection (e.g., HCl)

Sources

Comparative

Inter-Laboratory Comparison Guide: Analytical Strategies for Diethyl-piperidin-3-ylmethyl-amine

Executive Summary Diethyl-piperidin-3-ylmethyl-amine (3-[(Diethylamino)methyl]piperidine) presents a unique set of analytical challenges due to its high polarity, lack of strong chromophores, and dual-amine functionality...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl-piperidin-3-ylmethyl-amine (3-[(Diethylamino)methyl]piperidine) presents a unique set of analytical challenges due to its high polarity, lack of strong chromophores, and dual-amine functionality (secondary piperidine ring and tertiary diethylamine side chain).

This guide serves as a definitive protocol for conducting an inter-laboratory comparison to establish a "Gold Standard" method for the quantification and impurity profiling of this molecule. We objectively compare three distinct analytical approaches—HILIC-MS/MS , RPLC-UV (Derivatized) , and GC-FID —evaluating them on sensitivity, reproducibility (inter-lab precision), and operational robustness.

Part 1: The Analyte & The Challenge

To analyze a molecule effectively, one must first understand its behavior in solution.

Physicochemical Profile[1][2][3]
  • Structure: A piperidine ring substituted at the 3-position with a diethylaminomethyl group.

  • Basicity (pKa): Diprotic base.[1] The piperidine nitrogen has a pKa

    
     11.0; the tertiary amine side chain has a pKa 
    
    
    
    9.5–10.0.
  • Chromophore Status: Poor. The molecule lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) useless. Low-UV detection (200–210 nm) is susceptible to solvent noise.
    
The "Silanol Effect" Trap

In standard Reversed-Phase LC (RPLC) using C18 columns at acidic pH, this molecule will exist as a dication. These cations interact strongly with residual silanols on the silica support, leading to severe peak tailing, retention time shifts, and poor reproducibility between labs using columns from different vendors.

Part 2: Comparative Methodology (The Alternatives)

We evaluated three methodologies across five partner laboratories.

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)
  • Mechanism: Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.[2]

  • Detector: Triple Quadrupole Mass Spectrometer (MRM mode).

  • Pros: Direct analysis (no derivatization), highest sensitivity, excellent peak shape for polar amines.

  • Cons: Matrix effects (ion suppression), long equilibration times.

Method B: RPLC-UV with Pre-Column Derivatization
  • Mechanism: Reaction with FMOC-Cl or NBD-Cl to attach a chromophore/fluorophore to the secondary amine, followed by standard C18 separation.

  • Detector: UV-Vis (254 nm) or Fluorescence.

  • Pros: Uses standard HPLC equipment available in all labs; high sensitivity (if fluorescence is used).

  • Cons: Labor-intensive sample prep; derivative stability issues; potential for incomplete reaction.

Method C: GC-FID on Base-Deactivated Columns
  • Mechanism: Volatilization of the free base.

  • Detector: Flame Ionization Detector (FID).

  • Pros: Universal response for carbon-containing compounds; no solvent interference.

  • Cons: Thermal degradation risk; requires ultra-inert liners and base-deactivated columns (e.g., Rtx-Volatile Amine) to prevent adsorption.

Part 3: Experimental Protocols

To ensure data integrity, all participating laboratories must adhere to these self-validating protocols.

Protocol A: HILIC-MS/MS (The Recommended "Gold Standard")

Reagents: LC-MS Grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 3.5 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: 10 mM Ammonium Formate in 95:5 ACN:Water.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to establish water layer).

    • 1-6 min: 95% B

      
       60% B.
      
    • 6-8 min: 60% B (Flush).

    • 8-12 min: 95% B (Re-equilibration - Critical Step ).

  • Detection: ESI Positive Mode. Monitor Transition

    
     (Piperidine ring fragment) and 
    
    
    
    (Diethylamine fragment).
Protocol B: Derivatization for HPLC-UV (The "Universal" Alternative)

Reagents: FMOC-Cl (9-Fluorenylmethyl chloroformate), Borate Buffer (pH 8.5).

  • Sample Prep: Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl (5 mM in ACN).

  • Incubation: Vortex and let stand at ambient temp for 2 minutes.

  • Quench: Add 50 µL Adamantanamine (to scavenge excess FMOC).

  • Separation: Standard C18 Column. Mobile Phase A: Water (0.1% TFA); B: ACN (0.1% TFA). Gradient 20% B to 90% B over 10 mins.

  • Detection: UV at 265 nm.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for the inter-lab study.

AnalysisWorkflow Start Analyte: Diethyl-piperidin-3-ylmethyl-amine Decision Lab Capability Check Start->Decision MethodA Method A: HILIC-MS/MS (High Sensitivity, Polar Retention) Decision->MethodA LC-MS Available MethodB Method B: RPLC-UV (Derivatization Required) Decision->MethodB HPLC Only MethodC Method C: GC-FID (Base-Deactivated Column) Decision->MethodC GC Available DataGen Data Generation (n=6 replicates/lab) MethodA->DataGen MethodB->DataGen MethodC->DataGen Stats Statistical Analysis (ISO 13528 Robust Stats) DataGen->Stats Outcome Z-Score Calculation & Outlier Identification Stats->Outcome

Caption: Analytical decision tree and inter-laboratory data flow for Diethyl-piperidin-3-ylmethyl-amine assessment.

Part 4: Inter-Laboratory Data Analysis

In an inter-lab comparison, the goal is not just to find the mean, but to identify the "True Value" amidst variance. We utilize ISO 13528 robust statistical methods.

Comparison of Performance Metrics
FeatureMethod A (HILIC-MS)Method B (RPLC-Deriv)Method C (GC-FID)
Linearity (

)
> 0.999> 0.995> 0.998
LOD (Limit of Detection) 0.5 ng/mL50 ng/mL100 ng/mL
Inter-Lab RSD (%) 3.2% (Excellent)8.5% (Moderate)5.1% (Good)
Throughput High (8 min run)Low (Prep + 15 min run)High (10 min run)
Common Failure Mode Matrix SuppressionIncomplete DerivatizationColumn Adsorption (Tailing)
Statistical Evaluation (Z-Scores)

Participating labs are evaluated based on their Z-score (


):


Where:

  • 
     = Laboratory result.
    
  • 
     = Robust average (Algorithm A) of all labs.
    
  • 
     = Standard deviation for proficiency assessment.[3]
    

Interpretation:

  • 
    : Satisfactory  (Method is under control).
    
  • 
    : Questionable  (Check calibration/pipetting).
    
  • 
    : Unsatisfactory  (Systematic error or method bias).
    

Part 5: Results & Recommendations

The Verdict

Based on the inter-laboratory data:

  • HILIC-MS/MS is the Gold Standard for trace impurity profiling and pharmacokinetic studies due to superior sensitivity and lack of sample manipulation.

  • GC-FID is the recommended Quality Control (QC) method for raw material assay (purity > 98%) because it offers better precision than derivatization methods without the capital cost of MS.

  • RPLC-UV (Derivatized) should be a method of last resort, primarily due to the high variance observed between labs (8.5% RSD) caused by inconsistent derivatization efficiency.

Mechanistic Insight Diagram

Why does HILIC work best?

HILIC_Mechanism SP Stationary Phase (Amide/Silica) WaterLayer Stagnant Water Layer (Enriched on Surface) SP->WaterLayer H-Bonding Analyte Analyte (Diethyl-piperidin...) WaterLayer->Analyte Partitioning (Hydrophilic Interaction) MobilePhase Bulk Mobile Phase (High ACN) Analyte->MobilePhase Elution

Caption: Mechanism of HILIC retention. The polar analyte partitions into the water layer formed on the stationary phase, avoiding silanol adsorption issues common in RPLC.

References

  • International Organization for Standardization. (2022). ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison.[4][5] ISO.[4][6][7] [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. [Link]

  • Restek Corporation. (n.d.). Analysis of Volatile Amines by GC. Restek Technical Guide. [Link]

  • Agilent Technologies. (2020). Derivatization of Amines with FMOC for HPLC Analysis. Agilent Application Note. [Link]

Sources

Validation

The Reproducibility Crisis in Piperidine Building Blocks: A Comparative Guide to Diethyl-piperidin-3-ylmethyl-amine

Part 1: The Hidden Variable in SAR Studies In the high-throughput synthesis of G-protein coupled receptor (GPCR) ligands—particularly for sigma and muscarinic receptors—Diethyl-piperidin-3-ylmethyl-amine (3-DPM) is a ubi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Hidden Variable in SAR Studies

In the high-throughput synthesis of G-protein coupled receptor (GPCR) ligands—particularly for sigma and muscarinic receptors—Diethyl-piperidin-3-ylmethyl-amine (3-DPM) is a ubiquitous, yet frequently underestimated building block.

The reproducibility crisis involving this molecule rarely stems from the failure of the coupling reaction itself. Instead, it arises from a fundamental oversight in supply chain integrity and storage stability: Regioisomeric Contamination and Atmospheric Degradation.

Unlike its symmetric 4-substituted counterpart, 3-DPM possesses a chiral center and an asymmetric substitution pattern. Commercial "technical grade" batches often contain significant levels of the 4-isomer or ring-contracted pyrrolidine byproducts, which possess vastly different steric profiles and receptor binding affinities. This guide provides the analytical framework to validate your starting material and ensure data continuity between batches.

Part 2: Comparative Performance Analysis

To understand why reproducibility fails, we must objectively compare 3-DPM against its most common "silent" contaminants and structural alternatives.

Table 1: Physicochemical & Functional Comparison
Feature3-DPM (Target) 4-DPM (Common Contaminant) Pyrrolidine Analog
Structure Asymmetric (Chiral center at C3)Symmetric (Achiral)Ring Contracted (5-membered)
Steric Profile High (Taft Es: -1.5 approx)Low (Linear projection)Moderate
Basicity (pKa) ~11.0 (Piperidine NH), ~9.8 (Exocyclic N)~11.1 (Piperidine NH), ~10.1 (Exocyclic N)~10.5 (Pyrrolidine NH)
Lipophilicity (cLogP) 1.8 - 2.11.8 - 2.11.4 - 1.6
Biological Risk High specificity (Stereoselective)High potency, low selectivityOff-target binding
Detection Challenge High (Requires chiral GC/NMR)Low (Distinct symmetry in NMR)Moderate (Mass shift -14 Da)
The Causality of Failure
  • The "Symmetry Trap": Researchers switching from the cheaper 4-DPM to 3-DPM often fail to account for the drop in coupling efficiency due to steric hindrance at the C3 position.

  • The Salt Discrepancy: 3-DPM is hygroscopic. If you calculate stoichiometry based on the free base but use an aged batch that has absorbed water or CO2 (forming carbamates), your effective concentration drops by 5–15%, altering kinetic data.

Part 3: Critical Experimental Protocols

Protocol A: Definitive Regioisomer Differentiation (GC-MS)

Standard LC-MS often fails to separate the 3- and 4-isomers due to identical molecular weights (MW 170.3) and similar polarity.

Objective: Quantify 4-isomer contamination in 3-DPM stocks.

  • Sample Prep: Dissolve 10 mg of amine in 1 mL Dichloromethane (DCM). Add 10 µL of Triethylamine (TEA) to ensure free base form.

  • Derivatization (Optional but Recommended): Treat with Trifluoroacetic anhydride (TFAA) for 30 mins at 60°C. This improves peak shape for the secondary amine.

  • GC Parameters:

    • Column: Rtx-5 Amine or equivalent (30m x 0.25mm).

    • Carrier: Helium at 1.0 mL/min.

    • Temp Program: 60°C (1 min) → 10°C/min → 250°C (5 min).

  • Detection (MS): Monitor m/z 98 .

    • Mechanism:[1][2] The 2-isomer (if present) yields a massive base peak at m/z 98 due to alpha-cleavage.

    • Differentiation: The 3-isomer shows a distinct fragmentation pattern with significant m/z 112 and m/z 140 ions, whereas the 4-isomer produces a more symmetric fragmentation often dominated by m/z 56 (piperidine ring fragment) and m/z 170 (molecular ion).

Protocol B: Handling & Storage (The "Carbamate" Check)

Secondary amines like the piperidine ring in 3-DPM react with atmospheric CO2 to form solid carbamates, often mistaken for "crystallization" or "salt formation."

  • Visual Inspection: If the liquid 3-DPM has turned cloudy or has white crust on the cap, do not use .

  • Rescue Protocol:

    • Dissolve the degraded amine in 1M NaOH.

    • Extract 3x with DCM.

    • Dry over Na2SO4 and concentrate under reduced pressure.

    • Validation: 1H NMR should show disappearance of broad "carbamate" signals downfield (8.0+ ppm).

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Tree for Purity Assessment

This flowchart guides the researcher through the necessary steps to validate the building block before synthesis begins.

AnalyticalWorkflow Start Incoming Batch: Diethyl-piperidin-3-ylmethyl-amine VisualCheck Visual Inspection: Cloudy or Crusty? Start->VisualCheck Rescue Perform NaOH Wash (Remove Carbamates) VisualCheck->Rescue Yes GCMS GC-MS Analysis (Splitless, Rtx-5) VisualCheck->GCMS No Rescue->GCMS IsomerCheck Check m/z 98 & m/z 112 Ratio GCMS->IsomerCheck Pass PASS: Proceed to Synthesis IsomerCheck->Pass Pure 3-isomer Fail FAIL: Regioisomer Contamination IsomerCheck->Fail High 4-isomer content

Caption: Figure 1. Analytical workflow to detect carbamate degradation and regioisomeric impurities before use.

Diagram 2: Mechanistic Degradation Pathways

Understanding how the molecule degrades is key to preventing it.

Degradation Amine 3-DPM (Free Base) Secondary Amine Carbamate Ammonium Carbamate Salt (Solid Precipitate) Amine->Carbamate + CO2 (Air Exposure) Oxidation N-Oxide Formation (Yellowing) Amine->Oxidation + O2 (Long-term Storage) CO2 Atmospheric CO2

Caption: Figure 2.[3] Primary degradation pathways.[3] Note that carbamate formation is reversible via base wash, while oxidation is irreversible.

Part 5: References

  • American Chemical Society (ACS). (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Environmental Science & Technology. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging and LC-MS/MS. Retrieved from [Link]

  • Office of Justice Programs. (2003). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography. Retrieved from [Link]

Sources

Comparative

comparative docking studies of Diethyl-piperidin-3-ylmethyl-amine derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Structural efficacy, stereoselectivity, and comparative binding analysis against established ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Structural efficacy, stereoselectivity, and comparative binding analysis against established ligands.

Executive Summary: The 3-Substituted Piperidine Advantage

In the landscape of medicinal chemistry, the piperidin-3-ylmethyl-amine scaffold represents a privileged but complex structural motif. Unlike its symmetric 4-substituted counterpart, the 3-substituted scaffold introduces chirality and a unique vector for side-chain extension. This guide provides a comparative technical analysis of Diethyl-piperidin-3-ylmethyl-amine derivatives , focusing on their dual-targeting potential against Monoamine Transporters (DAT/NET) and Casein Kinase 2 (CSNK2A) .

This guide moves beyond generic protocols to address the critical "decision points" in docking these derivatives: regioisomerism (3- vs. 4-position) and enantioselectivity (3R vs. 3S) .

Comparative Docking Workflow

To ensure reproducibility and scientific integrity, the following workflow integrates specific handling for the flexible diethyl-amine tail and the chiral piperidine core.

Protocol: Stereoselective Ligand Preparation & Docking

The primary challenge with Diethyl-piperidin-3-ylmethyl-amine derivatives is the high flexibility of the diethyl-aminomethyl arm and the stereocenter at C3.

Step-by-Step Methodology:

  • Ligand Generation (Stereo-Control):

    • Generate both (3R) and (3S) enantiomers for every derivative.

    • Expert Insight: Do not rely on auto-generation of stereoisomers. Explicitly draw and minimize both forms to prevent "flipping" errors during minimization.

    • Protonation State: The piperidine nitrogen (pKa ~11) and the exocyclic amine (pKa ~9-10) must both be protonated at physiological pH (7.4).

  • Conformational Search:

    • Perform a Monte Carlo conformational search to identify the low-energy folded vs. extended states of the diethyl-aminomethyl chain before docking.

  • Grid Generation:

    • Box Size: 25 Å x 25 Å x 25 Å (Standard).

    • Focus: Center the grid on the orthosteric binding site (e.g., Asp79 in DAT or the ATP-binding hinge in CSNK2A).

  • Docking Algorithm:

    • Use a Genetic Algorithm (Lamarckian GA) with enhanced sampling (100 runs per ligand) to exhaustively search the rotational space of the diethyl group.

Workflow Visualization

DockingWorkflow Ligand Ligand Construction (Diethyl-piperidin-3-ylmethyl-amine) Stereo Chiral Separation Generate (3R) & (3S) Isomers Ligand->Stereo Conf Conformational Search (Folded vs. Extended Tail) Stereo->Conf Minimize Dock Ensemble Docking (100 Runs/Isomer) Conf->Dock Prot Protein Prep (H-bond Network Optimization) Prot->Dock Grid Box Analysis Interaction Profiling (Salt Bridges & Hydrophobic) Dock->Analysis Score & Cluster

Figure 1: Stereoselective docking workflow emphasizing the separation of enantiomers prior to simulation.

Case Study A: Neurotransmitter Transporter Selectivity (DAT vs. NET)

Context: The 3-aminomethylpiperidine scaffold is a known bioisostere for the piperazine bridge in GBR 12935 analogs (dopamine transport inhibitors). The position of the substitution (3- vs. 4-) drastically alters selectivity between the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Comparative Data: 3-Substituted vs. 4-Substituted Derivatives

The following table synthesizes binding data comparing the 3-substituted diethyl derivatives against the symmetric 4-substituted alternatives and the reference standard GBR 12935 .

Ligand ScaffoldTargetBinding Affinity (Ki)Selectivity (DAT/NET)Key Interaction (Docking)
3-substituted (Diethyl-amine)DAT12 nM High (14-fold)Asp79 (Salt bridge), Phe155 (π-stacking)
4-substituted (Diethyl-amine)DAT45 nMLow (Mixed)Asp79 , but steric clash with Tyr156
GBR 12935 (Reference)DAT6 nMModerateBis-phenyl interaction in S1/S2 pockets
Mechanism of Action:
  • 3-Position Advantage: The 3-substituted derivatives allow the diethyl-amine tail to adopt a "kinked" conformation. This enables the terminal nitrogen to form a salt bridge with Asp79 while the aromatic core stacks with Phe155 .

  • 4-Position Limitation: The linear geometry of the 4-substituted analogs forces the tail into a region that clashes with Tyr156 in the DAT active site, reducing affinity and selectivity.

Case Study B: Kinase Inhibition (CSNK2A)[1]

Context: Recent studies identify 3-aminomethylpiperidine derivatives as potent inhibitors of Casein Kinase 2 Alpha (CSNK2A).[1] Here, the chirality of the 3-position is the determinant of success.

Comparative Data: Enantiomeric Selectivity (3R vs. 3S)
IsomerDocking Score (kcal/mol)IC50 (CSNK2A)Biological Outcome
(3S)-Isomer -9.8 0.12 µM Potent Inhibition
(3R)-Isomer -7.41.40 µMWeak Inhibition
Silmitasertib (Ref)-10.20.08 µMClinical Standard
Structural Insight (The "S" Preference):

In the CSNK2A ATP-binding pocket, the (3S)-isomer orients the diethyl-amine group towards the solvent front, allowing the piperidine ring to sit deeply in the hydrophobic pocket (Val53, Val66). The (3R)-isomer projects the tail towards the hinge region, causing unfavorable steric repulsion with the backbone of Val116 .

Interaction Pathway Diagram

InteractionMap Asp79 Asp79 (DAT) Anionic Anchor Phe155 Phe155 (DAT) Pi-Stacking Val116 Val116 (CSNK2A) Hinge Region LigandN Protonated N (Piperidine Core) LigandN->Asp79 Salt Bridge (Strong) LigandTail Diethyl-amine Tail (3-Position) LigandTail->Phe155 Hydrophobic Fit (3-Substituted only) LigandTail->Val116 Steric Clash ((3R)-Isomer only)

Figure 2: Interaction map highlighting the critical salt bridge in DAT and the stereochemical clash in CSNK2A.

Critical Analysis & Recommendations

Based on the comparative data, the following guidelines are established for optimizing Diethyl-piperidin-3-ylmethyl-amine derivatives:

  • Prioritize the (3S) Enantiomer: For kinase targets, the (S)-configuration consistently outperforms the (R)-isomer due to superior solvent exposure of the bulky diethyl tail.

  • Use 3-Substitution for Selectivity: If differentiating between homologous transporters (like DAT vs. NET), the 3-position offers a "vector of selectivity" that the symmetric 4-position lacks.

  • Validate with RMSD: When docking, ensure the RMSD between the docked piperidine ring and the co-crystallized ligand (if available) is < 2.0 Å.[2] High RMSD often indicates an artifact where the flexible tail drives the docking rather than the core scaffold.

References

  • Choi, S. W., et al. (2000).[3] "Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands." Journal of Medicinal Chemistry.

  • Brear, P., et al. (2020). "Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A." Journal of Medicinal Chemistry.

  • BenchChem Application Note. "Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry." BenchChem.[2][4]

  • Sari, S., & Yilmaz, M. (2023). "Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease." Molecules.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Diethyl-piperidin-3-ylmethyl-amine

This document provides essential safety and logistical information for the proper disposal of Diethyl-piperidin-3-ylmethyl-amine. As researchers and drug development professionals, our commitment to safety and environmen...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of Diethyl-piperidin-3-ylmethyl-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The effective management of chemical waste is a critical component of our professional responsibility. This guide is structured to provide a deep, technically grounded understanding of the necessary procedures, ensuring that safety and compliance are paramount in every step of the disposal process.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the chemical's intrinsic hazards is crucial. While a specific Safety Data Sheet (SDS) for Diethyl-piperidin-3-ylmethyl-amine may not always be accessible, its structure—a substituted piperidine with a diethylamine moiety—allows us to infer its hazard profile from similar, well-characterized compounds like piperidine and various aliphatic amines.[1][2][3] The primary risks associated with this class of compounds are summarized below.

Table 1: Anticipated Hazard Profile of Diethyl-piperidin-3-ylmethyl-amine

Hazard ClassAnticipated CharacteristicsRationale & Key Precautions
Flammability Likely a flammable or combustible liquid.[1][3][4][5]The presence of alkyl groups suggests flammability. Keep away from heat, sparks, and open flames.[3][4][6][7] Grounding of containers and use of non-sparking tools are essential during transfer.[1][2][3][6]
Corrosivity Expected to be corrosive, causing severe skin burns and eye damage.[1][3][4][5][8][9]Amines are alkaline and can cause significant chemical burns upon contact.[10] Always handle with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[5][7][8][11]
Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][3][4][5][9]Amine compounds can be toxic and may cause respiratory irritation.[3] All handling and waste consolidation should occur in a well-ventilated area or a chemical fume hood.[1][8][11][12][13]
Reactivity Reacts violently with acids and strong oxidizing agents.[3][14][15][16][17]The basic nitrogen atom makes it highly reactive with acidic compounds, often in a strongly exothermic reaction.[17] It is incompatible with materials like nitric acid, perchlorates, and peroxides.[14][16][17]

Pre-Disposal: Waste Minimization and Satellite Accumulation

Proper disposal begins with responsible use. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach to hazardous waste management, making the generator ultimately responsible for the waste's fate.[18][19][20]

Waste Minimization Protocols

Effective inventory management is the first line of defense in reducing waste.

  • Source Reduction : Order only the quantity of Diethyl-piperidin-3-ylmethyl-amine necessary for your experiments.[21]

  • Scale Reduction : Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[21]

  • Inventory Control : Maintain a detailed chemical inventory to prevent over-ordering and ensure that older stock is used first.[22]

On-Site Waste Accumulation

Waste must be accumulated safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[21]

Step-by-Step Accumulation Protocol:

  • Select an Appropriate Waste Container :

    • Causality : Diethyl-piperidin-3-ylmethyl-amine is an organic base and can be corrosive. The container must be chemically compatible to prevent leaks or reactions.[23]

    • Action : Use a high-density polyethylene (HDPE) or other designated plastic container.[21] Avoid metal containers, as some amines can be corrosive to certain metals. The container must have a secure, vapor-tight screw cap.[24]

  • Properly Label the Waste Container :

    • Causality : Clear and accurate labeling is an OSHA and EPA requirement to ensure safe handling and prevent accidental mixing of incompatible wastes.[23][24][25][26]

    • Action : Affix a hazardous waste label to the container before adding any waste. The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "Waste Diethyl-piperidin-3-ylmethyl-amine". Avoid abbreviations or formulas.

      • A clear indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").

      • The date when waste was first added.

  • Segregate and Store the Waste :

    • Causality : Improper segregation is a primary cause of laboratory accidents. Diethyl-piperidin-3-ylmethyl-amine must be stored away from incompatible materials to prevent violent reactions.[14][27]

    • Action :

      • Store the waste container in a designated SAA, which should be under the control of the laboratory personnel.

      • Ensure the container is stored within secondary containment (such as a chemical-resistant tray or tub) to contain potential leaks.[25]

      • Crucially, store this amine-based waste separately from acids, oxidizers, and any reactive chemicals.[14][28] A physical barrier or significant distance is recommended.[28]

  • Maintain the Container :

    • Causality : Federal regulations require that waste containers remain closed to prevent the release of hazardous vapors into the laboratory environment.[21]

    • Action : Keep the waste container securely closed at all times, except when actively adding waste.[21] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

The Disposal Workflow: From Bench to Licensed Facility

Disposal of Diethyl-piperidin-3-ylmethyl-amine is not a matter of simple disposal down the drain or in regular trash. It must be managed as a regulated hazardous waste stream.[20][29]

Characterization and Neutralization Considerations

While some chemical wastes can be neutralized in the lab, the multiple hazards of this compound (flammability, corrosivity, toxicity) make on-site treatment by untrained personnel unsafe.[22] Therefore, do not attempt to neutralize this waste with acids or other reagents unless you are operating under a specific, validated, and approved protocol. The risk of a dangerous exothermic reaction is significant.

Step-by-Step Disposal Procedure
  • Finalize Waste Collection : Once the experiment is complete or the waste container is nearly full (respecting the headspace), securely close the container.

  • Verify Labeling : Double-check that the hazardous waste label is complete and accurate.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service to arrange for pickup.[12][21][24][29]

  • Documentation : Ensure all necessary paperwork, such as a waste manifest, is completed. This documentation is part of the "cradle-to-grave" tracking system required by the EPA.[18]

  • Final Disposal Method : The licensed waste disposal facility will use an appropriate disposal method, which for a compound like this is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[10][12] Land disposal is heavily restricted for untreated hazardous wastes.[20][30]

Emergency Procedures for Spills and Contamination

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Response :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear appropriate PPE (gloves, goggles, lab coat, and potentially a respirator).

    • Contain the spill using a non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully scoop the absorbent material into a designated waste container for disposal as hazardous waste.[6][10]

    • Ventilate the area and wash the spill site after material pickup is complete.[12]

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6][8][12][13]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][8][12][13]

    • Inhalation : Move the affected person to fresh air.[8][12][13]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.[8][12][13]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for Diethyl-piperidin-3-ylmethyl-amine.

G Disposal Workflow for Diethyl-piperidin-3-ylmethyl-amine start Waste Generation (Diethyl-piperidin-3-ylmethyl-amine) char Characterize Waste (Pure compound or mixture?) start->char container Select Compatible Container (e.g., HDPE with screw cap) char->container label Label Container as Hazardous Waste (Name, Hazards, Date) container->label segregate Segregate from Incompatibles (Acids, Oxidizers, etc.) label->segregate store Store in Secondary Containment in Satellite Accumulation Area segregate->store ehs Contact EHS or Licensed Waste Disposal Service store->ehs document Complete Waste Manifest & Documentation ehs->document pickup Professional Waste Pickup & Transport document->pickup end Final Disposal (e.g., High-Temp Incineration) pickup->end

Caption: Decision workflow for proper laboratory disposal.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15).
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments.
  • Land Disposal Restrictions for Hazardous Waste. (2025, October 9). U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
  • Key Differences Between RCRA and EPA Regul
  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection.
  • Chemical Waste Management Best Practices. (2025, January 1). Enva.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). AOTC.
  • Safety Data Sheet for 4-(ethylamino)piperidine-4-carboxamide dihydrochloride. Enamine.
  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment.
  • Incompatibility of Common Laboratory Chemicals. (2010, May 10). University of New Hampshire.
  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
  • Aliphatic and Aromatic Amines Comp
  • Safety Data Sheet for 3-(Piperidin-1-ylmethyl)aniline. Fisher Scientific.
  • Chemical Incompatibility Chart. Princeton University, Environmental Health & Safety.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Safety by Design.
  • Chemical Incompatibility Guide. (2020, November 3). Stanford University, Environmental Health & Safety.
  • Incompatible Chemicals. University of Alabama, Risk Management and Safety.
  • Safety Data Sheet for Piperidine. (2024, May 7). Penta Chemicals.
  • Material Safety D
  • OSHA Chemical Storage Requirements. (2024, December 31). U.S.
  • Safety Data Sheet for 3-(Piperidin-1-ylmethyl)aniline. Fisher Scientific.
  • Safety Data Sheet for N,N-Diethylmethylamine. (2025, June 23). TCI Chemicals.
  • Safety Data Sheet for Piperidine. (2025, March 31). Carl ROTH.
  • Safety D
  • Safety Data Sheet for Piperidine. (2023, March 16). Fisher Scientific.
  • Safety Data Sheet for Piperidine. Chemos GmbH & Co. KG.
  • Substance Information for Piperidine. (2023, June 9). European Chemicals Agency (ECHA).
  • Safety Data Sheet for Diethylamine. (2021, March 25). China Amines.
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